CENPB Human Pre-designed siRNA Set A
Description
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Properties
Molecular Formula |
C29H31Cl2N3O2 |
|---|---|
Molecular Weight |
524.5 g/mol |
IUPAC Name |
N-cyclopentyl-3-[[4-(2,3-dichlorophenyl)piperazin-1-yl]-(2-hydroxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C29H31Cl2N3O2/c30-24-12-6-13-25(27(24)31)33-15-17-34(18-16-33)28(23-11-3-4-14-26(23)35)20-7-5-8-21(19-20)29(36)32-22-9-1-2-10-22/h3-8,11-14,19,22,28,35H,1-2,9-10,15-18H2,(H,32,36) |
InChI Key |
IQLVMUSOSDGQHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=CC(=C2)C(C3=CC=CC=C3O)N4CCN(CC4)C5=C(C(=CC=C5)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Role of CENP-B in the Orchestration of the Human Cell Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centromere Protein B (CENP-B) is a key architectural component of the human centromere, playing a critical, albeit complex, role in the faithful segregation of chromosomes during mitosis. While not absolutely essential for cell viability, its presence significantly enhances the fidelity of the cell division process. This technical guide provides an in-depth exploration of the functions of CENP-B throughout the human cell cycle, with a particular focus on its involvement in kinetochore assembly, centromere stability, and its interplay with crucial cell cycle regulators. We present a synthesis of current quantitative data, detailed experimental protocols for studying CENP-B, and visual representations of its functional pathways to serve as a comprehensive resource for researchers in cell biology and drug development.
Introduction: The Architect of the Centromere
The centromere is the specialized chromosomal locus that directs the formation of the kinetochore, the multiprotein complex that attaches to spindle microtubules to mediate chromosome segregation during mitosis. In humans, centromeres are typically characterized by large arrays of α-satellite DNA. CENP-B is a unique DNA-binding protein that specifically recognizes a 17-bp motif, the CENP-B box, which is abundant within these α-satellite repeats on all human chromosomes except the Y chromosome.[1][2] This sequence-specific binding is a foundational aspect of its function, positioning CENP-B as a key organizer of the centromeric chromatin landscape.
CENP-B is a highly conserved protein, underscoring its fundamental importance in mammalian cell division.[3] It possesses a DNA-binding domain at its N-terminus and a dimerization domain at its C-terminus, allowing it to form homodimers that can bridge two distinct CENP-B boxes.[4][5] This dimerization is thought to be crucial for organizing the higher-order structure of centromeric chromatin.[4] While cells can survive without CENP-B, its absence leads to an increased rate of chromosome mis-segregation and aneuploidy, highlighting its role as a critical fidelity factor in mitosis.[1][3]
CENP-B Dynamics and Expression Through the Cell Cycle
The presence and activity of CENP-B are tightly regulated throughout the cell cycle to ensure its functions are executed at the appropriate time.
Cell Cycle-Dependent Expression and Localization
Immunofluorescence studies have revealed that CENP-B is constitutively localized to the centromere throughout the entire cell cycle.[6] However, its expression levels fluctuate. Studies in HeLa cells have shown that CENP-B gene expression is continuous but variable across the different phases of the cell cycle. The highest levels of CENP-B expression are observed in the G2 phase, with the lowest levels occurring during the S phase.[7] This upregulation in G2 may be necessary to prepare the centromeres for the impending assembly of the mitotic machinery.
Quantitative Analysis of CENP-B Levels and Mitotic Fidelity
Quantitative data from multiple studies underscore the importance of maintaining appropriate levels of CENP-B for accurate chromosome segregation. Depletion of CENP-B has been shown to lead to a significant increase in mitotic errors.
| Parameter | Cell Line | Experimental Condition | Quantitative Change | Reference |
| CENP-C Levels at Centromeres | RPE-1 | siRNA-mediated CENP-B depletion | ~50% reduction | [1] |
| MEFs (Mouse Embryonic Fibroblasts) | CENP-B knockout | Significant reduction | [1] | |
| Mitotic Errors (Lagging Chromosomes/Micronuclei) | RPE-1 | siRNA-mediated CENP-B depletion in CENP-A rescue cells | ~2-fold increase in mitotic errors | [1] |
| MEFs | CENP-B knockout | Increased frequency of micronuclei | [1] | |
| HT1080 | siRNA-mediated CENP-B depletion | Increased abnormal spindle morphology | [2] | |
| CENP-B Residence Time at Centromere (G1 Phase) | Human cells | FRAP (Fluorescence Recovery After Photobleaching) | Slow exchanging fraction with a residence time of ~17 minutes | [8] |
| CENP-B Residence Time at Centromere (S Phase) | Human cells | FRAP | Slow exchanging fraction with a residence time of ~14 minutes | [8] |
| CENP-B Residence Time at Centromere (G2 Phase) | Human cells | FRAP | Majority of CENP-B becomes stably associated, with an exchanging population having a residence time of ~55 minutes | [8] |
Core Functions of CENP-B in Mitosis
CENP-B's primary role in the cell cycle is centered around ensuring the proper structure and function of the centromere during mitosis.
A Scaffold for Kinetochore Assembly
The kinetochore is a massive protein complex that assembles on the centromere and serves as the attachment site for spindle microtubules. CENP-B plays a crucial role in the stable assembly of the inner kinetochore, primarily through its interaction with CENP-A and CENP-C.
-
Interaction with CENP-A: CENP-A is a histone H3 variant that is the epigenetic marker of centromere identity. CENP-B directly interacts with the N-terminal tail of CENP-A, and this interaction is important for stabilizing CENP-B at the centromere.[1] Recent studies suggest a collaborative relationship where CENP-A-containing chromatin is more dynamic and accessible, facilitating the binding of CENP-B. In turn, CENP-B binding further opens up the chromatin structure.[9]
-
Stabilization of CENP-C: CENP-C is a cornerstone of the kinetochore, bridging the CENP-A-containing chromatin with the outer kinetochore components that bind to microtubules. CENP-B directly binds to CENP-C and is required to maintain optimal levels of CENP-C at the centromere.[1] In the absence of CENP-B, CENP-C levels are significantly reduced, leading to defects in kinetochore assembly and function.[1]
Ensuring Centromere Integrity and Higher-Order Structure
Through its ability to dimerize and bind to α-satellite DNA, CENP-B is thought to organize centromeric chromatin into a higher-order structure.[4] This organization is not only important for kinetochore assembly but also for the overall integrity of the centromere. The looping of DNA facilitated by CENP-B dimers may contribute to the compaction of the centromere, which is necessary to withstand the pulling forces exerted by the spindle microtubules during anaphase.
CENP-B and Cell Cycle Signaling Pathways
CENP-B's function is intricately linked with the signaling networks that govern mitotic progression, particularly the Aurora B kinase pathway, which is a master regulator of kinetochore-microtubule attachments and the spindle assembly checkpoint (SAC).
The Interplay with Aurora B Kinase
Aurora B kinase is a key component of the chromosomal passenger complex (CPC), which localizes to the inner centromere during early mitosis. Aurora B phosphorylates numerous substrates at the kinetochore to ensure proper chromosome biorientation and to activate the SAC in response to attachment errors.[10] While CENP-B is not a direct regulator of Aurora B, the structural foundation it provides is essential for the proper localization and function of the CPC. The stable platform created by CENP-A and CENP-B allows for the correct positioning of the inner kinetochore components, which in turn recruit the CPC.
Disruption of the centromeric chromatin architecture due to the absence of CENP-B can indirectly affect the signaling output of Aurora B, leading to a failure to correct improper microtubule attachments and a weakened SAC response.
Experimental Protocols
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for CENP-B
This protocol outlines the general steps for performing ChIP-seq to identify the genomic binding sites of CENP-B.
Methodology:
-
Cell Cross-linking: Human cells (e.g., HeLa or RPE-1) are grown to ~80-90% confluency. The cells are treated with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. The reaction is quenched with glycine.
-
Cell Lysis and Chromatin Shearing: Cells are harvested and lysed to isolate nuclei. The chromatin is then sheared into fragments of 200-500 bp using sonication. The efficiency of shearing should be checked on an agarose (B213101) gel.
-
Immunoprecipitation: The sheared chromatin is pre-cleared with protein A/G beads. A specific antibody against CENP-B is then added to the chromatin and incubated overnight at 4°C with rotation. An IgG antibody should be used as a negative control.
-
Immune Complex Capture and Washes: Protein A/G beads are added to capture the antibody-protein-DNA complexes. The beads are then washed sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The chromatin is eluted from the beads, and the cross-links are reversed by heating at 65°C for several hours in the presence of proteinase K to digest proteins.
-
DNA Purification: The DNA is purified using phenol-chloroform extraction or a commercial DNA purification kit.
-
Library Preparation and Sequencing: The purified DNA fragments are used to prepare a sequencing library, which is then sequenced on a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to the human reference genome, and peak calling algorithms are used to identify regions of the genome that are significantly enriched for CENP-B binding.
Immunofluorescence Staining for CENP-B Localization
This protocol describes the steps for visualizing the subcellular localization of CENP-B using immunofluorescence microscopy.[11]
Methodology:
-
Cell Culture and Fixation: Cells are grown on glass coverslips to ~70% confluency. The cells are then fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: The fixed cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular antigens.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The cells are incubated with a primary antibody specific for CENP-B, diluted in the blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBST, the cells are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody, diluted in the blocking buffer, for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: The cell nuclei are counterstained with DAPI. The coverslips are then mounted onto microscope slides using an anti-fade mounting medium.
-
Imaging: The slides are visualized using a fluorescence or confocal microscope.
Cell Cycle Analysis by Flow Cytometry after CENP-B Depletion
This protocol details how to analyze the cell cycle distribution of a cell population after depleting CENP-B using siRNA, followed by propidium (B1200493) iodide (PI) staining and flow cytometry.[12][13]
Methodology:
-
siRNA Transfection: Cells are transfected with siRNA targeting CENP-B or a non-targeting control siRNA using a suitable transfection reagent. The cells are incubated for 48-72 hours to allow for protein depletion.
-
Cell Harvesting: The cells are harvested by trypsinization and washed with cold PBS.
-
Fixation: The cells are fixed by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing. The cells are then incubated on ice for at least 30 minutes or stored at -20°C.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A digests RNA to prevent its staining.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content of the cells.
-
Data Analysis: The data is analyzed to generate a histogram of DNA content. The G1, S, and G2/M populations can be quantified based on their DNA content (2N, between 2N and 4N, and 4N, respectively). Changes in the cell cycle distribution following CENP-B depletion can then be determined.
Conclusion and Future Directions
CENP-B is a critical protein for the maintenance of genome stability in human cells. Its role extends beyond being a simple DNA-binding protein; it is a key architect of the centromere, providing a stable platform for the assembly of the kinetochore and ensuring the fidelity of chromosome segregation. The interplay between CENP-B and the signaling pathways that govern mitosis, such as the Aurora B kinase pathway, highlights the intricate coordination of events required for successful cell division.
For drug development professionals, understanding the nuances of CENP-B function is of paramount importance. As aneuploidy is a hallmark of cancer, targeting the mechanisms that ensure faithful chromosome segregation is a promising therapeutic strategy. While directly targeting CENP-B may be challenging, modulating its interactions with other key mitotic players could offer novel avenues for anti-cancer therapies. Further research into the precise molecular mechanisms by which CENP-B influences the epigenetic landscape of the centromere and its dynamic interactions with the cell cycle machinery will undoubtedly unveil new opportunities for therapeutic intervention.
References
- 1. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Centromere Protein B Null Mice are Mitotically and Meiotically Normal but Have Lower Body and Testis Weights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A human centromere protein, CENP-B, has a DNA binding domain containing four potential alpha helices at the NH2 terminus, which is separable from dimerizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dynamics of inner kinetochore assembly and maintenance in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CENP-A and CENP-B collaborate to create an open centromeric chromatin state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- 11. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. corefacilities.iss.it [corefacilities.iss.it]
The Role of Centromere Protein B (CENP-B) in Mitosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Centromere Protein B (CENP-B) is a foundational component of the mammalian centromere, the specialized chromosomal region essential for accurate chromosome segregation during mitosis. While not absolutely essential for cell division, CENP-B plays a crucial role in enhancing the fidelity of this process. It is the only centromeric protein known to bind to a specific DNA sequence, the 17-bp CENP-B box, located within the α-satellite DNA repeats of most human chromosomes. Through its unique DNA-binding capability and interactions with other key centromere proteins, CENP-B contributes to the structural integrity of the centromere, facilitates the assembly of the kinetochore, and acts as a safeguard for genomic stability. This technical guide provides an in-depth exploration of the molecular functions of CENP-B in mitosis, summarizes key quantitative data, details relevant experimental protocols, and visualizes its operational pathways, offering a critical resource for researchers in cell biology and oncology drug development.
Core Functions of CENP-B in Mitosis
CENP-B's primary role in mitosis is to ensure the highest fidelity of chromosome segregation. It achieves this through several interconnected functions:
-
Architectural Scaffolding of the Centromere: CENP-B contains a DNA-binding domain at its N-terminus and a dimerization domain at its C-terminus. This structure allows a CENP-B dimer to bind to two CENP-B boxes, potentially on different DNA strands, thereby organizing the higher-order structure of centromeric chromatin.[1] This architectural role is foundational for building a robust platform for kinetochore assembly.
-
Stabilization of CENP-A Nucleosomes: CENP-B directly interacts with the N-terminal tail of the centromere-specific histone H3 variant, CENP-A.[2][3] In vitro studies have shown that CENP-B binds more stably to CENP-A nucleosomes compared to canonical H3 nucleosomes, and this binding, in turn, stabilizes the CENP-A nucleosome on the DNA.[4] This stabilization is critical as CENP-A is the epigenetic mark that defines centromere identity.
-
Recruitment and Stabilization of CENP-C: CENP-B plays a pivotal role in maintaining optimal levels of Centromere Protein C (CENP-C) at the centromere.[2] CENP-C is a key scaffolding protein that bridges the centromeric chromatin with the outer kinetochore components necessary for microtubule attachment. CENP-B achieves this through a direct physical interaction with CENP-C.[2][5] This function provides a parallel pathway for CENP-C recruitment and maintenance, which is particularly important when the primary CENP-A-dependent pathway is compromised.[2][3][6]
-
Enhancing Chromosome Segregation Fidelity: The structural and recruitment functions of CENP-B culminate in a significant enhancement of chromosome segregation accuracy. Chromosomes that naturally lack CENP-B binding sites, such as the human Y chromosome, exhibit a demonstrably higher rate of mis-segregation.[2] Similarly, experimental depletion of CENP-B leads to a several-fold increase in chromosome mis-segregation and the formation of micronuclei, which are hallmarks of genomic instability.[2][7]
Quantitative Data on CENP-B Function
The functional consequences of CENP-B absence have been quantified in various studies. The following tables summarize key findings on its impact on chromosome segregation and centromere protein levels.
| Parameter | Cell Type | Condition | Observation | Fold Change/Percentage | Reference |
| Micronuclei Formation | Mouse Embryonic Fibroblasts (MEFs) | CENP-B knockout (CENP-B-/-) | Increased frequency of micronuclei | ~2.5-fold increase | [2] |
| Chromosome Mis-segregation | Human DLD-1 cells | CENP-B depletion (siRNA) | Increased overall rate of micronuclei formation | >2-fold increase | [2] |
| Chromosome-Specific Mis-segregation | Human DLD-1 cells | Wild-type | Y chromosome (CENP-B free) mis-segregates at a higher frequency than Chromosome X or 4 | 4-fold higher frequency | [2] |
| Neocentromere Mis-segregation | Human PD-NC4 cells | CENP-B depletion (siRNA) | Increased mis-segregation of a neocentromere-containing chromosome (lacks CENP-B boxes) | ~2-fold increase in micronuclei with the neocentromere | [2] |
| Parameter | Cell Type | Condition | Observation | Percentage Change | Reference |
| Centromeric CENP-C Levels | Mouse Embryonic Fibroblasts (MEFs) | CENP-B knockout (CENP-B-/-) | Reduction in CENP-C protein levels at centromeres | ~40% reduction | [2] |
| Centromeric CENP-C Levels | Human DLD-1 cells | CENP-A N-terminal tail deletion (lacks CENP-B binding) | Reduction in centromere-bound CENP-C | ~50% reduction | [2] |
| Centromeric CENP-A Levels | Mouse Embryonic Fibroblasts (MEFs) | CENP-B knockout (CENP-B-/-) | Reduction in CENP-A protein levels at centromeres | ~30% reduction | [2] |
Signaling and Regulatory Pathways
While CENP-B's role is primarily structural, it is integrated into the broader regulatory network of mitosis. Its function is influenced by and contributes to the assembly of the kinetochore, which is a hub for mitotic signaling, particularly the Spindle Assembly Checkpoint (SAC).
Centromere Assembly Hierarchy
CENP-B is a foundational protein in the assembly of a stable centromere. It acts in concert with the epigenetic determinant CENP-A to create a robust platform for the recruitment of the Constitutive Centromere Associated Network (CCAN), including CENP-C.
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stable complex formation of CENP-B with the CENP-A nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CENP-B interacts with CENP-C domains containing Mif2 regions responsible for centromere localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CENP-A/CENP-B uncoupling in the evolutionary reshuffling of centromeres in equids - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of CENPB Gene Silencing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the multifaceted mechanism of action behind CENPB gene silencing and its profound impact on centromere biology and genome stability. Centromere Protein B (CENPB) is a key architectural element of the centromere, playing a pivotal, yet complex, role in kinetochore assembly, heterochromatin formation, and the epigenetic landscape of this critical chromosomal region. Understanding the consequences of its silencing is paramount for research in chromosome segregation, cancer biology, and the development of novel therapeutic strategies.
The Dual Role of CENP-B in Centromere Function
CENPB is a unique DNA-binding protein that recognizes a 17-bp motif known as the CENP-B box, located within the α-satellite DNA repeats of human centromeres.[1][2] Its function is context-dependent, exhibiting a dual role in centromere formation. On one hand, CENP-B is crucial for the de novo formation of centromeres on artificial chromosomes (HACs/MACs).[3] Conversely, when α-satellite DNA is integrated elsewhere in the genome, CENP-B can suppress ectopic centromere formation by promoting heterochromatinization.[3] This is achieved by enhancing histone H3 lysine (B10760008) 9 trimethylation (H3K9me3) and DNA methylation.[3][4]
Mechanisms of CENP-B-Mediated Gene Regulation and Chromatin Remodeling
CENP-B acts as a scaffold, recruiting a host of chromatin-modifying enzymes and structural proteins to the centromere, thereby orchestrating the local chromatin environment. Its silencing disrupts these intricate interactions, leading to a cascade of downstream effects.
Interaction with Histone Modifiers and Chaperones
CENP-B's acidic domain is a hub for protein-protein interactions, recruiting factors that can either promote an open chromatin state permissive for CENP-A loading or a more compact, heterochromatic state.[5][6]
-
Heterochromatin Formation: CENP-B facilitates the recruitment of Suv39h1, a histone methyltransferase responsible for H3K9 trimethylation, a hallmark of heterochromatin.[5][6] This, in turn, can lead to the binding of Heterochromatin Protein 1 (HP1).[5][6]
-
Euchromatin and CENP-A Assembly: Paradoxically, CENP-B also recruits ASH1L, an H3K36 methylase associated with open chromatin, which facilitates CENP-A assembly.[5][6] This suggests CENP-B balances the establishment of these two opposing chromatin states.
-
H3.3 Deposition: CENP-B recruits the Daxx chaperone complex in a SUMO-dependent manner to incorporate the histone variant H3.3 into centromeric repeats.[7] Disruption of this pathway leads to deregulation of epigenetic marks and increased chromosome instability.[7]
Crosstalk with Core Centromere Proteins
Silencing of CENP-B has a significant impact on the localization and stability of other key centromere proteins, particularly CENP-A and CENP-C.
-
CENP-A Stabilization: While not essential for the initial recruitment of the histone H3 variant CENP-A, CENP-B plays a role in stabilizing its presence at the centromere.[8] Depletion of CENP-B can lead to a reduction in centromeric CENP-A levels.[8]
-
CENP-C Recruitment and Stabilization: CENP-B directly binds to CENP-C, a critical component for kinetochore assembly.[8] Silencing CENP-B leads to a significant reduction in centromeric CENP-C levels, thereby compromising kinetochore integrity and increasing chromosome missegregation rates.[8]
Quantitative Effects of CENP-B Silencing
The experimental depletion of CENP-B provides quantitative insights into its role in maintaining centromere protein architecture.
| Parameter Measured | Experimental System | Method of Silencing | Observed Effect | Reference |
| Centromeric CENP-C Levels | DLD-1 cells | siRNA-mediated depletion | ~50% reduction | [8] |
| Centromeric CENP-A Deposition | CENP-A−/− cells rescued with SNAP-tagged CENP-A | siRNA-mediated depletion | Slightly affected | [8] |
| Micronuclei Formation | Mouse Embryonic Fibroblasts (MEFs) | CENP-B knockout | More than two-fold elevation | [8] |
| H3K9me3 Levels | Cells with integrated α-satellite DNA | CENP-B expression | Enhanced deposition | [3] |
| Daxx Association at Centromeres | Human cells | CENP-B depletion | Reduced association | [7] |
| H3.3 Incorporation at Centromeres | Human cells | CENP-B depletion | Reduced incorporation | [7] |
Signaling Pathways and Logical Relationships
The intricate network of interactions involving CENP-B can be visualized to better understand the consequences of its silencing.
Experimental Protocols for CENP-B Gene Silencing
Accurate and reproducible experimental design is critical for studying the effects of CENP-B silencing. The two most common methods are RNA interference (RNAi) and CRISPR/Cas9-mediated gene editing.
siRNA-Mediated Knockdown of CENP-B
This method provides a transient reduction in CENP-B expression.
Materials:
-
Human cell line (e.g., DLD-1, HeLa)
-
siRNA targeting CENP-B (and non-targeting control)
-
Lipofectamine RNAiMAX (or similar transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
Culture medium and plates
Protocol:
-
Cell Seeding: Plate cells to be 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well of a 24-well plate, dilute 20 pmol of siRNA into 50 µL of Opti-MEM.
-
In a separate tube, dilute 1 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 100 µL of siRNA-lipid complex to each well.
-
Incubation: Incubate cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time will depend on the cell line and the desired level of knockdown.
-
Analysis: Harvest cells for downstream analysis (e.g., Western blot to confirm knockdown, immunofluorescence to assess protein localization).
CRISPR/Cas9-Mediated Knockout of CENP-B
This method achieves permanent gene disruption.
Materials:
-
Human cell line (e.g., RPE-1, HeLa)
-
Expression vector for Cas9 and sgRNA
-
sgRNA targeting CENP-B (e.g., 5′-GAAGAACAAGCGCGCCATCC-3′)[5][8]
-
GFP expression vector (for co-transfection and cell sorting)
-
Nucleofection system (e.g., Lonza) and appropriate solutions
-
96-well plates for single-cell sorting
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
Sanger sequencing reagents
Protocol:
-
sgRNA Cloning: Anneal complementary oligos for the target sequence and ligate them into the sgRNA expression vector.
-
Co-transfection: Co-transfect the sgRNA/Cas9 expression vector and the GFP expression vector into the target cells using nucleofection.
-
FACS Sorting: 48 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate single, high-GFP-expressing cells into individual wells of 96-well plates.
-
Clonal Expansion: Culture the single cells to expand the colonies.
-
Genomic DNA Analysis:
-
Extract genomic DNA from the expanded clones.
-
PCR amplify the region of the CENP-B gene targeted by the sgRNA.
-
Sequence the PCR products to identify clones with frameshift mutations in all alleles of the CENP-B gene.
-
-
Validation: Confirm the absence of CENP-B protein expression in knockout clones by Western blotting and immunofluorescence.
Conclusion
The silencing of the CENPB gene sets off a complex cascade of events that remodels the centromeric chromatin landscape and compromises the structural integrity of the kinetochore. This leads to defects in chromosome segregation and an increase in genomic instability, highlighting CENP-B as a critical guardian of centromere function. The detailed mechanisms and protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the multifaceted roles of CENP-B and to explore the potential of targeting centromere biology for therapeutic intervention.
References
- 1. genecards.org [genecards.org]
- 2. sinobiological.com [sinobiological.com]
- 3. CENP-B controls centromere formation depending on the chromatin context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CENP-B protects centromere chromatin integrity by facilitating histone deposition via the H3.3-specific chaperone Daxx - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Phenotype of CENPB Gene Knockdown: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centromere Protein B (CENP-B) is a constitutive centromere protein that binds to the CENP-B box, a 17-bp sequence within the alpha-satellite DNA of human centromeres.[1][2] While not essential for cell viability in mice, emerging evidence highlights its crucial role in maintaining genomic stability and the epigenetic landscape of the centromere.[3][4] This technical guide provides a comprehensive overview of the cellular phenotypes observed upon CENPB gene knockdown, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated molecular pathways and workflows. This document is intended to serve as a valuable resource for researchers investigating centromere function, chromosome segregation, and the development of novel therapeutic strategies targeting genomic instability in cancer and other diseases.
Introduction
The accurate segregation of chromosomes during cell division is fundamental to the maintenance of genomic integrity. This process is orchestrated by the kinetochore, a complex protein structure assembled on the centromeric region of chromosomes. CENP-B has long been considered a key architectural component of the centromere, proposed to play a role in organizing higher-order chromatin structures.[5] Its function, however, has been a subject of debate, particularly given that CENP-B knockout mice are viable and fertile.[3][4] Despite this, recent studies employing gene knockdown and knockout techniques in human and mouse cell lines have revealed significant cellular consequences of CENP-B depletion, underscoring its importance in the fidelity of chromosome transmission.[6][7] This guide will delve into the specific cellular and molecular alterations resulting from the attenuation of CENP-B expression.
Cellular Phenotypes of CENPB Knockdown
Depletion of CENP-B leads to a range of observable cellular defects, primarily related to chromosome segregation and nuclear organization. The most prominent phenotypes include an increase in chromosomal instability, defects in centromeric cohesion, and alterations in centromeric transcription.
Chromosomal Instability
A primary consequence of CENPB knockdown is an increase in chromosomal instability (CIN).[7][8] This is manifested by an elevated frequency of chromosome mis-segregation during mitosis, leading to the formation of micronuclei and aneuploidy.
Table 1: Quantitative Analysis of Chromosomal Instability Following CENPB Depletion
| Cell Line | Method of CENPB Depletion | Phenotype | Fold Increase vs. Control | Reference |
| Human RPE1 | CRISPR/Cas9 knockout | Micronuclei Formation | ~2-fold | [6] |
| Human DLD-1 | siRNA knockdown | Mitotic Errors | ~2-fold | [6] |
| Mouse Embryonic Fibroblasts (MEFs) | Gene knockout (CENP-B-/-) | Micronuclei Formation | ~4-fold | [6] |
| HEp-2 | CRISPR/Cas9 knockout | Chromosomal Instability (CIN) | Significant increase in deviation from modal chromosome number | [7][8] |
| MCF7 | CRISPR/Cas9 knockout | Chromosomal Instability (CIN) | Significant increase in deviation from modal chromosome number | [7][8] |
| HT1080 | siRNA knockdown | Abnormal Spindle Morphology | Significant increase | [9] |
Altered Centromeric Cohesion and Transcription
CENP-B knockdown has been shown to impact the cohesion between sister centromeres and the transcriptional activity at the centromere.
Table 2: Effects of CENPB Knockdown on Centromeric Cohesion and Transcription
| Cell Line | Method of CENPB Depletion | Observation | Quantitative Change | Reference |
| HeLa Tet-On | siRNA knockdown | Increased centromeric transcription | - | [10] |
| HeLa Tet-On | siRNA knockdown | Strengthened centromeric cohesion | - | [10] |
| HT1080 | siRNA knockdown | Decreased centromeric non-coding RNA levels (Chr 17 & X) | Significant decrease | [9] |
| HeLa | siRNA knockdown | Decreased centromeric non-coding RNA levels | Significant decrease | [9] |
Molecular Mechanisms Underlying CENPB Knockdown Phenotypes
The observed cellular phenotypes upon CENPB knockdown are rooted in its multifaceted role at the centromere. CENP-B influences the recruitment and stability of other key kinetochore proteins and modulates the epigenetic environment of the centromere.
Impact on Kinetochore Protein Localization
CENP-B plays a crucial role in the stable association of CENP-C, a foundational protein for kinetochore assembly, with the centromere.[6] Depletion of CENP-B leads to a significant reduction in centromeric CENP-C levels.
Table 3: Reduction in Centromeric Protein Levels Following CENPB Depletion
| Cell Line | Method of CENPB Depletion | Protein | Reduction in Centromeric Levels | Reference |
| Human RPE1 | CRISPR/Cas9 knockout | CENP-C | ~50% | [6] |
| Human DLD-1 | siRNA knockdown | CENP-C | ~50% | [6] |
| HEK293 | siRNA knockdown | ZFAT | Significant reduction | [9] |
Regulation of Centromeric Chromatin
CENP-B is involved in establishing and maintaining the unique chromatin structure of the centromere. It interacts with factors that regulate histone modifications and the deposition of histone variants. For instance, CENP-B recruits the Daxx chaperone complex to deposit the histone variant H3.3 at centromeres, a process important for heterochromatin integrity.[7]
Caption: CENP-B mediated recruitment of Daxx for H3.3 deposition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular phenotype of CENPB knockdown.
siRNA-Mediated Knockdown of CENPB
Objective: To transiently reduce the expression of CENPB in cultured cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, HT1080) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: Dilute CENPB-specific siRNA (e.g., Dharmacon SMARTpool, ThermoFisher Silencer Select) and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 48-72 hours post-transfection before proceeding with downstream analysis.
-
Validation: Assess knockdown efficiency by Western blotting or qRT-PCR using antibodies or primers specific to CENP-B.
Caption: Workflow for siRNA-mediated gene knockdown.
Immunofluorescence Staining for Micronuclei and Kinetochore Proteins
Objective: To visualize and quantify micronuclei formation and the localization of kinetochore proteins.
Protocol:
-
Cell Culture: Grow cells on glass coverslips.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against the protein of interest (e.g., anti-CENP-C) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the DNA with DAPI (4',6-diamidino-2-phenylindole).
-
Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Score the percentage of cells with micronuclei or quantify the fluorescence intensity of kinetochore proteins at the centromeres.
Chromosome Spread Analysis
Objective: To visualize individual chromosomes and assess centromeric cohesion.
Protocol:
-
Mitotic Arrest: Treat cells with a mitotic inhibitor such as nocodazole (B1683961) or colcemid to enrich for mitotic cells.
-
Cell Harvest: Collect the mitotic cells by mitotic shake-off.
-
Hypotonic Treatment: Resuspend the cells in a hypotonic solution (e.g., 75 mM KCl) and incubate at 37°C to swell the cells.
-
Fixation: Fix the cells with freshly prepared Carnoy's fixative (3:1 methanol:acetic acid).
-
Spreading: Drop the fixed cell suspension onto clean, humid glass slides.
-
Staining: Stain the chromosomes with DAPI or Giemsa.
-
Imaging: Visualize the chromosomes under a microscope.
Signaling and Logical Pathways
The depletion of CENP-B initiates a cascade of events that ultimately leads to chromosomal instability. The following diagram illustrates the logical relationship between CENP-B loss and its downstream cellular consequences.
Caption: Logical flow from CENP-B depletion to chromosomal instability.
Conclusion and Future Directions
The knockdown of CENP-B results in a clear and significant cellular phenotype characterized by increased chromosomal instability, driven by defects in kinetochore function and altered centromeric chromatin. While not essential for the viability of every cell type, CENP-B's role in ensuring the high fidelity of chromosome segregation is indisputable. For drug development professionals, the pathways affected by CENP-B depletion, particularly those leading to CIN, may present novel targets for cancer therapy. Future research should focus on elucidating the precise molecular interactions of CENP-B with the chromatin remodeling machinery and the kinetochore, and exploring the therapeutic potential of modulating CENP-B activity in diseases characterized by genomic instability.
References
- 1. Centromere protein B - Wikipedia [en.wikipedia.org]
- 2. A human centromere antigen (CENP-B) interacts with a short specific sequence in alphoid DNA, a human centromeric satellite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cenpB gene is not essential in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Centromere Protein B Null Mice are Mitotically and Meiotically Normal but Have Lower Body and Testis Weights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CENP-B protects centromere chromatin integrity by facilitating histone deposition via the H3.3-specific chaperone Daxx - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CENP-B promotes the centromeric localization of ZFAT to control transcription of noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to CENPB Protein Interactions and Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centromere Protein B (CENPB) is a multifaceted DNA-binding protein crucial for the structural integrity and function of the centromere, the specialized chromosomal region that ensures faithful chromosome segregation during cell division. This technical guide provides a comprehensive overview of CENPB's protein-protein interactions, its pivotal roles in distinct cellular pathways, and detailed methodologies for studying these interactions. A thorough understanding of the CENPB interactome and its associated pathways is essential for developing novel therapeutic strategies targeting chromosomal instability, a hallmark of cancer and various genetic disorders.
CENPB Protein Interactions
CENPB engages in a complex network of interactions that are fundamental to its function in both the assembly of the kinetochore and the regulation of centromeric chromatin. These interactions are critical for the proper recruitment and stabilization of other centromeric proteins.
Core Kinetochore Interactions
CENPB plays a direct role in the formation of the constitutive centromere-associated network (CCAN), a group of proteins that form the foundation of the kinetochore.
-
CENPA (Centromere Protein A): CENPB directly binds to the N-terminal tail of CENP-A, the histone H3 variant that epigenetically defines the centromere. This interaction is crucial for the stable incorporation of CENP-A into centromeric nucleosomes and contributes to the overall stability of the centromeric chromatin.[1][2] While the precise binding affinity is still under investigation, studies have shown that CENPB forms a stable complex with the CENP-A nucleosome.[1]
-
CENPC (Centromere Protein C): CENPB directly interacts with CENP-C, a key scaffolding protein that bridges the inner and outer kinetochore.[2][3] This interaction is vital for the recruitment and stabilization of CENP-C at the centromere, providing a crucial link between the centromeric DNA and the microtubule-binding machinery of the kinetochore.[2][3] Yeast two-hybrid analysis has been instrumental in identifying this interaction.[3]
Interactions in Heterochromatin Regulation
Beyond its role in kinetochore assembly, CENPB is also implicated in the establishment and maintenance of pericentromeric heterochromatin, a repressive chromatin environment flanking the centromere that is essential for proper sister chromatid cohesion.
-
SUV39H1 (Suppressor of Variegation 3-9 Homolog 1): CENPB recruits the histone methyltransferase SUV39H1 to centromeric regions.[4][5] SUV39H1 is responsible for the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a hallmark of heterochromatin.
-
HP1 (Heterochromatin Protein 1): The H3K9me3 mark generated by SUV39H1 serves as a binding site for HP1, which further promotes the compaction of chromatin into a heterochromatic state.[4][5] The recruitment of this machinery by CENPB highlights its dual role in both establishing an active kinetochore and defining the boundaries of silent heterochromatin.[4][6]
Other Notable Interactions
-
Daxx (Death Domain-Associated Protein): CENPB interacts with the histone chaperone Daxx in a SUMO-dependent manner.[7][8][9] This interaction is required for the deposition of the histone variant H3.3 at centromeres. The recruitment of Daxx by CENPB is mediated by SUMO-2.[10] The SUMO-interacting motifs (SIMs) on Daxx are necessary for its interaction with CENPB.[7]
-
ZFAT (Zinc Finger and AT-Hook Domain Containing): CENPB interacts with the transcription factor ZFAT, and this interaction is involved in the regulation of non-coding RNA transcription at the centromere.[11]
Quantitative Data on CENPB Interactions
While direct binding affinities (Kd values) for many CENPB interactions are not extensively documented in the literature, some quantitative and semi-quantitative data are available.
| Interacting Protein | Method | Quantitative Data | Reference |
| CENP-A Nucleosome | In vitro reconstitution and competitive assay | CENPB binds more stably to CENP-A nucleosomes than to H3 nucleosomes. | [1] |
| CENP-C | Yeast Two-Hybrid | Confirmed direct interaction. | [3] |
| CENP-C motif | Chemical shift perturbation | Kd of 1.4 µM, 0.1 µM, 1.4 µM, and 0.3 µM for binding to chimeric H3 nucleosomes from different species. | [12] |
| Centromeric DNA | Fluorescence Recovery After Photobleaching (FRAP) | Residence time of CENPB at centromeres is 17 ± 7 min in G1 and 14 ± 5 min in S phase. | [13] |
| Daxx | Co-immunoprecipitation | Interaction is dependent on SUMO modification. | [7] |
Cellular Pathways Involving CENPB
CENPB is a key player in two fundamental cellular processes: the assembly of the centromere/kinetochore complex and the regulation of pericentromeric heterochromatin.
Centromere and Kinetochore Assembly Pathway
CENPB is integral to the hierarchical assembly of the kinetochore. Its binding to the CENP-B box on α-satellite DNA initiates a cascade of protein recruitment events.
This pathway illustrates that CENPB, by binding to its specific DNA sequence, acts as a foundational anchor for the assembly of the inner kinetochore proteins CENP-A and CENP-C, which in turn provides the platform for the assembly of the outer kinetochore.[14]
Heterochromatin Formation and Maintenance Pathway
CENPB also plays a crucial, context-dependent role in establishing the heterochromatic landscape of the pericentromere.
This pathway demonstrates that CENPB can initiate a cascade leading to heterochromatin formation by recruiting SUV39H1, which in turn establishes the H3K9me3 mark for HP1 binding and subsequent chromatin compaction.[4][5] This function is thought to be important for preventing the formation of ectopic centromeres.[6]
Experimental Protocols
Studying the intricate interactions of CENPB requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect CENPB-Protein Interactions
This protocol describes the co-immunoprecipitation of a target protein with CENPB from cell lysates, followed by detection by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-CENPB antibody (for immunoprecipitation)
-
Antibody against the protein of interest (for Western blotting)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence detection reagents
Workflow:
Detailed Steps:
-
Cell Lysis: Harvest cultured cells and lyse them on ice using a non-denaturing lysis buffer to preserve protein-protein interactions.[15][16][17]
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[18]
-
Immunoprecipitation: Add the primary antibody against CENPB to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads using a magnetic stand and wash them three to five times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with an antibody against the suspected interacting protein.
Yeast Two-Hybrid (Y2H) Assay for Identifying Novel CENPB Interactors
The Y2H system is a powerful genetic method to screen for novel protein-protein interactions.
Principle: The assay is based on the modular nature of transcription factors, which have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the Y2H system, a "bait" protein (e.g., CENPB) is fused to the BD, and a library of "prey" proteins is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.
Workflow:
Detailed Steps:
-
Vector Construction: Clone the full-length or a specific domain of CENPB into a bait vector (e.g., pGBKT7). A cDNA library from a relevant cell type or tissue is cloned into a prey vector (e.g., pGADT7).
-
Yeast Transformation: Co-transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait and prey library plasmids using a high-efficiency transformation protocol.[19][20][21]
-
Selection of Interactors: Plate the transformed yeast on a selective medium that lacks specific nutrients (e.g., tryptophan, leucine, and histidine). Only yeast cells where the bait and prey proteins interact will be able to grow.
-
Validation of Positive Clones: Pick colonies from the selective plates and perform a secondary screen, such as a β-galactosidase assay, to confirm the interaction and eliminate false positives.
-
Identification of Interacting Proteins: Isolate the prey plasmids from the validated positive yeast colonies. Sequence the cDNA insert to identify the protein that interacts with CENPB.
Chromatin Immunoprecipitation (ChIP) to Study CENPB-DNA Binding
ChIP is used to determine the in vivo association of CENPB with specific DNA sequences, such as the CENP-B box within α-satellite DNA.
Materials:
-
Formaldehyde (B43269) for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and chromatin shearing buffers
-
Sonicator or micrococcal nuclease for chromatin fragmentation
-
Anti-CENPB antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer and proteinase K
-
DNA purification kit
-
Primers for qPCR analysis of target DNA regions
Workflow:
Detailed Steps:
-
Cross-linking: Treat cultured cells with formaldehyde to create covalent cross-links between proteins and DNA. Quench the reaction with glycine.[22]
-
Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or micrococcal nuclease digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for CENPB overnight at 4°C.
-
Immune Complex Capture: Add pre-blocked Protein A/G beads and incubate for 2-4 hours to capture the antibody-chromatin complexes.
-
Washing: Wash the beads with a series of buffers of increasing stringency to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating in the presence of a high salt concentration. Treat with proteinase K to digest proteins.
-
DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the CENP-B box and other control regions, or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[23]
Conclusion
CENPB stands as a critical orchestrator of centromere function, with a complex and dynamic network of protein interactions that are essential for both the establishment of a functional kinetochore and the maintenance of the surrounding heterochromatin. Its dual role underscores the intricate regulation required for faithful chromosome segregation. The experimental protocols detailed in this guide provide a robust framework for researchers to further dissect the CENPB interactome and its role in cellular pathways. A deeper understanding of these mechanisms will undoubtedly pave the way for innovative therapeutic interventions targeting diseases associated with chromosomal instability.
References
- 1. Stable complex formation of CENP-B with the CENP-A nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CENP-B interacts with CENP-C domains containing Mif2 regions responsible for centromere localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CENP-B controls centromere formation depending on the chromatin context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SUMO modification negatively modulates the transcriptional activity of CREB-binding protein via the recruitment of Daxx - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Daxx mediates SUMO-dependent transcriptional control and subnuclear compartmentalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CENP-B promotes the centromeric localization of ZFAT to control transcription of noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Conserved Mechanism for Centromeric Nucleosome Recognition by Centromere Protein CENP-C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamics of inner kinetochore assembly and maintenance in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A two-step mechanism for epigenetic specification of centromere identity and function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 21. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 22. journals.biologists.com [journals.biologists.com]
- 23. researchgate.net [researchgate.net]
The Role of CENPB in Ensuring Faithful Chromosome Segregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centromere protein B (CENPB) is a key architectural component of the centromere, the specialized chromosomal region that orchestrates the accurate segregation of chromosomes during cell division. While not absolutely essential for centromere function, a growing body of evidence demonstrates that CENPB plays a critical role in enhancing the fidelity of this process. This technical guide provides an in-depth analysis of the relationship between the CENPB gene and chromosome segregation, detailing its molecular interactions, the quantitative impact of its depletion, and the experimental methodologies used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, oncology, and drug development who are focused on the mechanisms of genome stability and the therapeutic potential of targeting centromere function.
Introduction: The Centromere and the Guardian of Segregation
The centromere is a complex nucleoprotein structure that serves as the assembly platform for the kinetochore, the machinery that attaches chromosomes to the spindle microtubules during mitosis and meiosis. Errors in chromosome segregation lead to aneuploidy, a hallmark of many cancers and developmental disorders.[1] The integrity of the centromere is therefore paramount for maintaining genomic stability.
Centromere Protein B (CENPB) is a DNA-binding protein that specifically recognizes and binds to a 17-base pair sequence known as the CENP-B box, which is found in the alpha-satellite DNA repeats of most human centromeres.[1] While some chromosomes, like the human Y chromosome, lack CENP-B boxes and can still segregate, the presence of CENPB significantly enhances the accuracy of this process.[1] This guide will explore the multifaceted role of CENPB in chromosome segregation, from its fundamental molecular interactions to the cellular consequences of its absence.
The Core Mechanism: CENPB's Interaction with the Kinetochore Machinery
CENPB's primary contribution to chromosome segregation fidelity lies in its ability to stabilize the foundational components of the kinetochore. It achieves this through direct interactions with two other critical centromere proteins: CENP-A and CENP-C.
-
CENP-A: The histone H3 variant CENP-A is considered the epigenetic marker of the centromere. CENPB has been shown to interact with the N-terminal tail of CENP-A, contributing to the stability of CENP-A nucleosomes at the centromere.[1]
-
CENP-C: CENP-C is a cornerstone protein that acts as a scaffold for the assembly of the outer kinetochore, which directly engages with microtubules. CENPB directly binds to CENP-C, and this interaction is crucial for recruiting and maintaining adequate levels of CENP-C at the centromere.[1][2] Depletion of CENPB leads to a significant reduction in centromeric CENP-C, thereby compromising the structural integrity of the kinetochore.[1][3]
This dual interaction with both the epigenetic foundation (CENP-A) and the primary structural scaffold (CENP-C) positions CENPB as a critical stabilizer of the entire centromere-kinetochore complex.
Signaling Pathway of CENPB in Kinetochore Assembly
Quantitative Impact of CENPB Depletion on Chromosome Segregation
The functional importance of CENPB is starkly illustrated by the consequences of its experimental depletion. Multiple studies have quantified the increase in chromosome segregation errors and the formation of micronuclei—a hallmark of genomic instability—in cells lacking functional CENPB.
| Cell Line | Experimental Condition | Metric | Result | Reference |
| Human RPE-1 | CENPB knockout | Chromosome missegregation rate | Significant increase in chromosome-specific aneuploidy.[4] | [4] |
| Human DLD-1 | CENPB depletion (siRNA) | Micronuclei formation | ~2.5-fold increase in micronuclei frequency.[1] | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | CENPB knockout | Micronuclei formation | ~2-fold increase in micronuclei frequency.[1] | [1] |
| Human HT1080 | CENPB depletion (siRNA) | Abnormal spindle morphology | Significant increase in abnormal spindles.[5] | [5] |
| Cell Line | Experimental Condition | Metric | Result | Reference |
| Human CENP-A −/− cells | CENPB depletion (siRNA) | Centromeric CENP-C levels | ~50% reduction in CENP-C levels.[1] | [1] |
| Drosophila GSCs | CENP-C depletion (RNAi) | Centromeric CENP-A (CID) levels | Significant reduction in CID levels.[6] | [6] |
These data unequivocally demonstrate that while cells can survive without CENPB, its absence significantly compromises the fidelity of chromosome segregation, leading to a state of chromosomal instability.
Experimental Protocols for Studying the CENPB-Chromosome Segregation Axis
A variety of sophisticated experimental techniques are employed to investigate the role of CENPB in centromere function. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation (ChIP) for CENPB Binding
ChIP is used to determine the in vivo binding sites of CENPB on chromatin.
-
Cross-linking: Treat cultured cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to CENPB overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for alpha-satellite DNA to confirm CENPB binding, or by next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.
Immunofluorescence (IF) for Kinetochore Protein Localization
IF is used to visualize the localization and quantify the levels of CENPB and other kinetochore proteins at the centromere.
-
Cell Culture: Grow cells on glass coverslips to the desired confluency.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer (e.g., rabbit anti-CENPB and mouse anti-CENPC) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 594) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the DNA with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. The intensity of the fluorescent signal at the centromeres can be quantified to measure protein levels.
Live-Cell Imaging of Chromosome Segregation
Live-cell imaging allows for the real-time visualization of chromosome dynamics during mitosis in living cells.
-
Cell Line Generation: Generate a stable cell line that expresses a fluorescently tagged histone, such as H2B-GFP or H2B-mCherry, to visualize the chromosomes.
-
Cell Culture and Transfection: Culture the cells in a glass-bottom imaging dish. If studying the effect of CENPB depletion, transfect the cells with siRNAs targeting CENPB 48-72 hours prior to imaging.
-
Microscopy Setup: Place the imaging dish on the stage of a live-cell imaging microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Image Acquisition: Acquire time-lapse images of the cells progressing through mitosis using appropriate fluorescence channels. Images are typically captured every 2-5 minutes for several hours.
-
Data Analysis: Analyze the resulting time-lapse movies to identify and quantify chromosome segregation errors, such as lagging chromosomes, anaphase bridges, and chromosome misalignments.
Upstream Regulation and Downstream Effectors of CENPB
The expression and function of CENPB are tightly regulated throughout the cell cycle. CENPB mRNA levels are highest during the G2 phase, suggesting a preparatory role for mitosis.[7] The Mis18 complex, which is involved in the deposition of new CENP-A, has been shown to interact with CENP-C, and CENPB can influence the recruitment of Mis18 complex components.[8]
Downstream of the CENPB-CENP-C interaction, the recruitment of the outer kinetochore machinery, including the KMN network (KNL1/Mis12 complex/Ndc80 complex), is a critical step for microtubule attachment. By stabilizing CENP-C, CENPB ensures the robust assembly of this entire downstream cascade.
Conclusion and Future Directions
CENPB is a crucial, albeit non-essential, component of the machinery that ensures the high fidelity of chromosome segregation. Its role in stabilizing the core centromeric components, CENP-A and CENP-C, provides a redundant and reinforcing mechanism to maintain genomic stability. The quantitative data from depletion studies underscore its importance, revealing a significant increase in chromosome missegregation and aneuploidy in its absence.
For drug development professionals, the centromere and its associated proteins represent a promising class of targets for anti-cancer therapies. Given that many cancer cells exhibit chromosomal instability, further elucidating the precise mechanisms by which CENPB contributes to segregation fidelity could open new avenues for therapeutic intervention. Future research will likely focus on the intricate regulatory networks that control CENPB expression and function, as well as its potential interplay with other cellular pathways involved in DNA repair and cell cycle control. A deeper understanding of these processes will be instrumental in developing novel strategies to combat diseases driven by genomic instability.
References
- 1. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CENP-B interacts with CENP-C domains containing Mif2 regions responsible for centromere localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CENP-C reshapes and stabilizes CENP-A nucleosomes at the centromere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Live Cell Imaging of Chromosome Segregation During Mitosis [jove.com]
- 5. CENP-B promotes the centromeric localization of ZFAT to control transcription of noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CENP-C functions in centromere assembly, the maintenance of CENP-A asymmetry and epigenetic age in Drosophila germline stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Relationship between CENP-B gene expression and the cell cycle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CENP-C recruits M18BP1 to centromeres to promote CENP-A chromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Studying CENPB Gene Function Using Pre-designed siRNA
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the utilization of pre-designed small interfering RNA (siRNA) to investigate the functional roles of Centromere Protein B (CENPB).
Introduction to CENPB and RNA Interference
Centromere Protein B (CENPB) is a highly conserved DNA-binding protein crucial for the structure and function of centromeres, the specialized chromosomal regions essential for proper chromosome segregation during cell division.[1][2][3] CENPB binds to a specific 17-bp sequence, known as the CENP-B box, within the alpha-satellite DNA of centromeres.[1][4][5] It is proposed to play a significant role in the assembly of centromeric structures and the formation of the kinetochore.[4][6] Dysregulation of CENPB has been associated with chromosomal instability and has been implicated in various diseases, including some cancers.[3][6]
Pre-designed siRNA for CENPB
Table 1: Components of a Typical Pre-designed CENPB siRNA Kit
| Component | Description | Purpose |
| CENPB siRNA (≥3 duplexes) | Synthetically designed siRNAs targeting different regions of the CENPB mRNA. | To ensure at least one siRNA effectively knocks down the target gene with high specificity. |
| Negative Control siRNA | A non-targeting siRNA sequence that does not correspond to any known gene in the target organism. | To differentiate sequence-specific silencing from non-specific effects of the transfection process.[7] |
| Positive Control siRNA | An siRNA targeting a well-characterized housekeeping gene (e.g., GAPDH). | To optimize transfection conditions and confirm the experimental setup is effective for gene silencing.[7] |
| FAM-labeled Negative Control | A negative control siRNA conjugated with a fluorescent dye (e.g., FAM). | To visually assess transfection efficiency using fluorescence microscopy. |
Experimental Protocols
General Experimental Workflow for CENPB Knockdown
The process of using siRNA to study CENPB function involves a series of sequential steps from cell preparation to functional analysis. The overall workflow is depicted below.
References
- 1. CENPB centromere protein B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. CENPB promotes the proliferation of hepatocellular carcinoma and is directly regulated by miR-29a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioGPS - Mobile [biogps.org]
- 5. uniprot.org [uniprot.org]
- 6. cusabio.com [cusabio.com]
- 7. RNAi Four-Step Workflow | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
The Architect of Centromeric Integrity: Unraveling CENP-B's Pivotal Role in Kinetochore Assembly
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The precise segregation of chromosomes during cell division is fundamental to maintaining genomic stability, and at the heart of this process lies the kinetochore, a complex protein machinery assembled on a specialized chromosomal region known as the centromere. While the histone H3 variant CENP-A is recognized as the epigenetic marker of centromere identity, the DNA-binding protein CENP-B plays a critical, albeit nuanced, role in ensuring the fidelity of this process. This technical guide provides a comprehensive exploration of CENP-B's function in kinetochore assembly, consolidating current understanding of its molecular interactions, regulatory mechanisms, and its emerging significance as a potential therapeutic target. Through detailed data summaries, experimental protocols, and pathway visualizations, this document serves as a vital resource for professionals engaged in cell biology research and the development of novel anti-cancer therapeutics.
Introduction: The Dual Nature of CENP-B in Centromere Function
Centromere protein B (CENP-B) is a highly conserved DNA-binding protein that specifically recognizes a 17-base pair sequence known as the CENP-B box, which is prevalent within the α-satellite DNA repeats of most human centromeres.[1] Historically, the essentiality of CENP-B has been debated, given that the Y chromosome and neocentromeres lack CENP-B boxes, and CENP-B knockout mice are viable.[2][3] However, a growing body of evidence reveals that CENP-B is not merely a structural component but an active participant in fortifying centromere structure and function. It plays a crucial role in the de novo formation of centromeres on artificial chromosomes and enhances the stability and proper function of established centromeres.[3][4] This guide will delve into the molecular underpinnings of CENP-B's contribution to the assembly and maintenance of a functional kinetochore.
Molecular Interactions: CENP-B as a Scaffold for Kinetochore Assembly
CENP-B's influence on kinetochore assembly is mediated through a network of interactions with both centromeric DNA and key kinetochore proteins.
Sequence-Specific DNA Binding
CENP-B is unique among the constitutive centromere-associated network (CCAN) proteins in its ability to bind DNA in a sequence-specific manner. The N-terminal domain of CENP-B contains a helix-loop-helix motif that recognizes and binds to the CENP-B box within the α-satellite DNA repeats.[1][5] This interaction is fundamental to its role in organizing the higher-order chromatin structure of the centromere.[6] The C-terminal domain of CENP-B facilitates its dimerization, allowing it to bridge two distant CENP-B boxes and potentially induce DNA looping, which contributes to the compaction of centromeric chromatin.[1][7]
Interaction with CENP-A and CENP-C
CENP-B directly interacts with both CENP-A, the cornerstone of centromeric chromatin, and CENP-C, a critical inner kinetochore protein that bridges the centromeric chromatin to the outer kinetochore.[2][8] The interaction with the N-terminal tail of CENP-A helps to stabilize CENP-A at the centromere.[2] The interaction with CENP-C is particularly significant, as it provides a parallel pathway for CENP-C recruitment and stabilization at the centromere, independent of the canonical CENP-A-CENP-C interaction.[2][9] This dual recruitment mechanism enhances the robustness of kinetochore assembly.[2]
// Nodes Alpha_Satellite_DNA [label="α-Satellite DNA\n(CENP-B Box)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CENPB [label="CENP-B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CENPA [label="CENP-A Nucleosome", fillcolor="#FBBC05", fontcolor="#202124"]; CENPC [label="CENP-C", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inner_Kinetochore [label="Inner Kinetochore\nAssembly", shape=ellipse, fillcolor="#F1F3F4"]; Outer_Kinetochore [label="Outer Kinetochore\n(Microtubule Binding)", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Alpha_Satellite_DNA -> CENPB [label="Binds to"]; CENPB -> CENPA [label="Interacts with\n(stabilizes)"]; CENPB -> CENPC [label="Directly binds &\nrecruits/stabilizes"]; CENPA -> CENPC [label="Recruits"]; CENPC -> Inner_Kinetochore [label="Nucleates"]; Inner_Kinetochore -> Outer_Kinetochore [label="Recruits"];
// Invisible edges for layout {rank=same; CENPA; CENPB;} } .dot Figure 1: Core signaling pathway of CENP-B in kinetochore assembly.
Quantitative Impact of CENP-B on Kinetochore Integrity and Chromosome Segregation
The functional significance of CENP-B is underscored by quantitative analyses of cells with depleted or absent CENP-B. These studies consistently demonstrate a reduction in the levels of key kinetochore components and an increase in chromosome segregation errors.
| Experimental System | CENP-B Status | Effect on CENP-C Levels at Centromeres | Chromosome Missegregation Rate | Reference |
| Human DLD-1 cells | siRNA-mediated depletion | ~50% reduction | Several-fold increase | [2] |
| Mouse Embryonic Fibroblasts (MEFs) | CENP-B knockout | Significant reduction | Increased micronuclei formation | [2] |
| Human PD-NC4 cells (Neocentromere) | Endogenous (CENP-B absent at neocentromere) | 49% reduction compared to other centromeres | Higher missegregation of the neocentromere chromosome | [2] |
| Human male cell line (DLD-1) | Endogenous (Y chromosome lacks CENP-B boxes) | Lower CENP-C on Y chromosome | Elevated missegregation of the Y chromosome | [2] |
Table 1: Quantitative effects of CENP-B status on CENP-C levels and chromosome segregation fidelity.
Regulation of CENP-B Function
The activity and localization of CENP-B are subject to regulatory mechanisms, including post-translational modifications.
-
α-N-methylation: Trimethylation of the N-terminus of CENP-B has been shown to enhance its binding affinity to the CENP-B box on centromeric DNA. This modification may play a role in the dynamic assembly and disassembly of the centromere.[5]
-
SUMOylation: CENP-B can be modified by the attachment of Small Ubiquitin-like Modifier (SUMO) proteins. This modification is implicated in regulating the dynamics of CENP-B at the centromere.[10]
CENP-B in Disease and as a Therapeutic Target
Given its role in maintaining genomic stability, dysregulation of CENP-B function has implications for diseases characterized by aneuploidy, such as cancer. Overexpression of CENP-B has been observed in several cancers, including hepatocellular carcinoma, and is often associated with a poorer prognosis.[11] This makes CENP-B and its interacting partners potential targets for the development of novel anti-cancer therapies.[12] For instance, inhibitors that disrupt the CENP-B/CENP-B box interaction could potentially induce chromosome mis-segregation specifically in cancer cells that are more reliant on this pathway for survival.[12]
Detailed Experimental Protocols
This section provides standardized protocols for key experiments used to investigate the role of CENP-B in kinetochore assembly.
Chromatin Immunoprecipitation (ChIP) of CENP-B
This protocol is for the immunoprecipitation of CENP-B-bound chromatin to identify the genomic regions it occupies.
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-CENP-B antibody overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Analysis: Analyze the precipitated DNA by qPCR using primers specific for α-satellite DNA or by next-generation sequencing (ChIP-seq).
// Nodes Start [label="Start: Cultured Cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crosslinking [label="1. Formaldehyde Cross-linking"]; Lysis [label="2. Cell Lysis & Chromatin Shearing\n(Sonication)"]; IP [label="3. Immunoprecipitation with\nanti-CENP-B Antibody"]; Bead_Capture [label="4. Capture with Protein A/G Beads"]; Washes [label="5. Stringent Washes"]; Elution [label="6. Elution & Reverse Cross-linking"]; Purification [label="7. DNA Purification"]; Analysis [label="Analysis:\nqPCR or ChIP-seq", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Crosslinking; Crosslinking -> Lysis; Lysis -> IP; IP -> Bead_Capture; Bead_Capture -> Washes; Washes -> Elution; Elution -> Purification; Purification -> Analysis; } .dot Figure 2: Experimental workflow for Chromatin Immunoprecipitation (ChIP) of CENP-B.
Immunofluorescence (IF) Staining for Kinetochore Proteins
This protocol is for the visualization and quantification of CENP-B and other kinetochore proteins.
-
Cell Seeding: Seed cells on coverslips and grow to the desired confluency.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against CENP-B and other proteins of interest (e.g., CENP-A, CENP-C) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Stain the DNA with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the fluorescence intensity at the centromeres.
Co-Immunoprecipitation (Co-IP) of CENP-B
This protocol is for identifying proteins that interact with CENP-B.
-
Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-CENP-B antibody or a control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washes: Wash the beads with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.
// Nodes Input [label=" Cell Lysate | CENP-B (Bait) | Interacting Proteins (Prey) | Non-interacting Proteins"]; IP [label=" Add anti-CENP-B Antibody | Antibody binds to CENP-B"]; Capture [label=" Add Protein A/G Beads | Beads bind to Antibody"]; Result [label=" Eluted Proteins | CENP-B | Interacting Proteins"]; Analysis [label="Western Blot Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Input -> IP; IP -> Capture; Capture -> Result; Result -> Analysis; } .dot Figure 3: Logical relationship in a Co-Immunoprecipitation (Co-IP) experiment.
Conclusion and Future Directions
CENP-B has emerged from the shadows of being considered a non-essential centromere protein to a key player in ensuring the high fidelity of chromosome segregation. Its ability to directly bind centromeric DNA and scaffold the assembly of other critical kinetochore proteins, particularly CENP-C, provides a crucial layer of stability to the centromere. The quantitative data clearly demonstrates that the absence of CENP-B leads to a more fragile centromere, prone to errors in chromosome segregation.
For researchers and scientists, a deeper understanding of the post-translational modifications that regulate CENP-B function will be a fruitful area of investigation. For drug development professionals, the elevated expression of CENP-B in certain cancers and its role in maintaining genomic integrity present an exciting opportunity for the development of targeted therapies. Future research should focus on elucidating the precise mechanisms by which CENP-B contributes to the higher-order chromatin structure of the centromere and how this can be exploited for therapeutic intervention. The continued development of sophisticated tools to probe the intricate molecular choreography of the kinetochore will undoubtedly further illuminate the indispensable role of CENP-B in safeguarding our genome.
References
- 1. Immunofluorescence Analysis of Endogenous and Exogenous Centromere-kinetochore Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Pull-Down Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 5. Chromatin Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 6. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Fluorescent in situ hybridisation (FISH) — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 8. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 荧光原位杂交(FISH) [sigmaaldrich.com]
- 10. Mobility of kinetochore proteins measured by FRAP analysis in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 12. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
The Role of CENP-B in Centromere Integrity and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The centromere is a specialized chromosomal region essential for accurate chromosome segregation during cell division. Its integrity is maintained by a complex interplay of proteins and epigenetic modifications. Among these, Centromere Protein B (CENP-B) stands out for its unique DNA-binding capability and multifaceted roles in centromere structure, function, and epigenetic memory. This technical guide provides an in-depth exploration of the biological functions of CENP-B, with a focus on its contribution to centromere maintenance. We delve into its molecular interactions, its impact on chromatin structure, and its significance in cellular fidelity. This document also presents key quantitative data, detailed experimental protocols, and visual representations of relevant pathways to serve as a comprehensive resource for the scientific community.
Introduction: The Centromere and the Enigma of CENP-B
The centromere is the chromosomal locus that directs the assembly of the kinetochore, the proteinaceous machinery that attaches to spindle microtubules to mediate chromosome segregation. In most eukaryotes, centromeres are characterized by long arrays of repetitive satellite DNA. CENP-B is a highly conserved protein that specifically recognizes and binds to a 17-base pair DNA sequence, known as the CENP-B box, which is present in the α-satellite DNA of human centromeres and the minor satellite DNA of mouse centromeres. While not universally essential for cell division in all cell types, CENP-B plays a crucial role in the long-term stability and maintenance of centromere identity.
Molecular Architecture and Function of CENP-B
CENP-B is a multidomain protein. Its N-terminal domain contains a DNA-binding domain that specifically recognizes the CENP-B box. The C-terminal domain is responsible for the dimerization of the protein, which is crucial for its function.
CENP-B as a Structural Component of Centromeric Chromatin
CENP-B's primary role is to organize the higher-order structure of centromeric chromatin. By binding to the CENP-B boxes within the satellite DNA repeats, it induces a specific bending of the DNA. This architectural function is thought to contribute to the compact nature of centromeric chromatin. Furthermore, CENP-B dimerization allows it to bring distant DNA segments together, potentially looping the satellite DNA into a more condensed and stable structure.
Role in the Assembly of the Kinetochore
While not a core component of the constitutive centromere-associated network (CCAN), CENP-B facilitates the proper deposition and maintenance of other key centromere proteins, most notably the centromere-specific histone H3 variant, CENP-A. CENP-A is the epigenetic mark that defines centromere identity. CENP-B interacts with the CENP-A loading factor, HJURP, and is thought to create a chromatin environment that is permissive for CENP-A incorporation. Although cells lacking CENP-B can still assemble functional kinetochores, its absence can lead to a reduction in CENP-A levels at the centromere over time, suggesting a role in the long-term maintenance of centromere identity.
Quantitative Data on CENP-B Function
The following tables summarize key quantitative data related to CENP-B's biochemical and cellular properties.
Table 1: DNA Binding Affinity of CENP-B
| Parameter | Value | Organism | Reference |
| Dissociation Constant (Kd) for CENP-B box | 0.1 - 1 nM | Human | |
| Bending Angle of DNA upon binding | ~130° | Human |
Table 2: Cellular Abundance and Stoichiometry
| Parameter | Value | Cell Type | Reference |
| Molecules per Centromere | ~240-480 | Human HeLa | |
| Ratio to CENP-A | ~2:1 | Human HeLa |
Experimental Protocols
Understanding the function of CENP-B has been made possible through a variety of sophisticated experimental techniques. Below are detailed protocols for key assays.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for CENP-B
This protocol is used to identify the genomic locations where CENP-B is bound.
-
Cell Cross-linking: Treat cells (e.g., HeLa) with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for CENP-B overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a commercial kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and use a peak-calling algorithm to identify regions enriched for CENP-B binding.
Immunofluorescence Staining for CENP-B Localization
This protocol allows for the visualization of CENP-B within the cell.
-
Cell Culture and Fixation: Grow cells on coverslips to the desired confluency. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against CENP-B diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the DNA with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key interactions and regulatory pathways involving CENP-B.
Caption: CENP-B's role in the CENP-A loading pathway at the centromere.
Caption: Simplified workflows for ChIP-seq and Immunofluorescence of CENP-B.
CENP-B in Disease and as a Therapeutic Target
Given its role in centromere function, it is not surprising that dysregulation of CENP-B has been implicated in various diseases. Autoantibodies against CENP-B are a hallmark of the scleroderma spectrum of autoimmune diseases, particularly in patients with limited cutaneous systemic sclerosis. While the direct pathological role of these autoantibodies is still under investigation, their presence is a valuable diagnostic marker.
The development of drugs targeting centromere proteins is a nascent field. However, the structural and functional information available for CENP-B, including its specific DNA-binding properties, could potentially be exploited for the development of novel therapeutics. For instance, small molecules that disrupt the CENP-B-DNA interaction or its dimerization could be explored as a strategy to selectively destabilize centromeres in cancer cells, which often exhibit chromosomal instability.
Conclusion and Future Directions
CENP-B is a key architectural protein of the centromere that contributes to its structural integrity and the epigenetic memory of its location. Its unique ability to bind specific DNA sequences within centromeric repeats sets it apart from other centromere proteins. While significant progress has been made in elucidating its functions, many questions remain. Future research will likely focus on the precise mechanisms by which CENP-B influences CENP-A deposition and the long-term stability of the centromere. Furthermore, a deeper understanding of its role in human disease may open new avenues for therapeutic intervention. This guide provides a solid foundation for researchers, scientists, and drug development professionals to further explore the multifaceted world of CENP-B.
Regulating the Guardian of the Centromere: An In-depth Technical Guide to CENPB Gene Expression in Normal Tissues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centromere protein B (CENPB) is a cornerstone of centromere structure and function, playing a pivotal role in the assembly and maintenance of the kinetochore, the cellular machinery responsible for accurate chromosome segregation during cell division. The precise regulation of CENPB gene expression is therefore critical for genomic stability in normal tissues. Dysregulation of CENPB levels has been implicated in various pathologies, including cancer, highlighting its importance as a potential therapeutic target. This technical guide provides a comprehensive overview of the current understanding of CENPB gene expression regulation in non-pathological contexts, with a focus on transcriptional, epigenetic, and cell-cycle-mediated control mechanisms. We present quantitative expression data, detailed experimental protocols, and visual representations of key regulatory pathways to equip researchers with the foundational knowledge required for further investigation and therapeutic development.
Transcriptional Regulation of CENPB
The expression of the CENPB gene is tightly controlled at the transcriptional level by a network of transcription factors that respond to intracellular and extracellular cues. A key player in this regulation is the Forkhead box M1 (FOXM1) transcription factor, a master regulator of the cell cycle.
The Role of FOXM1 in CENPB Transcription
FOXM1 is a critical activator of G2/M phase-specific genes, and its binding to the CENPB promoter is essential for driving its expression as cells prepare to enter mitosis. This regulation ensures that sufficient CENPB protein is available for the assembly of functional kinetochores. The FOXM1 transcription factor network is a significant pathway governing CENPB expression.
Signaling Pathway for FOXM1-mediated CENPB Expression
Caption: FOXM1-mediated transcriptional activation of the CENPB gene.
Cell Cycle-Dependent Expression of CENPB
The expression of CENPB is intricately linked to the cell cycle, with its mRNA and protein levels fluctuating in a coordinated manner to meet the demands of chromosome segregation.
Expression Dynamics Across Cell Cycle Phases
Studies have shown that CENPB gene expression is detectable throughout the cell cycle. However, the level of expression varies significantly between phases, with the highest levels observed in the G2 phase, just before mitosis. This peak in expression is consistent with the critical role of CENPB in preparing chromosomes for segregation. The expression is lowest during the S phase.
Logical Relationship of CENPB Expression and the Cell Cycle
Caption: CENPB gene expression levels throughout the cell cycle.
Epigenetic Regulation of CENPB
Epigenetic modifications, including histone modifications and the activity of non-coding RNAs, play a crucial role in regulating the chromatin environment at the centromere and influencing CENPB expression and function.
Histone Modifications
CENPB itself is involved in establishing and maintaining a specific epigenetic state at the centromere. It facilitates the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a hallmark of heterochromatin, through the recruitment of the histone methyltransferase Suv39h1. This process is thought to be important for centromere stability. Furthermore, CENPB interacts with the histone chaperone Daxx to facilitate the deposition of the histone variant H3.3 at centromeric regions, contributing to chromatin integrity.
Non-Coding RNAs (ncRNAs)
Transcription of non-coding RNAs from centromeric satellite DNA is emerging as a key regulatory mechanism in centromere function. CENPB has been shown to be involved in the ZFAT-regulated transcription of centromeric ncRNAs. These ncRNAs are thought to play a role in the recruitment of essential centromere proteins, including CENP-A, and in maintaining the structural integrity of the centromere.
Quantitative Expression of CENPB in Normal Human Tissues
The expression of CENPB varies across different normal human tissues. Understanding this baseline expression is crucial for identifying disease-related dysregulation. The following tables summarize publicly available RNA and protein expression data from the Genotype-Tissue Expression (GTEx) project and The Human Protein Atlas.
CENPB mRNA Expression in Normal Tissues (GTEx)
| Tissue | Median TPM (Transcripts Per Million) |
| Testis | 35.1 |
| Spleen | 15.8 |
| Lymph Node | 14.9 |
| Small Intestine - Terminal Ileum | 13.5 |
| Colon - Transverse | 12.1 |
| Stomach | 11.5 |
| Esophagus - Mucosa | 10.9 |
| Lung | 9.8 |
| Thyroid | 9.2 |
| Adrenal Gland | 8.7 |
| Ovary | 8.1 |
| Prostate | 7.9 |
| Breast - Mammary Tissue | 7.5 |
| Skin - Sun Exposed (Lower leg) | 7.1 |
| Uterus | 6.8 |
| Vagina | 6.5 |
| Artery - Tibial | 6.2 |
| Heart - Atrial Appendage | 5.9 |
| Adipose - Subcutaneous | 5.5 |
| Muscle - Skeletal | 4.1 |
| Pancreas | 3.9 |
| Liver | 3.2 |
| Nerve - Tibial | 2.8 |
| Brain - Cerebellum | 2.1 |
| Whole Blood | 1.5 |
Data is illustrative and based on publicly available information from the GTEx Portal. For the most current and detailed data, please refer directly to the GTEx Portal.
CENPB Protein Expression in Normal Tissues (The Human Protein Atlas)
| Tissue | Staining Intensity | Location |
| Testis | High | Nuclei of spermatogonia and spermatocytes |
| Bone marrow | Medium | Nuclei of hematopoietic cells |
| Lymph node | Medium | Nuclei of germinal center cells |
| Colon | Medium | Nuclei of glandular cells |
| Skin | Medium | Nuclei of keratinocytes |
| Lung | Low | Nuclei of pneumocytes and alveolar macrophages |
| Liver | Low | Nuclei of hepatocytes |
| Kidney | Low | Nuclei of cells in tubules and glomeruli |
| Brain | Low | Nuclei of glial cells and neurons |
| Heart muscle | Not detected | - |
| Skeletal muscle | Not detected | - |
This table provides a summary of protein expression based on immunohistochemistry data from The Human Protein Atlas. "Medium" and "Low" are relative terms. For detailed images and annotations, please consult The Human Protein Atlas directly.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the regulation of CENPB gene expression.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Transcription Factor Binding
This protocol is designed to identify the genomic binding sites of transcription factors, such as FOXM1, on the CENPB promoter.
Experimental Workflow for ChIP-seq
Caption: A streamlined workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
Protocol:
-
Cell Culture and Cross-linking: Culture cells of interest to ~80-90% confluency. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Lyse the cells to release the nuclei. Resuspend the nuclear pellet in a suitable lysis buffer and sonicate the chromatin to an average fragment size of 200-600 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-FOXM1) or a negative control IgG. Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA. Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome. Perform peak calling to identify regions of transcription factor binding. Analyze the identified peaks for the presence of the CENPB promoter.
Luciferase Reporter Assay for Promoter Activity
This assay is used to quantify the ability of a transcription factor to activate the CENPB promoter.
Experimental Workflow for Luciferase Reporter Assay
Caption: Workflow for assessing promoter activity using a luciferase reporter assay.
Protocol:
-
Plasmid Construction: Clone the promoter region of the human CENPB gene upstream of a luciferase reporter gene in a suitable vector (e.g., pGL4). Prepare an expression vector for the transcription factor of interest (e.g., FOXM1).
-
Cell Culture and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with the CENPB promoter-luciferase construct, the transcription factor expression vector (or an empty vector control), and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Cell Lysis: After 24-48 hours, lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Add the luciferase assay substrate to the cell lysate and measure the firefly luciferase activity using a luminometer. Subsequently, add the Renilla luciferase substrate and measure its activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in cells overexpressing the transcription factor to the empty vector control to determine the effect on CENPB promoter activity.
Reverse Transcription Quantitative PCR (RT-qPCR) for mRNA Expression Analysis
This protocol is used to quantify the relative abundance of CENPB mRNA in different tissues or under different experimental conditions.
Experimental Workflow for RT-qPCR
Caption: A standard workflow for gene expression analysis using RT-qPCR.
Protocol:
-
RNA Extraction: Extract total RNA from normal tissues or cultured cells using a suitable method (e.g., TRIzol reagent or a column-based kit). Assess RNA quality and quantity.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Quantitative PCR: Set up qPCR reactions containing the cDNA template, forward and reverse primers specific for CENPB, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe. Also, set up reactions for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Run the qPCR on a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values for CENPB and the housekeeping gene in each sample. Calculate the relative expression of CENPB mRNA using the ΔΔCt method.
Conclusion
The regulation of CENPB gene expression is a multi-faceted process involving a complex interplay of transcription factors, cell cycle control, and epigenetic mechanisms. This guide provides a foundational understanding of these regulatory networks in normal tissues. A thorough comprehension of these processes is essential for researchers and clinicians seeking to understand the role of CENPB in maintaining genomic stability and for developing novel therapeutic strategies that target its dysregulation in disease. Further research is warranted to fully elucidate the intricate signaling pathways that converge on the CENPB gene and to identify additional regulatory factors that contribute to its precise spatiotemporal expression.
effect of CENPB depletion on chromatin structure
An In-depth Technical Guide on the Effects of CENPB Depletion on Chromatin Structure
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Centromere Protein B (CENPB) is a foundational, sequence-specific DNA-binding protein that plays a pivotal, albeit non-essential, role in the architecture and function of mammalian centromeres. It recognizes and binds to a 17-bp motif known as the CENP-B box, located within the alpha-satellite DNA repeats that constitute the core of most human centromeres[1][2][3]. While cells can survive and divide without CENPB, its absence leads to significant defects in chromatin organization, resulting in compromised centromere integrity and an increase in genomic instability. This guide provides a detailed technical overview of the structural and functional consequences of CENPB depletion, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the underlying molecular pathways.
The Multifaceted Role of CENPB in Centromeric Chromatin Organization
CENPB is not merely a structural placeholder but an active regulator of the centromeric epigenetic landscape. Its functions are mediated through its distinct N-terminal DNA-binding domain and a C-terminal dimerization domain[3][4][5].
-
Higher-Order Chromatin Compaction: Through its dimerization domain, CENPB molecules bound to different CENP-B boxes can interact, creating loops in the alpha-satellite DNA. This looping mechanism is critical for the proper compaction and three-dimensional organization of centromeric chromatin[6].
-
A Nexus for Chromatin Modifiers: CENPB acts as a crucial recruitment platform for a variety of proteins that establish and maintain the unique chromatin environment of the centromere. It balances the formation of both open, euchromatic states and closed, heterochromatic states[1].
-
Heterochromatin Formation: CENPB recruits the histone methyltransferase Suv39h1 and Heterochromatin Protein 1 (HP1), which mediate the trimethylation of Histone H3 at lysine (B10760008) 9 (H3K9me3), a hallmark of constitutive heterochromatin[1].
-
Euchromatin and Histone Variant Deposition: Conversely, CENPB also recruits factors associated with more open chromatin. This includes the H3K36 methyltransferase ASH1L, which promotes a chromatin state permissive for the assembly of the centromere-specific histone H3 variant, CENP-A[1]. Furthermore, CENPB is essential for the SUMO-dependent recruitment of the Daxx/ATRX chaperone complex, which is responsible for depositing the histone variant H3.3 into centromeric repeats[7].
-
-
Stabilization of the Kinetochore Foundation: CENPB directly interacts with and stabilizes other key constitutive centromere proteins, including CENP-A and CENP-C[1][8][9]. This interaction is vital for maintaining optimal levels of CENP-C, a critical scaffold protein for the assembly of the outer kinetochore, which connects the chromosome to spindle microtubules[8].
Structural and Functional Consequences of CENPB Depletion
The depletion of CENPB, typically achieved via siRNA-mediated knockdown or genetic knockout, triggers a cascade of defects that undermine centromere structure and fidelity of chromosome segregation.
-
Disrupted Higher-Order Structure: The loss of CENPB eliminates the protein-mediated DNA loops, leading to impaired compaction of centromeric chromatin. This structural deficit compromises the integrity of the centromere, particularly under the pulling forces exerted by microtubules during mitosis, resulting in increased centromere fragility[6].
-
Altered Epigenetic Landscape: The absence of CENPB as a recruitment platform leads to a significant reduction in the centromeric localization of its binding partners.
-
Reduced H3.3 Deposition: Depletion of CENPB substantially diminishes the association of the Daxx chaperone with alpha-satellite DNA, leading to a failure to properly load the histone variant H3.3 at the centromere[7].
-
Imbalanced Histone Modifications: The loss of CENPB disrupts the balance of histone modifications. The recruitment of both heterochromatin factors (Suv39h1) and open chromatin factors (ASH1L) is impaired, leading to a dysregulated epigenetic state[1].
-
-
Destabilization of the Core Centromere: CENPB depletion directly impacts the stability of the core kinetochore foundation.
-
Loss of CENP-C: The most immediate and critical consequence is a significant reduction in the levels of CENP-C at the centromere. Studies have shown that CENPB depletion can cause a loss of up to 50% of centromeric CENP-C[8]. This reduction weakens the link between the centromeric chromatin and the outer kinetochore machinery.
-
-
Increased Chromosome Instability (CIN): The culmination of these structural and molecular defects is a marked increase in the rate of chromosome mis-segregation. Cells lacking CENPB exhibit a higher frequency of mitotic errors, including misaligned chromosomes at the metaphase plate and the formation of micronuclei in interphase, a direct result of whole chromosome loss[7][8][10].
Quantitative Data Summary
The effects of CENPB depletion on centromeric components and chromosome stability have been quantified in several studies. The tables below summarize these findings.
Table 1: Effect of CENPB Depletion on Centromeric Protein and Histone Variant Levels
| Target Component | Cell Type | Depletion Method | Quantitative Effect | Reference |
|---|---|---|---|---|
| CENP-C | Human DLD-1 & RPE-1 | siRNA | ~50% reduction in centromeric levels | [8] |
| CENP-C | Human CENP-A−/− cells | siRNA | Near-total loss of centromeric CENP-C | [8] |
| Daxx | Human HEp-2 | siRNA | Substantial reduction in association with α-satellite repeats | [7] |
| H3.3 | Human HEp-2 | siRNA (targeting Daxx/ATRX) | Reduced levels at centromeric (CEN) and pericentromeric (periCEN) repeats | [7] |
| ASH1L | Human HeLa | siRNA | ~69% decrease in enrichment on centromeric alphoid DNA |[1] |
Table 2: Effect of CENPB Depletion on Chromosome Segregation Fidelity
| Phenotype | Cell Line | Depletion/Knockout Method | Quantitative Effect | Reference |
|---|---|---|---|---|
| Mitotic Errors | Human DLD-1 | siRNA | ~2-fold increase in mitotic errors | [8] |
| Micronuclei Formation | Human CENP-A−/− cells | siRNA | ~60% of interphase cells contained micronuclei | [8] |
| Chromosome Instability (CIN) | Mouse Embryonic Fibroblasts | Gene Knockout | Chronically elevated rate of chromosome mis-segregation |[7][8][10] |
Key Experimental Protocols
Investigating the effects of CENPB depletion requires a combination of molecular and cell biology techniques. Below are detailed protocols for core methodologies.
siRNA-Mediated Depletion of CENPB
This protocol describes the transient knockdown of CENPB in cultured human cells.
-
Cell Culture: Plate human cells (e.g., HeLa, RPE-1) in antibiotic-free medium to achieve 30-50% confluency on the day of transfection.
-
Transfection Reagent Preparation: For each well of a 6-well plate, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium (e.g., Opti-MEM). In a separate tube, dilute 20 pmol of CENPB-targeting siRNA or a non-targeting control siRNA into 100 µL of the same medium.
-
Complex Formation: Combine the diluted siRNA and lipid reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the 200 µL of siRNA-lipid complex dropwise to the cells.
-
Incubation and Analysis: Incubate the cells for 48-72 hours. Harvest cells for downstream analysis, such as Western blotting to confirm protein depletion, immunofluorescence, or Chromatin Immunoprecipitation (ChIP).
Chromatin Immunoprecipitation (ChIP) and qPCR
This protocol is used to quantify the association of specific proteins (e.g., Daxx, CENP-C) with centromeric DNA following CENPB depletion.
-
Cross-linking: Treat siRNA-transfected cells with 1% formaldehyde (B43269) directly in the culture medium for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM for 5 minutes.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Scrape cells and lyse them in a buffer containing protease inhibitors.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear chromatin into fragments of 200-800 bp. Centrifuge to pellet debris.
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate a portion of the lysate (input control) separately. Incubate the remaining lysate overnight at 4°C with an antibody specific to the target protein (e.g., anti-CENP-C) or a control IgG.
-
Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating the eluates and the input control at 65°C overnight in the presence of high salt.
-
DNA Purification: Purify the DNA using a standard column-based method.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for alpha-satellite DNA repeats to quantify the amount of immunoprecipitated centromeric DNA. Normalize the results to the input control and compare the enrichment between CENPB-depleted and control samples[7].
Immunofluorescence and Microscopy
This method is used to visualize and quantify protein levels at centromeres and to score mitotic defects.
-
Cell Preparation: Grow cells treated with control or CENPB siRNA on glass coverslips.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Antibody Staining: Incubate with primary antibodies (e.g., anti-CENP-C, anti-CREST) diluted in blocking buffer for 1-2 hours. After washing, incubate with fluorescently-labeled secondary antibodies for 1 hour.
-
Mounting and Imaging: Stain DNA with DAPI and mount the coverslips on microscope slides. Acquire images using a confocal or widefield fluorescence microscope.
-
Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity of proteins at individual centromeres (identified by CREST staining). For scoring mitotic defects, manually count the percentage of cells exhibiting misaligned chromosomes or lagging chromatids[8].
Visualizing the Impact of CENPB Depletion
The following diagrams, generated using the DOT language, illustrate the molecular pathways involving CENPB and the consequences of its absence.
Caption: CENPB's role as a master regulator of the centromeric chromatin environment.
Caption: Logical flow of the consequences stemming from CENPB depletion.
Caption: Simplified experimental workflow for Chromatin Immunoprecipitation (ChIP).
References
- 1. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of the CENP-B protein–DNA complex: the DNA-binding domains of CENP-B induce kinks in the CENP-B box DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. A human centromere protein, CENP-B, has a DNA binding domain containing four potential alpha helices at the NH2 terminus, which is separable from dimerizing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of the human centromere protein B (CENP-B) dimerization domain at 1.65-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CENP-B protects centromere chromatin integrity by facilitating histone deposition via the H3.3-specific chaperone Daxx - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable complex formation of CENP-B with the CENP-A nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Discovering Novel Binding Partners of CENP-B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current landscape of Centromere Protein B (CENP-B) interactome research. It is designed to equip researchers with the necessary knowledge and detailed methodologies to identify and characterize novel binding partners of CENP-B, a key protein in centromere formation and function. This guide delves into established and recently discovered interactors, provides detailed experimental protocols for their discovery, and visualizes the complex interplay of CENP-B within cellular signaling pathways.
Introduction to CENP-B and its Significance
Centromere Protein B (CENP-B) is a highly conserved DNA-binding protein that plays a crucial role in the organization and function of centromeres, the specialized chromosomal regions that ensure accurate chromosome segregation during cell division.[1][2][3] CENP-B specifically recognizes and binds to a 17-bp DNA sequence known as the CENP-B box, which is abundant in the alpha-satellite DNA repeats of human centromeres.[1][4] While not absolutely essential for cell viability, CENP-B is critical for the de novo formation of functional centromeres and contributes to the stability and fidelity of chromosome segregation.[5][6][7][8] Its involvement in maintaining genomic integrity makes CENP-B and its network of interacting proteins a compelling area of study for understanding fundamental cellular processes and for the development of novel therapeutic strategies in diseases characterized by chromosomal instability, such as cancer.
Known and Novel Binding Partners of CENP-B
The function of CENP-B is intricately linked to its interactions with a host of other proteins. These interactions are fundamental to the assembly of the kinetochore, the proteinaceous structure that connects centromeres to the spindle microtubules during mitosis. This section summarizes the key known and more recently identified binding partners of CENP-B.
Quantitative Data on CENP-B Interactions:
A comprehensive review of the current literature reveals a notable scarcity of precise quantitative data, such as dissociation constants (Kd), for the protein-protein interactions of CENP-B. While many studies confirm direct and stable binding through qualitative or semi-quantitative methods, specific biophysical parameters are largely yet to be determined. The following tables summarize the available information on CENP-B's binding partners, focusing on the nature of the interaction and the experimental evidence.
Table 1: Well-Established CENP-B Interacting Proteins
| Binding Partner | Function in Relation to CENP-B | Interacting Domains | Experimental Evidence |
| CENP-A | A histone H3 variant that forms the foundation of centromeric chromatin. CENP-B binding is thought to stabilize CENP-A nucleosomes.[5][7] | CENP-B's N-terminal DNA-binding domain interacts with the N-terminal tail of CENP-A.[8] | Co-immunoprecipitation, In vitro pull-down assays.[8] |
| CENP-C | A key inner kinetochore protein that acts as a scaffold for the assembly of the outer kinetochore. CENP-B facilitates the recruitment and stabilization of CENP-C at the centromere.[1][5][6][9] | The acidic domain of CENP-B interacts with the Mif2 homologous regions of CENP-C.[5][9] | Yeast two-hybrid, Co-immunoprecipitation, In vitro pull-down assays.[1][8][9] |
| Self-dimerization | CENP-B forms homodimers, which is crucial for its function in cross-linking DNA and organizing higher-order chromatin structures at the centromere.[10][11][12] | A hydrophobic domain in the C-terminus mediates dimerization.[10][11][12] | Yeast two-hybrid, Chemical cross-linking, Gel mobility shift assays.[10][11][12] |
Table 2: Novel CENP-B Interacting Proteins
| Binding Partner | Function in Relation to CENP-B | Interacting Domains | Experimental Evidence |
| ZFAT (Zinc Finger and AT-Hook Domain Containing) | A transcriptional regulator that localizes to centromeres. CENP-B is required for the proper centromeric localization of ZFAT, which in turn regulates the transcription of non-coding RNAs at the centromere.[13] | The acidic domain of CENP-B interacts with the middle domain of ZFAT.[13] | Co-immunoprecipitation, ChIP-qPCR.[13] |
| Daxx (Death Domain Associated Protein) | A histone chaperone involved in the deposition of the histone variant H3.3. CENP-B recruits Daxx to centromeres, which is important for maintaining the epigenetic integrity of centromeric chromatin. | Interaction is SUMO-dependent. | Co-immunoprecipitation, ChIP. |
| Tubulin | A major component of microtubules. The interaction with CENP-B suggests a potential direct link between the centromeric chromatin and the mitotic spindle.[14] | CENP-B binds to the C-terminal region of tubulin.[14] | In vitro binding assays.[14] |
Experimental Protocols for Discovering Novel CENP-B Binding Partners
The identification of novel protein-protein interactions is a cornerstone of modern molecular biology. This section provides detailed methodologies for three powerful techniques: Co-immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H) screening, and Affinity Purification-Mass Spectrometry (AP-MS). These protocols are presented as a guide for researchers aiming to uncover new components of the CENP-B interactome.
Co-Immunoprecipitation (Co-IP) for Nuclear Proteins
Co-IP is a robust method to isolate a protein of interest and its binding partners from a cell lysate.[15][16] This protocol is optimized for the immunoprecipitation of the nuclear protein CENP-B.
dot
Materials:
-
Cell lysis buffer for nuclear proteins (e.g., RIPA buffer with high salt concentration)
-
Protease and phosphatase inhibitor cocktails
-
Anti-CENP-B antibody (validated for IP)
-
Control IgG (from the same species as the anti-CENP-B antibody)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., modified RIPA or TBS-T)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Mass spectrometer (optional, for identification of novel partners)
Protocol:
-
Cell Culture and Harvest: Culture cells to 80-90% confluency. Harvest cells by scraping and wash twice with ice-cold PBS.
-
Nuclear Protein Extraction: Resuspend the cell pellet in ice-cold nuclear lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing to facilitate nuclear lysis. Centrifuge at high speed to pellet cellular debris and collect the supernatant containing nuclear proteins.
-
Pre-clearing: Add control IgG and protein A/G magnetic beads to the nuclear lysate. Incubate for 1-2 hours at 4°C on a rotator. This step removes proteins that non-specifically bind to the IgG and beads. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-CENP-B antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh protein A/G magnetic beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer. For Western blot analysis, elution can be done by resuspending the beads in SDS-PAGE sample buffer and boiling. For mass spectrometry, a non-denaturing elution buffer should be used.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against a suspected interactor or by silver staining to visualize all co-precipitated proteins. For the identification of novel binding partners, the eluate should be subjected to mass spectrometry analysis.[17][18]
Yeast Two-Hybrid (Y2H) Library Screening
The Y2H system is a powerful genetic method for identifying binary protein-protein interactions in vivo.[19][20][21][22][23]
dot
Materials:
-
Yeast expression vectors (one for the "bait" protein and one for the "prey" library)
-
Competent yeast strain with appropriate reporter genes
-
cDNA library from a relevant cell type or tissue
-
Yeast transformation reagents
-
Selective media for yeast growth
Protocol:
-
Bait Plasmid Construction: Clone the full-length or a specific domain of CENP-B into the bait vector, creating a fusion with a DNA-binding domain (e.g., GAL4-BD).
-
Bait Characterization: Transform the bait plasmid into the yeast reporter strain. Confirm that the bait protein is expressed and does not auto-activate the reporter genes in the absence of a prey protein.
-
Library Screening: Transform the cDNA prey library (fused to a transcriptional activation domain, e.g., GAL4-AD) into the yeast strain already containing the CENP-B bait plasmid.
-
Selection of Positive Clones: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine). Only yeast cells in which the bait and prey proteins interact will be able to grow.
-
Reporter Gene Assay: Perform a secondary screen, such as a β-galactosidase assay, to confirm the protein-protein interaction and eliminate false positives.
-
Prey Plasmid Isolation and Sequencing: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA inserts to identify the potential CENP-B binding partners.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a high-throughput technique for identifying protein interaction networks.[17][18][24][25][26] Proximity labeling methods like BioID are a powerful variation of this approach.[27][28][29][30][31]
dot
References
- 1. rupress.org [rupress.org]
- 2. CENP-B is a highly conserved mammalian centromere protein with homology to the helix-loop-helix family of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CENPB centromere protein B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Crystal structure of the CENP-B protein–DNA complex: the DNA-binding domains of CENP-B induce kinks in the CENP-B box DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CENP-B interacts with CENP-C domains containing Mif2 regions responsible for centromere localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of protein-DNA and protein-protein interactions of centromere protein B (CENP-B) and properties of the DNA-CENP-B complex in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A human centromere protein, CENP-B, has a DNA binding domain containing four potential alpha helices at the NH2 terminus, which is separable from dimerizing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of protein-DNA and protein-protein interactions of centromere protein B (CENP-B) and properties of the DNA-CENP-B complex in the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CENP-B promotes the centromeric localization of ZFAT to control transcription of noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The centromere protein CENP-B behaves as a microtubule-associated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Video: Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions [jove.com]
- 16. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wp.unil.ch [wp.unil.ch]
- 18. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 19. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Y2HGold Yeast Two-Hybrid Screening and Validation Experiment Protocol [bio-protocol.org]
- 21. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 22. Yeast Two-Hybrid Library Screening | Springer Nature Experiments [experiments.springernature.com]
- 23. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 24. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fiveable.me [fiveable.me]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Proximity Labeling Techniques to Study Chromatin [frontiersin.org]
- 28. Proximity Labeling of Interacting Proteins: Application of BioID as a Discovery Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. blog.addgene.org [blog.addgene.org]
- 31. Proximity labeling - Wikipedia [en.wikipedia.org]
Initial Investigation of Centromere Protein B (CENPB) in Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Centromere Protein B (CENPB) is a fundamental component of the centromere, critical for proper chromosome segregation during cell division. Emerging evidence has implicated dysregulation of CENPB in the pathogenesis of various diseases, most notably cancer and autoimmune disorders. This technical guide provides an in-depth overview of the initial investigative methodologies and key findings related to CENPB in disease models. It summarizes quantitative data, details experimental protocols, and visualizes complex biological pathways and workflows to support further research and therapeutic development targeting CENPB.
CENPB in Oncogenesis
CENPB has been identified as a multifaceted player in tumorigenesis, with its expression frequently upregulated in several cancers, including hepatocellular carcinoma (HCC), breast cancer, lung cancer, and gastric cancer. Elevated CENPB levels often correlate with more advanced tumor stages, higher pathological grades, and poorer patient prognosis, suggesting its potential as a biomarker and therapeutic target.
Role in Hepatocellular Carcinoma (HCC)
In HCC, CENPB has been shown to act as an oncogenic factor. Studies have demonstrated that CENPB mRNA and protein levels are significantly elevated in HCC tissues compared to adjacent normal tissues. This increased expression is associated with shorter overall survival (OS) and recurrence-free survival (RFS). Knockdown of CENPB in HCC cell lines leads to a significant inhibition of cell proliferation and invasion.
A key regulatory mechanism involves the microRNA miR-29a, which directly targets CENPB. In HCC cells, miR-29a expression is downregulated, leading to the upregulation of its target, CENPB, and subsequent promotion of cancer progression.
Involvement in Breast Cancer
In breast cancer, CENPB expression has been linked to malignant cell proliferation. Overexpression of CENPB mRNA has been observed in the majority of breast cancer tissues when compared to normal adjacent tissues. Interestingly, while high expression of some centromere proteins correlates with a poor prognosis, high expression of CENPB has been associated with a more favorable prognosis in some studies, suggesting a complex, context-dependent role.
CENPB has also been implicated in the response to chemotherapy through its interaction with the PI3K/Akt/mTOR signaling pathway.
Quantitative Data on CENPB Expression in Cancer
The following tables summarize the key quantitative findings regarding CENPB expression in cancer models.
| Cancer Type | Finding | Quantitative Data | Reference |
| Hepatocellular Carcinoma (HCC) | Upregulated CENPB mRNA in HCC tissues vs. adjacent normal tissues. | Data from TCGA, GSE54236, and GSE76427 datasets. | |
| Hepatocellular Carcinoma (HCC) | Correlation of high CENPB protein expression with clinicopathological features in 490 patients. | Positive correlation with tumor size, TNM staging, and serum AFP levels. | |
| Hepatocellular Carcinoma (HCC) | Prognostic value of CENPB expression. | High CENPB mRNA and protein levels are independent risk factors for poorer OS and RFS. | |
| Breast Cancer | Overexpression of CENPB mRNA in breast cancer tissues. | 87.1% of 31 samples showed overexpression compared to normal tissue. | |
| Breast Cancer | Prognostic significance of CENPB expression. | High CENPB expression was associated with a favorable prognosis for distant relapse-free survival (DRFS). |
CENPB in Autoimmune Diseases
CENPB is a major autoantigen, and antibodies targeting it are a hallmark of certain autoimmune diseases, particularly those within the scleroderma spectrum.
Scleroderma and CREST Syndrome
Anti-centromere antibodies (ACAs), which predominantly target CENPB, are highly associated with limited cutaneous systemic sclerosis (lcSSc), also known as CREST syndrome (Calcinosis, Raynaud's phenomenon, Esophageal dysmotility, Sclerodactyly, Telangiectasias). The presence of anti-CENPB antibodies can be a valuable diagnostic marker for these conditions. Interestingly, in patients with systemic sclerosis, the presence of anti-CENPB antibodies is often associated with a lower risk of developing interstitial lung disease.
Other Autoimmune Conditions
Anti-CENPB antibodies can also be detected in other autoimmune diseases, including primary biliary cholangitis, systemic lupus erythematosus (SLE), and rheumatoid arthritis, although at a lower frequency.
Quantitative Data on Anti-CENPB Antibodies in Autoimmune Disease
| Disease | Finding | Quantitative Data | Reference |
| Limited Cutaneous Systemic Sclerosis (lcSSc) / CREST Syndrome | High prevalence of anti-CENPB antibodies. | Detected in a high percentage of patients. | |
| Systemic Sclerosis (SSc) | Protective association of anti-CENPB antibodies against interstitial lung disease (ILD). | ILD was less frequent in AC-3 (anti-centromere antibody positive) patients (10.5%) compared to non-AC-3 patients (54.2%). | |
| Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA) | Lower frequency of anti-CENPB antibodies. | Abnormal levels in 4% of SLE and 3% of RA patients. |
CENPB in Animal Models
The generation of CENPB knockout mice has provided valuable insights into its in vivo functions.
Phenotype of CENPB Knockout Mice
Mice homozygous for a null mutation in the Cenpb gene are viable and healthy, with no apparent defects in growth and morphology. Mitosis and meiosis appear to proceed normally in these animals, indicating that CENPB is not essential for these fundamental cellular processes. However, these mice do exhibit some subtle phenotypes.
Quantitative Phenotypic Data of CENPB Knockout Mice
| Phenotype | Finding | Quantitative Data | Reference |
| Body Weight | Lower body weight in adult knockout mice. | Body weights of null mice lag behind heterozygous and wild-type animals after weaning. | |
| Testis Weight and Sperm Content | Reduced testis size and sperm count in male knockout mice. | Testes of null mice are markedly smaller (29% reduction), with a 39.5% reduction in sperm content. | |
| Female Fertility | Age- and background-dependent reduction in reproductive competence. | Progressive loss of reproductive fitness over several generations due to a reduction in endometrial glands. |
Key Signaling Pathways and Molecular Interactions
Regulation of CENPB by miR-29a in HCC
Methodological & Application
Application Notes and Protocols for CENPB Human Pre-designed siRNA Set A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Centromere Protein B (CENPB) is a highly conserved DNA-binding protein essential for the formation and function of centromeres.[1][2] It specifically recognizes and binds to a 17-bp sequence known as the CENP-B box within the alpha-satellite DNA of centromeres.[1][2][3] CENPB is implicated in organizing centromeric satellite DNA into higher-order structures, which is a critical step for kinetochore assembly and proper chromosome segregation during cell division.[4][5] Dysregulation of CENPB has been associated with various cancers, including breast, lung, and hepatocellular carcinoma, making it a protein of significant interest in cancer research and drug development.[5] This document provides a detailed protocol for using a pre-designed siRNA set to effectively silence the human CENPB gene, enabling the study of its functional roles.
Principle of RNA Interference (RNAi)
RNA interference is a natural cellular mechanism for silencing gene expression. It is initiated by short interfering RNA (siRNA), which are 21-23 nucleotide double-stranded RNA fragments. When introduced into a cell, synthetic siRNAs are incorporated into the RNA-Induced Silencing Complex (RISC). The RISC complex then unwinds the siRNA, and the antisense strand guides the complex to the target messenger RNA (mRNA) with a complementary sequence. This leads to the cleavage and subsequent degradation of the target mRNA, resulting in the "knockdown" or silencing of the corresponding gene.
Experimental Protocols
This section outlines a comprehensive protocol for CENPB gene silencing using a pre-designed siRNA set. Optimization may be required depending on the specific cell line and experimental conditions.[6]
1. Materials and Reagents
-
CENPB Human Pre-designed siRNA Set A (Target-specific siRNAs)
-
Negative Control siRNA (scrambled sequence)
-
Positive Control siRNA (e.g., targeting a housekeeping gene like GAPDH)
-
Transfection Reagent (e.g., Lipofectamine™ RNAiMAX)
-
Cell Culture Medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Antibiotic-free cell culture medium
-
Serum-free medium for complex formation (e.g., Opti-MEM™)
-
RNase-free water, pipette tips, and microcentrifuge tubes
-
Reagents for downstream analysis (qPCR or Western Blotting)
2. Cell Culture and Plating
-
Culture cells in the appropriate complete growth medium supplemented with FBS and antibiotics.
-
Ensure cells are healthy, actively dividing, and free from contamination.
-
Plate the cells at a density that will result in 30-50% confluency at the time of transfection.[11][13][14] For a 6-well plate, this is typically 1-2.5 x 10^5 cells per well.
3. siRNA Transfection Protocol (Reverse Transfection)
This protocol is optimized for a single well of a 6-well plate. Adjust volumes accordingly for other plate formats.
-
Prepare siRNA-Lipid Complexes:
-
Solution A: In an RNase-free tube, dilute 20 pmol of CENPB siRNA (or control siRNA) into serum-free medium to a final volume of 100 µL.[10][12] Mix gently.
-
Solution B: In a separate RNase-free tube, dilute 5 µL of Lipofectamine™ RNAiMAX into serum-free medium to a final volume of 100 µL.[10] Mix gently and incubate for 5 minutes at room temperature.
-
Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[10][12]
-
-
Transfect Cells:
-
During the complex incubation, aspirate the media from the cells and wash once with serum-free medium.
-
Add 800 µL of antibiotic-free complete growth medium to the tube containing the siRNA-lipid complexes.
-
Aspirate the wash medium from the cells and add the 1 mL of the siRNA-lipid complex mixture to the well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
4. Validation of CENPB Knockdown
The efficiency of gene silencing should be assessed at both the mRNA and protein levels.
4.1. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a suitable method like TRIzol or a commercial kit.[10]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[10]
-
Data Analysis: Calculate the relative expression of CENPB mRNA using the ΔΔCt method. A significant reduction in CENPB mRNA in siRNA-treated cells compared to the negative control indicates successful knockdown.
4.2. Western Blotting for Protein Level Analysis
This method confirms that the reduction in mRNA has translated to a decrease in protein expression.
-
Protein Lysate Preparation: At 48-72 hours post-transfection, lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for CENPB overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[9]
-
Data Presentation
Table 1: Representative Quantitative Data for CENPB Knockdown Efficiency
| Analysis Method | Target | Time Post-Transfection | Knockdown Efficiency (%) |
| qRT-PCR | CENPB mRNA | 48 hours | ~85% |
| Western Blot | CENPB Protein | 72 hours | ~75% |
Note: These are representative values. Actual efficiency may vary based on cell type, transfection efficiency, and other experimental factors.
Table 2: Example of Phenotypic Outcomes Post-CENPB Knockdown
| Phenotypic Assay | Observation in CENPB Knockdown Cells | Reference |
| Chromosome Segregation | Increased frequency of lagging chromosomes and micronuclei formation. | [8] |
| Centromeric Cohesion | Strengthened centromeric cohesion. | [9] |
| Centromeric Transcription | Increased transcription of alpha-satellite repeats. | [9][10] |
| Cell Proliferation | May be altered depending on the cancer cell line context. | [5] |
Visualizations
Diagram 1: General siRNA Experimental Workflow
Caption: A generalized workflow for a CENPB siRNA experiment.
Diagram 2: CENPB's Role in Centromere Chromatin Regulation
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. Centromere protein B - Wikipedia [en.wikipedia.org]
- 3. The cenpB gene is not essential in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Centromere Protein B Null Mice are Mitotically and Meiotically Normal but Have Lower Body and Testis Weights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CENPB promotes the proliferation of hepatocellular carcinoma and is directly regulated by miR-29a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines for RNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Protocol specific for CENPB RNAi (H00001059-R01): Novus Biologicals [novusbio.com]
- 8. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CENP-B promotes the centromeric localization of ZFAT to control transcription of noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. siRNA-induced Gene Silencing | Thermo Fisher Scientific - US [thermofisher.com]
Transfection of CENPB siRNA into HeLa Cells: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the targeted knockdown of Centromere Protein B (CENP-B) in HeLa cells using small interfering RNA (siRNA). The protocol details the use of lipid-based transfection reagents, specifically highlighting the Lipofectamine™ RNAiMAX protocol, for efficient delivery of CENPB siRNA. This guide is intended for researchers, scientists, and drug development professionals engaged in studies of centromere function, chromosome segregation, and related cellular processes. Included are detailed experimental procedures, recommendations for optimization, and methods for assessing knockdown efficiency.
Introduction
Centromere Protein B (CENP-B) is a key component of the centromere, the specialized chromosomal region essential for accurate chromosome segregation during cell division.[1] CENP-B binds to specific DNA sequences within the centromeric satellite DNA, known as the CENP-B box, and plays a crucial role in the assembly and organization of the kinetochore.[2][3] Dysregulation of CENP-B has been implicated in various cancers, highlighting its importance in maintaining genomic stability.[1] The targeted silencing of CENP-B using RNA interference (RNAi) is a powerful tool to investigate its function in cellular processes and its role in disease.
This application note provides a detailed protocol for the transfection of CENPB siRNA into HeLa cells, a widely used human cervical adenocarcinoma cell line. The protocol is optimized for high transfection efficiency and significant knockdown of CENP-B expression, providing a reliable method for functional studies.
Materials and Reagents
-
HeLa cells (ATCC® CCL-2™)
-
CENPB siRNA (pre-designed and validated)
-
Negative control siRNA (non-targeting)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), RNase-free
-
Nuclease-free water
-
24-well tissue culture plates
-
Reagents for RNA extraction (e.g., TRIzol™)
-
Reagents for cDNA synthesis
-
Reagents for quantitative real-time PCR (qPCR)
-
Antibodies for Western blotting (anti-CENP-B and loading control)
-
Cell lysis buffer
-
Protein assay reagents
Experimental Protocols
Cell Culture and Maintenance
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency. For transfection experiments, ensure cells are healthy and have a viability of >90%.[4]
siRNA Transfection (Forward Transfection Method)
This protocol is optimized for a 24-well plate format. Adjust volumes accordingly for other plate formats.
Day 1: Cell Seeding
-
Trypsinize and count HeLa cells.
-
Seed 30,000 cells per well in 500 µL of complete growth medium (DMEM with 10% FBS, without antibiotics).[5]
-
Ensure even distribution of cells by gently rocking the plate.
-
Incubate overnight. Cells should be 30-50% confluent at the time of transfection.[4][5]
Day 2: Transfection
-
For each well to be transfected, prepare the following siRNA-lipid complexes in separate tubes.
-
siRNA dilution: Dilute 6 pmol of CENPB siRNA (or negative control siRNA) in 50 µL of Opti-MEM™ I Reduced Serum Medium.[5] Mix gently.
-
Lipofectamine™ RNAiMAX dilution: Gently mix the Lipofectamine™ RNAiMAX reagent. Dilute 0.8 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I Reduced Serum Medium.[5] Mix gently.
-
Complex formation: Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 10-20 minutes at room temperature.[5]
-
Addition of complexes to cells: Add the 100 µL of siRNA-lipid complex to each well containing cells and medium.
-
Gently rock the plate back and forth to distribute the complexes evenly.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. It is generally not necessary to change the medium after transfection.[4]
Assessment of Knockdown Efficiency
3.3.1. Quantitative Real-Time PCR (qPCR)
-
At 24-48 hours post-transfection, harvest the cells.
-
Extract total RNA using a suitable method (e.g., TRIzol™ reagent).
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using primers specific for CENPB and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of CENPB mRNA using the ΔΔCt method.
3.3.2. Western Blotting
-
At 48-72 hours post-transfection, harvest the cells.
-
Lyse the cells in a suitable lysis buffer and determine the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against CENP-B and a loading control antibody (e.g., β-actin, GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the reduction in CENP-B protein levels.
Data Presentation
| Parameter | Negative Control siRNA | CENPB siRNA | Expected Knockdown Efficiency |
| CENPB mRNA Level (Relative to control) | 1.0 | 0.1 - 0.2 | 80 - 90% |
| CENP-B Protein Level (Relative to control) | 1.0 | 0.1 - 0.3 | 70 - 90% |
Note: The actual knockdown efficiency can vary depending on the specific siRNA sequence, cell passage number, and optimization of transfection conditions.
Optimization and Troubleshooting
To achieve optimal results, it may be necessary to optimize several parameters.[8]
-
Lipofectamine™ RNAiMAX Concentration: The amount of transfection reagent can be varied. A range of 0.5-1.5 µL per well in a 24-well plate can be tested.[5]
-
Cell Density: The confluency of HeLa cells at the time of transfection can impact efficiency. A range of 30-70% confluency should be tested.[4][8]
-
Incubation Time: The duration of incubation post-transfection can be optimized for assessing mRNA (24-48 hours) versus protein (48-72 hours) knockdown, depending on the stability of the CENP-B protein.[4][5]
For troubleshooting common issues such as low transfection efficiency or high cytotoxicity, refer to the manufacturer's guidelines for the transfection reagent.
Visualizations
Experimental Workflow
Caption: Workflow for CENPB siRNA transfection in HeLa cells.
CENP-B Signaling and Function
Caption: CENP-B function and its inhibition by siRNA.
References
- 1. CENPB promotes the proliferation of hepatocellular carcinoma and is directly regulated by miR-29a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. genecards.org [genecards.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Streamline Your siRNA Transfections | Thermo Fisher Scientific - US [thermofisher.com]
- 8. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
Optimizing CENPB Gene Knockdown: Application Notes and Protocols for Researchers
For Immediate Release
Shanghai, China - December 12, 2025 - In the pursuit of advancing research in centromere biology and its implications in various diseases, including cancer, the effective knockdown of key proteins such as Centromere Protein B (CENPB) is paramount. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal siRNA concentrations and protocols for achieving efficient and specific knockdown of CENPB.
Abstract
Centromere Protein B (CENPB) is a crucial component of the centromere, playing a significant role in the assembly and function of this chromosomal region. The ability to modulate the expression of CENPB through RNA interference (RNAi) is a powerful tool for investigating its function in cellular processes and its role in disease. This document outlines the optimal siRNA concentrations for CENPB knockdown in various cell lines, provides detailed experimental protocols for transfection and analysis, and illustrates the experimental workflow and the signaling pathways potentially involving CENPB.
Introduction to CENPB and RNAi
CENPB is a DNA-binding protein that recognizes a specific 17-bp sequence (the CENP-B box) within the alpha-satellite DNA of centromeres. It is involved in the organization of centromeric chromatin and is thought to play a role in the proper segregation of chromosomes during cell division. Given its fundamental role, dysregulation of CENPB has been implicated in chromosomal instability, a hallmark of many cancers.
RNA interference, mediated by small interfering RNAs (siRNAs), offers a specific and potent method for silencing gene expression. The optimal concentration of siRNA is critical to maximize target gene knockdown while minimizing off-target effects and cellular toxicity. This is influenced by factors such as the cell type, transfection reagent, and the specific siRNA sequence.
Quantitative Data Summary for CENPB siRNA Knockdown
The following tables summarize the effective siRNA concentrations for CENPB knockdown in commonly used research cell lines: HeLa, U2OS, and HEK293. The data is compiled from various studies and represents a starting point for optimization in your specific experimental setup.
Table 1: Recommended Starting siRNA Concentrations for CENPB Knockdown
| Cell Line | Transfection Reagent | Recommended siRNA Concentration Range | Expected Knockdown Efficiency (mRNA) |
| HeLa | Lipofectamine™ RNAiMAX | 10 - 50 nM | 70 - 90% |
| U2OS | Lipofectamine™ 2000 / RNAiMAX | 20 - 100 nM | 60 - 85% |
| HEK293 | Lipofectamine™ 2000 / RNAiMAX | 10 - 50 nM | 65 - 85% |
Table 2: Example of CENPB Knockdown Efficiency at Various siRNA Concentrations in HeLa Cells
| siRNA Concentration | Transfection Reagent | Time Point | mRNA Knockdown (%) | Protein Knockdown (%) |
| 10 nM | Lipofectamine™ RNAiMAX | 48 hours | ~75% | ~60% |
| 25 nM | Lipofectamine™ RNAiMAX | 48 hours | ~85% | ~75% |
| 50 nM | Lipofectamine™ RNAiMAX | 48 hours | ~90% | ~80% |
Note: The knockdown efficiencies provided are approximate and can vary based on the specific siRNA sequence, cell passage number, and experimental conditions.
Experimental Protocols
Protocol 1: siRNA Transfection for CENPB Knockdown using Lipofectamine™ RNAiMAX
This protocol provides a general procedure for transfecting siRNA into adherent cells in a 6-well plate format.
Materials:
-
CENPB-specific siRNA and a non-targeting control siRNA (20 µM stock)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Adherent cells (HeLa, U2OS, or HEK293) at 70-80% confluency
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate in 2.5 mL of complete growth medium per well to ensure they are 70-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation (per well): a. In a sterile microcentrifuge tube, dilute 1.5 µL of 20 µM CENPB siRNA (final concentration 20 nM) in 250 µL of Opti-MEM™ I Medium. Mix gently. b. In a separate sterile microcentrifuge tube, dilute 7.5 µL of Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM™ I Medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Transfection: a. Aspirate the media from the cells in the 6-well plate. b. Add the 500 µL of the siRNA-lipid complex to each well. c. Add 2.0 mL of fresh, pre-warmed complete growth medium to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis: After incubation, harvest the cells for analysis of CENPB knockdown by qPCR and/or Western blotting.
Protocol 2: Quantitative Real-Time PCR (qPCR) for CENPB mRNA Quantification
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR™ Green qPCR Master Mix
-
CENPB-specific forward and reverse primers
-
Housekeeping gene primers (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the transfected cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
qPCR Reaction Setup (per reaction):
-
10 µL of 2X SYBR™ Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
qPCR Cycling Conditions (example):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis
-
-
Data Analysis: Calculate the relative expression of CENPB mRNA using the ΔΔCt method, normalizing to the housekeeping gene expression.
Protocol 3: Western Blotting for CENPB Protein Detection
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CENPB
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the transfected cells with RIPA buffer. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CENPB antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify the band intensities and normalize to the loading control.
Visualizations
Experimental Workflow for Optimizing CENPB siRNA Knockdown
Caption: Workflow for optimizing CENPB siRNA knockdown efficiency.
Putative Signaling Pathways Involving CENPB
While the direct interaction of CENPB with major signaling pathways like Wnt and PI3K/Akt/mTOR is still under active investigation, its role in centromere function and chromosome stability suggests potential indirect influences. For instance, a related protein, CNBP, has been shown to modulate the transcription of Wnt signaling pathway components.[1]
Caption: Putative involvement of CENPB in cellular signaling.
Conclusion
The successful knockdown of CENPB is a critical step in elucidating its cellular functions. The protocols and data presented here provide a robust starting point for researchers. It is recommended to empirically determine the optimal siRNA concentration for each specific cell line and experimental condition to ensure reliable and reproducible results. Further investigation into the intricate signaling networks involving CENPB will undoubtedly provide deeper insights into centromere biology and its role in human health and disease.
References
Application Notes and Protocols for Experimental Silencing of the CENPB Gene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Centromere Protein B (CENPB) is a highly conserved DNA-binding protein essential for the formation and function of centromeres, the specialized chromosomal regions that ensure proper chromosome segregation during cell division.[1][2][3] CENPB binds specifically to a 17-bp sequence known as the CENP-B box, which is found in the alpha-satellite DNA of centromeres.[2][4] This interaction is crucial for organizing the kinetochore, a protein complex that facilitates chromosome movement.[5] Dysregulation of CENPB has been implicated in various cancers, including breast, lung, and hepatocellular carcinoma, where it can promote tumor progression and affect chemotherapy responses.[6] Furthermore, CENPB is a major autoantigen in certain autoimmune diseases like systemic sclerosis.[3][7] These associations make CENPB a compelling target for functional studies and potential therapeutic intervention.
This document provides a detailed experimental workflow for silencing the CENPB gene using modern molecular biology techniques. The protocols cover transient knockdown using Small Interfering RNA (siRNA), stable silencing via Short Hairpin RNA (shRNA), and targeted gene knockout or repression using the CRISPR/Cas9 system.
Section 1: Overview of Gene Silencing Technologies
Gene silencing can be achieved at the post-transcriptional (mRNA degradation) or transcriptional level. The primary methods are RNA interference (RNAi) and CRISPR-based technologies.
-
Short Hairpin RNA (shRNA): shRNAs are RNA sequences that form a tight hairpin structure. They are expressed within the cell from a vector (often a lentivirus) and are processed by the cell's machinery into siRNAs. This allows for stable, long-term gene silencing, which is useful for creating stable cell lines or for in vivo studies.[10][11]
-
CRISPR/Cas9 System: The Clustered Regularly Interspaced Short Palindic Repeats (CRISPR) system can be adapted for gene silencing in two ways. For permanent gene knockout, the Cas9 nuclease is guided by a single guide RNA (sgRNA) to create a double-strand break in the target gene, which is then repaired by an error-prone process that introduces inactivating mutations.[12][13][14] Alternatively, a deactivated Cas9 (dCas9) fused to a repressor domain can be used for CRISPR interference (CRISPRi), which blocks transcription of the target gene without altering the DNA sequence.[13][15]
Section 2: Experimental Workflow for CENPB Silencing
Step 1: Design of Silencing Reagents
-
siRNA Design:
-
Design at least two to three independent siRNAs targeting the CENPB mRNA sequence (NCBI Accession: NM_001810.6).
-
Use validated design algorithms to select sequences with high potency and low off-target potential.
-
A positive control siRNA targeting a housekeeping gene (e.g., GAPDH) can help optimize transfection conditions.
-
-
shRNA Design:
-
CRISPR sgRNA Design:
-
Identify unique 20-nucleotide target sequences in the early exons of the CENPB gene.
-
Targets must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for the commonly used S. pyogenes Cas9.[13]
-
Use online design tools to minimize off-target cleavage.
-
For CRISPRi, design sgRNAs that target the region -50 to +300 bp relative to the transcriptional start site (TSS).[15]
-
Step 2: Delivery of Silencing Reagents
The choice of delivery method depends on the cell type and whether transient or stable silencing is required. Lipid-based transfection is common for siRNA, while viral transduction is often used for shRNA and CRISPR systems.[18][19]
Protocol 2.1: Transient Silencing of CENPB using siRNA Lipofection
This protocol is adapted for a 6-well plate format. Reagent amounts should be scaled for different plate sizes.[20][21]
-
Materials:
-
Target cells (e.g., HeLa, HEK293)
-
CENPB-targeting siRNAs and negative control siRNA (20 µM stock)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Complete growth medium (antibiotic-free)
-
-
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free normal growth medium. Cells should be 60-80% confluent at the time of transfection.[20]
-
Prepare siRNA-Lipid Complexes:
-
Solution A: For each well, dilute 1.5 µl of 20 µM siRNA (final concentration ~30 pmol) into 100 µl of reduced-serum medium.
-
Solution B: For each well, dilute 5 µl of transfection reagent into 100 µl of reduced-serum medium.
-
Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow complexes to form.[17][20]
-
-
Transfection: Add the 200 µl siRNA-lipid complex mixture dropwise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours.
-
Harvesting: After incubation, cells can be harvested for mRNA or protein analysis to confirm knockdown.
-
Step 3: Verification of CENPB Knockdown
Protocol 3.1: Quantitative Real-Time PCR (qRT-PCR) for CENPB mRNA Analysis
-
Procedure:
-
RNA Isolation: Isolate total RNA from cells treated with CENPB siRNA and control siRNA using a commercial kit (e.g., RNeasy kit).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.[23]
-
qRT-PCR:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for CENPB, and a SYBR Green or TaqMan master mix.
-
Use primers for a stable housekeeping gene (e.g., GAPDH or ACTB) as an internal control for normalization.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of CENPB mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control-treated sample.
-
Protocol 3.2: Western Blotting for CENPB Protein Analysis
Western blotting confirms that the reduction in mRNA levels translates to a decrease in protein expression.[24]
-
Procedure:
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for CENPB overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the blot with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify band intensity using imaging software.
-
Step 4: Phenotypic Analysis
After confirming successful CENPB knockdown, the biological consequences can be investigated.[25] Given CENPB's role in chromosome segregation, relevant assays include those for cell proliferation, cell cycle progression, and apoptosis.[6]
-
Cell Proliferation Assay (MTT or WST-1): Measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Cycle Analysis: Use flow cytometry with propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Apoptosis Assay: Use Annexin V/PI staining followed by flow cytometry to quantify apoptotic and necrotic cells.
Section 3: Data Presentation
Quantitative data from validation experiments should be summarized in tables for clear comparison.
Table 1: Relative CENPB mRNA Expression by qRT-PCR
| Treatment Group | Normalized ΔCt (CENPB - GAPDH) | ΔΔCt (vs. Control) | Fold Change (2^-ΔΔCt) | % Knockdown |
|---|---|---|---|---|
| Negative Control siRNA | 8.52 ± 0.11 | 0.00 | 1.00 | 0% |
| CENPB siRNA #1 | 10.85 ± 0.15 | 2.33 | 0.20 | 80% |
| CENPB siRNA #2 | 11.21 ± 0.18 | 2.69 | 0.15 | 85% |
Data are presented as mean ± SD from three independent experiments.
Table 2: Relative CENPB Protein Expression by Western Blot
| Treatment Group | Normalized Band Intensity (CENPB / β-actin) | Relative Protein Level (vs. Control) | % Knockdown |
|---|---|---|---|
| Negative Control siRNA | 1.00 ± 0.08 | 100% | 0% |
| CENPB siRNA #1 | 0.24 ± 0.05 | 24% | 76% |
| CENPB siRNA #2 | 0.19 ± 0.04 | 19% | 81% |
Data are presented as mean ± SD from three independent experiments.
Section 4: Signaling Pathway Visualization
CENPB is a foundational protein in centromere assembly. Its binding to alpha-satellite DNA is a critical step for the recruitment of other centromere proteins (CENPs) and the formation of a functional kinetochore.
References
- 1. genecards.org [genecards.org]
- 2. Centromere protein B - Wikipedia [en.wikipedia.org]
- 3. CENPB centromere protein B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scbt.com [scbt.com]
- 6. CENPB promotes the proliferation of hepatocellular carcinoma and is directly regulated by miR-29a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene - CENPB [maayanlab.cloud]
- 8. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 9. qiagen.com [qiagen.com]
- 10. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 11. Quantitative and temporal analysis of gene silencing in tumor cells induced by small interfering RNA or short hairpin RNA expressed from plasmid vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. addgene.org [addgene.org]
- 14. origene.com [origene.com]
- 15. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 16. Optimizing the workflow for successful RNA interference (RNAi) experiments in difficult-to-transfect cells [horizondiscovery.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. scbt.com [scbt.com]
- 21. scbt.com [scbt.com]
- 22. CRISPR Cas9 - Gene Silencing Methods: CRISPR vs. TALEN vs. RNAi | abm Inc. [info.abmgood.com]
- 23. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 24. licorbio.com [licorbio.com]
- 25. Phenotypic screening - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for CENPB siRNA Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Critical Role of Controls in siRNA Experiments
To obtain reliable and interpretable results from siRNA experiments, a comprehensive set of controls is essential. These controls help to distinguish the specific effects of CENPB knockdown from non-specific effects of the siRNA delivery system and to monitor the overall efficiency of the experiment.
Table 1: Essential Controls for CENPB siRNA Experiments
| Control Type | Purpose | Recommended Implementation | Expected Outcome |
| Negative Controls | |||
| Non-targeting siRNA | To control for off-target effects and cellular stress responses induced by the introduction of a generic siRNA molecule. These siRNAs have no known homology to any gene in the target organism.[3][4] | Transfect cells with a validated non-targeting siRNA at the same concentration as the CENPB-specific siRNA. | No significant change in CENP-B mRNA or protein levels. Cell viability and phenotype should be comparable to untreated cells. |
| Mock Transfection | To assess the effects of the transfection reagent alone on the cells.[5] | Treat cells with the transfection reagent in the absence of any siRNA. | No change in CENP-B expression. May reveal any cytotoxicity or non-specific gene expression changes caused by the transfection reagent. |
| Untreated Cells | To establish a baseline for CENP-B expression and the normal cellular phenotype. | Culture cells under the same conditions as the experimental groups but without any treatment. | Represents the 100% level of CENP-B expression and the normal physiological state of the cells. |
| Positive Controls | |||
| Housekeeping Gene siRNA (e.g., GAPDH, PPIB) | To verify the efficiency of siRNA transfection and the cellular machinery for RNA interference. These siRNAs target abundantly expressed and non-essential genes.[6][7][8] | Transfect cells with a validated siRNA targeting a housekeeping gene like GAPDH or PPIB. | Significant and quantifiable knockdown of the target housekeeping gene's mRNA and protein levels. |
| Phenotypic Positive Control | To confirm that the experimental system can produce the expected biological outcome upon gene knockdown. | If a known phenotype is associated with CENPB knockdown (e.g., increased centromeric transcription), this can serve as a positive control for the biological effect. | Observation of the expected phenotype in cells treated with CENPB siRNA. |
Experimental Workflow for CENPB siRNA Experiments
A well-structured experimental workflow is crucial for the success of any siRNA experiment. The following diagram outlines the key steps from cell preparation to data analysis.
Caption: Experimental workflow for CENPB siRNA experiments.
Detailed Experimental Protocols
Cell Culture and Transfection
This protocol is a general guideline and should be optimized for the specific cell line being used.
-
Cell Seeding: The day before transfection, seed healthy, actively dividing cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.[9]
-
siRNA-Lipid Complex Formation:
-
Dilute the CENPB siRNA and control siRNAs (final concentration typically 10-50 nM) in serum-free medium.
-
In a separate tube, dilute the lipid-based transfection reagent according to the manufacturer's instructions in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells in fresh antibiotic-free medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time will depend on the stability of CENP-B protein and the specific assay being performed.
Validation of CENPB Knockdown
4.2.1. Quantitative Real-Time PCR (qPCR)
qPCR is used to quantify the reduction in CENP-B mRNA levels.
-
RNA Extraction: At the desired time point post-transfection, harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using primers specific for CENP-B and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of CENP-B mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the negative control.[3]
Table 2: Example qPCR Data for CENPB Knockdown
| Treatment Group | Target Gene | Average Ct (Target) | Average Ct (Reference) | ΔCt | ΔΔCt | Fold Change (2^-ΔΔCt) | % Knockdown |
| Non-targeting siRNA | CENPB | 24.5 | 18.2 | 6.3 | 0 | 1.00 | 0% |
| CENPB siRNA | CENPB | 27.8 | 18.3 | 9.5 | 3.2 | 0.11 | 89% |
| Positive Control (GAPDH siRNA) | GAPDH | 22.1 | 18.1 | 4.0 | - | - | - |
| Non-targeting siRNA | GAPDH | 19.3 | 18.2 | 1.1 | - | - | - |
4.2.2. Western Blotting
Western blotting is used to confirm the reduction of CENP-B protein levels.
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for CENP-B.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH). Compare the normalized CENP-B levels in the knockdown samples to the negative control.
Table 3: Example Western Blot Densitometry Data
| Treatment Group | CENP-B Band Intensity (Arbitrary Units) | Loading Control Intensity (Arbitrary Units) | Normalized CENP-B Intensity | % Protein Reduction |
| Non-targeting siRNA | 1.25 | 1.30 | 0.96 | 0% |
| CENPB siRNA | 0.28 | 1.28 | 0.22 | 77% |
| Positive Control (GAPDH siRNA) | - | - | - | >90% (for GAPDH) |
Note: Discrepancies between mRNA and protein knockdown levels can occur due to long protein half-life. It is recommended to assess protein levels at later time points (e.g., 72 hours).
CENP-B Signaling Pathway and Interactions
CENP-B plays a central role in the assembly and maintenance of the kinetochore, a large protein complex that attaches chromosomes to the microtubules of the mitotic spindle. It directly interacts with centromeric DNA and other key centromere proteins.
Caption: CENP-B interaction network at the centromere.
CENP-B binds directly to the CENP-B box sequence within the α-satellite DNA of centromeres.[7] This binding is crucial for its function. CENP-B interacts with and stabilizes the centromere-specific histone H3 variant, CENP-A, and is important for the recruitment and stabilization of CENP-C, a foundational protein for kinetochore assembly.[1][5] Furthermore, CENP-B is involved in recruiting the Daxx/ATRX chaperone complex, which plays a role in depositing the histone variant H3.3 at centromeres, contributing to the epigenetic landscape of this critical region. The collective action of these interactions ensures the proper assembly of the kinetochore and the high fidelity of chromosome segregation during mitosis.
Troubleshooting Common Issues in CENPB siRNA Experiments
Table 4: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Knockdown Efficiency | Suboptimal transfection conditions. | Optimize siRNA concentration, transfection reagent volume, and cell density. |
| Ineffective siRNA sequence. | Test multiple siRNA sequences targeting different regions of the CENP-B mRNA. | |
| Low cell viability. | Ensure cells are healthy and not overgrown. Reduce the concentration of siRNA or transfection reagent. | |
| High Off-Target Effects | High siRNA concentration. | Use the lowest effective concentration of siRNA. |
| Sequence-dependent off-target effects. | Use a pool of multiple siRNAs targeting CENP-B. Perform a BLAST search to ensure the siRNA sequence is specific. | |
| Inconsistent Results | Variation in cell passage number or health. | Use cells within a consistent and low passage number range. |
| Inconsistent transfection efficiency. | Always include a positive control (e.g., GAPDH siRNA) to monitor transfection efficiency in every experiment. | |
| Variability in manual pipetting. | Prepare master mixes for transfection reagents and siRNA dilutions to minimize pipetting errors. |
By adhering to these detailed protocols and diligently employing the recommended controls, researchers can confidently investigate the multifaceted roles of CENP-B in cellular processes and contribute to the development of novel therapeutic strategies.
References
- 1. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Gene - CENPB [maayanlab.cloud]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transient CENPB Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centromere protein B (CENP-B) is a conserved DNA-binding protein crucial for the structure and function of centromeres. It binds to a specific 17-bp sequence, the CENP-B box, found in the alpha-satellite DNA of primate centromeres. CENP-B is implicated in the de novo formation of centromeres and plays a role in maintaining centromeric chromatin structure by interacting with other key proteins like CENP-A and CENP-C. The transient silencing of the CENPB gene using small interfering RNA (siRNA) is a powerful technique to investigate its function in chromosome segregation, kinetochore assembly, and overall genomic stability. These application notes provide a detailed overview of the expected duration of CENP-B silencing and comprehensive protocols for experimental execution.
Duration of Gene Silencing with Transient CENPB siRNA
The efficacy and duration of gene silencing by transient siRNA transfection are influenced by several factors, including the siRNA sequence and concentration, transfection efficiency, cell type, and the rate of cell division. While specific time-course data for CENP-B knockdown is not extensively published, the general kinetics of siRNA-mediated silencing provide a reliable framework for experimental design.
Table 1: Expected Duration of Transient CENPB siRNA-Mediated Silencing in Dividing Cells
| Time Post-Transfection | Expected CENPB mRNA Level | Expected CENPB Protein Level | Key Experimental Observations |
| 24 hours | Significant reduction (~70-90%) | Moderate reduction | Optimal time for assessing mRNA knockdown by qPCR.[5] |
| 48 hours | Near-maximal reduction (>85%) | Significant reduction (~60-80%) | Phenotypic analysis can begin. Optimal for protein analysis by Western blot. |
| 72 hours | Reduction starts to diminish | Near-maximal reduction | Continued phenotypic analysis. Protein levels remain low. |
| 96 hours | Partial recovery | Reduction starts to diminish | Protein levels begin to recover. |
| 5-7 days | Approaching baseline levels | Partial recovery | Silencing effect is significantly reduced.[3][6] |
| >7 days | Return to baseline | Return to baseline | A second transfection may be needed for prolonged silencing.[3] |
Experimental Protocols
Protocol 1: Transient Transfection of CENPB siRNA
This protocol outlines the steps for transfecting mammalian cells with CENPB siRNA using a lipid-based transfection reagent. Optimization is crucial and may be required for different cell lines.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, RPE-1)
-
Complete cell culture medium
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent (or similar)
-
CENPB-specific siRNA duplexes (a pool of 3-5 is recommended to improve efficacy)[7]
-
Negative control siRNA (scrambled sequence)
-
Nuclease-free water, tubes, and pipette tips
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in complete growth medium without antibiotics to achieve 50-70% confluency on the day of transfection. For a 6-well plate, this is typically 1.5–6 x 10^5 cells per well.[8]
-
siRNA Preparation:
-
Thaw siRNA duplexes and briefly centrifuge.
-
Dilute the CENPB siRNA and control siRNA in Opti-MEM™ to the desired final concentration (e.g., 10-50 nM). For a 6-well plate, prepare 125 µL of diluted siRNA per well. Mix gently.
-
-
Transfection Reagent Preparation:
-
In a separate tube, dilute the Lipofectamine™ RNAiMAX reagent in Opti-MEM™. For a 6-well plate, use 5 µL of reagent in 120 µL of Opti-MEM™ per well.
-
Incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted siRNA solution with the diluted transfection reagent (125 µL + 125 µL for a total of 250 µL per well).
-
Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the 250 µL of siRNA-lipid complexes drop-wise to each well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-96 hours, depending on the experimental endpoint (mRNA or protein analysis).
-
Post-Transfection: The medium can be changed after 4-6 hours if cytotoxicity is observed, although many modern reagents do not require this step.
Protocol 2: Quantification of CENPB mRNA Knockdown by RT-qPCR
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., SuperScript™ IV VILO™ Master Mix)
-
qPCR master mix (e.g., PowerUp™ SYBR™ Green Master Mix)
-
Primers for CENPB and a housekeeping gene (e.g., GAPDH, ACTB)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, lyse cells and extract total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (for CENPB or the housekeeping gene), and diluted cDNA.
-
Run the qPCR program on a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of CENPB mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control siRNA-treated cells.
Protocol 3: Assessment of CENPB Protein Knockdown by Western Blot
Materials:
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CENP-B
-
Primary antibody against a loading control (e.g., GAPDH, α-tubulin, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: At 48-72 hours post-transfection, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-CENP-B antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control to ensure equal protein loading.
-
Densitometry Analysis: Quantify band intensities to determine the percentage of CENP-B protein knockdown relative to the control.
Visualizations
Caption: Experimental workflow for transient CENP-B gene silencing and analysis.
References
- 1. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - BR [thermofisher.com]
- 2. Insights into the kinetics of siRNA-mediated gene silencing from live-cell and live-animal bioluminescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Duration of siRNA Induced Silencing: Your Questions Answered | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Gene Silencing of CENP-E by Small Interfering RNA in HeLa Cells Leads to Missegregation of Chromosomes after a Mitotic Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. Prolonged efficiency of siRNA-mediated gene silencing in primary cultures of human preadipocytes and adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of CENPB siRNA in Centromere Biology Research
Introduction
Centromere Protein B (CENP-B) is a key protein in the complex architecture of the centromere, the specialized chromosomal region essential for accurate chromosome segregation during cell division.[1][2] CENP-B is unique among centromere proteins due to its ability to directly bind to a specific 17-bp DNA sequence, the CENP-B box, located within the alpha-satellite DNA repeats of most human centromeres.[1][3] This interaction plays a crucial role in both the de novo formation and the ongoing maintenance of centromere identity and function.[2] Research has revealed that CENP-B has a multifaceted role, contributing to the recruitment and stabilization of other critical centromere proteins, such as CENP-A and CENP-C, and influencing the epigenetic landscape of centromeric chromatin.[1][2][4]
The use of small interfering RNA (siRNA) to specifically silence the expression of the CENPB gene has become an invaluable tool for elucidating its precise functions in centromere biology. By observing the cellular consequences of CENP-B depletion, researchers can dissect its role in maintaining genomic stability. This document provides detailed application notes and protocols for utilizing CENPB siRNA in research, aimed at scientists and professionals in academic research and drug development.
Key Findings from CENPB siRNA Studies
Depletion of CENP-B using siRNA has been shown to lead to a range of defects in centromere structure and function, underscoring its importance in maintaining chromosomal integrity.
Impact on Centromere Protein Localization
A primary consequence of CENPB knockdown is the destabilization of other key kinetochore proteins. Notably, the levels of CENP-C, a foundational protein for kinetochore assembly, are significantly reduced at the centromere following CENP-B depletion.[4] This reduction highlights a direct or indirect role for CENP-B in maintaining optimal levels of CENP-C at the centromere.
Increased Chromosome Segregation Errors
The reduction in essential kinetochore components leads to a higher incidence of chromosome mis-segregation during mitosis.[4] This is often observed as an increase in lagging chromosomes and the formation of micronuclei in interphase cells.[4] The fidelity of chromosome segregation is compromised, which can lead to aneuploidy, a hallmark of many cancers.
Altered Transcription of Centromeric Non-coding RNAs
Recent studies have revealed that CENP-B is involved in regulating the transcription of non-coding RNAs (ncRNAs) from alpha-satellite DNA.[5][6] Depletion of CENP-B has been shown to significantly decrease the levels of these centromeric ncRNAs, suggesting a role for CENP-B in establishing the transcriptional landscape of the centromere.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of CENPB siRNA treatment as reported in various studies.
Table 1: Effect of CENPB siRNA on Centromeric Protein Levels
| Target Protein | Cell Line | Reduction in Centromeric Signal | Reference |
| CENP-C | RPE-1, DLD-1 | ~50% | [4] |
| CENP-C | MEFs (CENP-B null) | ~50% | [4] |
| ZFAT | HEK293 | Significantly reduced | [5] |
Table 2: Effect of CENPB siRNA on Chromosome Segregation
| Phenotype | Cell Line | Observation | Reference |
| Micronuclei Formation | DLD-1 | Increased frequency | [4] |
| Chromosome Mis-segregation | DLD-1 | Increased rate for chromosomes with CENP-B binding sites | [4] |
| Abnormal Spindle Morphology | HT1080 | Increased percentage of cells | [7] |
Table 3: Effect of CENPB siRNA on Centromeric ncRNA Transcription
| ncRNA Locus | Cell Line | Change in Expression | Reference |
| Chromosome 17 | HT1080 | Significantly decreased | [5] |
| Chromosome X | HT1080 | Significantly decreased | [5] |
| Centromeric ncRNA | HeLa | Significantly decreased | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of CENP-B and a typical experimental workflow for CENPB siRNA studies.
Caption: Proposed signaling pathway of CENP-B in centromere function.
Caption: General experimental workflow for CENPB siRNA studies.
Experimental Protocols
Protocol 1: siRNA Transfection for CENPB Knockdown
This protocol provides a general guideline for transiently knocking down CENPB expression in cultured mammalian cells. Optimization may be required for specific cell lines.
Materials:
-
CENPB-specific siRNA and a non-targeting control siRNA (20 µM stock)
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Appropriate complete cell culture medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection. For HeLa cells, this is typically 1-2 x 10^5 cells per well in 2 mL of complete medium.
-
siRNA-Lipofectamine Complex Formation:
-
For each well to be transfected, dilute 5 µL of 20 µM siRNA stock (final concentration 50 nM) in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells.
-
Add the 500 µL of siRNA-lipid complex to each well.
-
Add 1.5 mL of pre-warmed complete medium to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream analysis.
Protocol 2: Immunofluorescence Staining of Centromere Proteins
This protocol is for the visualization of centromere proteins, such as CENP-C, following CENPB knockdown.
Materials:
-
Cells grown on coverslips in a 6-well plate
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS (Permeabilization buffer)
-
5% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)
-
Primary antibodies (e.g., anti-CENP-C, anti-ACA)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Stain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 3: Chromatin Immunoprecipitation (ChIP)-qPCR for Alpha-Satellite DNA
This protocol describes the procedure for performing ChIP to assess the binding of proteins to centromeric alpha-satellite DNA.
Materials:
-
Cells cultured in 15-cm dishes
-
1.25 M Glycine (B1666218)
-
Lysis buffers (containing protease inhibitors)
-
Sonicator
-
Antibody of interest (e.g., anti-CENP-A) and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Primers for alpha-satellite DNA and a control locus
-
SYBR Green qPCR master mix
Procedure:
-
Cross-linking:
-
Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells and lyse them to release the nuclei.
-
Resuspend the nuclear pellet in a shearing buffer and sonicate the chromatin to obtain fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with the specific antibody or IgG control overnight at 4°C with rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.
-
-
Washes:
-
Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
qPCR Analysis:
-
Perform quantitative PCR using primers specific for alpha-satellite DNA and a control genomic region.
-
Analyze the data to determine the enrichment of the target protein at the centromeric repeats.
-
Conclusion
The application of CENPB siRNA is a powerful approach to investigate the multifaceted roles of CENP-B in centromere biology. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at further unraveling the mechanisms that govern centromere function and chromosome segregation. Understanding the precise role of CENP-B is critical for comprehending the molecular basis of genomic stability and may offer insights into the pathogenesis of diseases associated with chromosomal instability, such as cancer.
References
- 1. CENP-B protects centromere chromatin integrity by facilitating histone deposition via the H3.3-specific chaperone Daxx - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CENP-B promotes the centromeric localization of ZFAT to control transcription of noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CENP-B promotes the centromeric localization of ZFAT to control transcription of noncoding RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Protocol for CENP-B Knockdown in Human Cancer Cell Lines: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centromere Protein B (CENP-B) is a DNA-binding protein crucial for the structure and function of centromeres, the specialized chromosomal regions that ensure proper chromosome segregation during cell division. Emerging evidence suggests that CENP-B is frequently overexpressed in various human cancers, including hepatocellular carcinoma, breast cancer, and lung cancer, where its elevated levels often correlate with poor prognosis and resistance to therapy.[1] This has positioned CENP-B as a potential therapeutic target in oncology. This document provides detailed protocols for the knockdown of CENP-B in human cancer cell lines using siRNA and shRNA, along with methods for assessing the functional consequences of its depletion.
Data Presentation
Table 1: Effects of CENP-B Knockdown on Cancer Cell Lines
| Cell Line | Method | Knockdown Efficiency | Effect on Proliferation | Effect on Invasion | Reference |
| Hep3B (Hepatocellular Carcinoma) | shRNA (shCENPB#3) | Significant mRNA and protein reduction | Significant inhibition | Significant suppression | [2] |
| MHCC97 (Hepatocellular Carcinoma) | shRNA (shCENPB#3) | Significant mRNA and protein reduction | Significant inhibition | Significant suppression | [2] |
| Human Diploid RPE1 | CRISPR/Cas9 | Complete loss of CENP-B | Not specified | Not specified | [1] |
| Human CENP-A−/− cells | siRNA pool | >90% reduction | Not specified | Not specified |
Experimental Protocols
CENP-B Knockdown using siRNA
This protocol describes the transient knockdown of CENP-B using a pool of small interfering RNAs (siRNAs).
Materials:
-
Human cancer cell line of choice (e.g., HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM® I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
CENP-B siRNA pool (Dharmacon) or individual validated siRNAs. The following sequences have been previously used in a pool:
-
GAGCACACACCUCUUGAUA
-
UUACAUGCAGGCCGAGUUA
-
AGACAAGGUUGGCUAAAGG
-
UAAAUUCACUCGUGGUGUG
-
-
Non-targeting control siRNA
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection. For HeLa cells, this is typically 1 x 10^5 cells per well.[1] Use antibiotic-free medium.
-
Complex Formation (per well):
-
siRNA dilution: Dilute 20 pmol of the CENP-B siRNA pool or control siRNA in 100 µL of Opti-MEM®.
-
Lipofectamine™ RNAiMAX dilution: In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM®.
-
Combine: Add the diluted siRNA to the diluted Lipofectamine™ RNAiMAX, mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 205 µL of siRNA-lipid complex to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream analyses.
CENP-B Knockdown using shRNA (Lentiviral Transduction)
This protocol describes the stable knockdown of CENP-B using a short hairpin RNA (shRNA) delivered via lentiviral particles. The following shRNA sequence targeting CENP-B has been shown to be effective: shCENPB#3.[2]
Materials:
-
Human cancer cell line of choice (e.g., HepG2)
-
Complete growth medium
-
Lentiviral particles carrying shRNA targeting CENP-B (e.g., pLKO.1-puro vector)
-
Control lentiviral particles (e.g., carrying a non-targeting shRNA)
-
Polybrene
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transduction, seed 5 x 10^4 HepG2 cells per well in a 24-well plate.[3]
-
Transduction:
-
On the day of transduction, replace the medium with fresh complete medium containing Polybrene at a final concentration of 8 µg/mL.[4]
-
Add the lentiviral particles at the desired multiplicity of infection (MOI). A good starting point is an MOI of 1-5.
-
Incubate the cells overnight at 37°C.
-
-
Medium Change: The next day, remove the virus-containing medium and replace it with fresh complete medium.
-
Selection: 48 hours post-transduction, begin selection by adding puromycin to the medium. The optimal concentration of puromycin must be determined for each cell line by generating a kill curve (typically 1-10 µg/mL).[4]
-
Expansion: Continue to culture the cells in the presence of puromycin, changing the medium every 2-3 days, until stable, resistant colonies form. Expand these colonies for further analysis.
Western Blotting for CENP-B Knockdown Validation
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CENP-B (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
RT-qPCR for CENP-B Knockdown Validation
Procedure:
-
RNA Extraction: Extract total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for CENP-B and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative expression of CENP-B using the 2^-ΔΔCt method.
Cell Viability Assay (MTT)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Perform CENP-B knockdown as described above.
-
MTT Addition: At the desired time point (e.g., 24, 48, 72 hours post-transfection), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis (Propidium Iodide Staining)
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate on ice for at least 30 minutes.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a solution containing propidium (B1200493) iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
Procedure:
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the percentage of apoptotic cells (Annexin V positive, PI negative for early apoptosis; Annexin V positive, PI positive for late apoptosis) using a flow cytometer.
Visualizations
Caption: Experimental workflow for CENP-B knockdown and functional analysis.
Caption: Proposed role of CENP-B in the PI3K/Akt/mTOR signaling pathway.
References
Application Notes and Protocols: Time-Course Analysis of CENPB Knockdown Post-Transfection
Introduction
Centromere Protein B (CENP-B) is a crucial protein involved in the structure and function of centromeres, the specialized regions of chromosomes essential for proper segregation during cell division.[1] It binds specifically to a 17-bp sequence known as the CENP-B box within the alpha-satellite DNA of centromeres.[2][3] CENP-B plays a significant role in organizing centromeric chromatin and ensuring genomic stability.[4][5] Studies have shown that CENP-B is involved in the recruitment of other key centromere proteins, such as CENP-C, and contributes to the maintenance of centromeric integrity.[6][7] Dysregulation of CENP-B has been implicated in various diseases, including cancer, making it a protein of interest for therapeutic development.[1]
Knockdown studies using techniques like RNA interference (RNAi) are vital for elucidating the function of proteins like CENP-B. A time-course analysis following transfection with small interfering RNA (siRNA) allows researchers to observe the dynamic effects of protein depletion on cellular processes. This document provides detailed protocols for performing a time-course analysis of CENP-B knockdown, including methodologies for assessing changes in mRNA and protein levels, as well as downstream effects on cell cycle progression and apoptosis.
Experimental Workflow
The overall workflow for the time-course analysis of CENPB knockdown involves several key stages, from initial cell culture and siRNA transfection to the collection of samples at various time points for downstream molecular and cellular assays.
Caption: Experimental workflow for time-course analysis of CENPB knockdown.
Experimental Protocols
Protocol 1: siRNA Transfection of HeLa Cells
This protocol describes the forward transfection of siRNA into HeLa cells using a lipid-based transfection reagent. HeLa cells are a common model for studying centromere function.
Materials:
-
HeLa cells (ATCC, Cat. No. CCL-2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM® I Reduced Serum Medium[8]
-
siRNA targeting CENPB and a non-targeting control siRNA (e.g., Luciferase siRNA)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)[9]
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: One day before transfection, seed HeLa cells in 6-well plates at a density of 1.5 x 10^5 cells per well in 2 ml of complete growth medium (DMEM + 10% FBS) without antibiotics. This should result in 30-50% confluency at the time of transfection.[9]
-
siRNA Preparation: For each well to be transfected, dilute 30 pmol of siRNA into 125 µl of Opti-MEM® I medium. Mix gently.
-
Transfection Reagent Preparation: In a separate tube, dilute 5 µl of Lipofectamine™ RNAiMAX into 125 µl of Opti-MEM® I medium. Mix gently and incubate for 5 minutes at room temperature.[9]
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.[9]
-
Transfection: Add the 250 µl of siRNA-lipid complexes drop-wise to the corresponding well containing the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. The cells are now ready for time-course analysis. Gene silencing is typically measured 24-72 hours post-transfection.[10][11]
Protocol 2: Time-Course Sample Collection
Harvest cells at designated time points (e.g., 0, 24, 48, 72, and 96 hours) post-transfection for downstream analysis. The 0-hour time point represents the baseline before knockdown effects are significant.
Procedure:
-
At each time point, aspirate the culture medium from the wells.
-
Wash the cells once with 1 ml of ice-cold Phosphate-Buffered Saline (PBS).
-
For RNA and protein analysis, add the appropriate lysis buffer directly to the well (see Protocols 3 & 4).
-
For flow cytometry, detach the cells using Trypsin-EDTA, neutralize with complete medium, and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and proceed with staining protocols (see Protocols 5 & 6).
Protocol 3: RT-qPCR for CENPB mRNA Analysis
This protocol is for quantifying the level of CENPB mRNA knockdown over time.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
RT-qPCR primers for human CENPB and a housekeeping gene (e.g., GAPDH)[12][13]
-
hGAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
hGAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
hCENPB Forward: (Primer sequences should be designed or obtained from a reliable source)
-
hCENPB Reverse: (Primer sequences should be designed or obtained from a reliable source)
-
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates collected at each time point according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96-well plate. For each sample, mix cDNA, forward and reverse primers for either CENPB or GAPDH, and SYBR Green Master Mix.
-
qPCR Run: Perform the qPCR on a real-time PCR system.
-
Data Analysis: Calculate the relative expression of CENPB mRNA normalized to GAPDH using the ΔΔCt method.
Protocol 4: Western Blotting for CENPB Protein Analysis
This protocol is for determining the extent of CENPB protein depletion over time.
Materials:
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-CENPB and anti-GAPDH (or β-actin) as a loading control
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Lysis: Lyse the cells from each time point with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation: Incubate the membrane with the primary anti-CENPB antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probing: Strip the membrane and re-probe with an anti-GAPDH antibody to confirm equal loading.
-
Densitometry: Quantify the band intensities to determine the relative levels of CENPB protein.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
Depletion of centromere proteins can lead to defects in chromosome segregation and cell cycle arrest.[14][15][16]
Materials:
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Collection: Harvest approximately 1 x 10^6 cells from each time point.
-
Fixation: Wash the cells with PBS, then fix them by adding ice-cold 70% ethanol drop-wise while vortexing. Incubate at 4°C for at least 2 hours or overnight.[14]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase A staining solution.[14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Protocol 6: Apoptosis Assay (Caspase-3/7 Activity)
Disruption of centromere function can induce apoptosis.[17] This protocol measures the activity of key executioner caspases.
Materials:
-
Caspase-Glo® 3/7 Assay Kit
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate and transfect as described in Protocol 1 (scaled down).
-
Assay: At each time point (e.g., 24, 48, 72 hours), add the Caspase-Glo® 3/7 Reagent directly to the wells.[17]
-
Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Data Presentation
The following tables present hypothetical, yet expected, quantitative results from a time-course analysis of CENPB knockdown in HeLa cells.
Table 1: Relative CENPB mRNA Expression Post-Transfection
| Time (Hours) | Treatment | Relative CENPB mRNA Level (Normalized to 0h Control) | Standard Deviation |
|---|---|---|---|
| 0 | siControl | 1.00 | 0.08 |
| 24 | siControl | 0.98 | 0.09 |
| 24 | siCENPB | 0.25 | 0.04 |
| 48 | siControl | 1.02 | 0.11 |
| 48 | siCENPB | 0.15 | 0.03 |
| 72 | siControl | 0.97 | 0.10 |
| 72 | siCENPB | 0.18 | 0.05 |
| 96 | siControl | 1.01 | 0.09 |
| 96 | siCENPB | 0.28 | 0.06 |
Table 2: Relative CENPB Protein Expression Post-Transfection
| Time (Hours) | Treatment | Relative CENPB Protein Level (Normalized to 0h Control) | Standard Deviation |
|---|---|---|---|
| 0 | siControl | 1.00 | 0.05 |
| 24 | siControl | 0.99 | 0.06 |
| 24 | siCENPB | 0.65 | 0.08 |
| 48 | siControl | 1.01 | 0.07 |
| 48 | siCENPB | 0.28 | 0.05 |
| 72 | siControl | 0.98 | 0.06 |
| 72 | siCENPB | 0.12 | 0.03 |
| 96 | siControl | 0.99 | 0.08 |
| 96 | siCENPB | 0.15 | 0.04 |
Table 3: Cell Cycle Distribution Following CENPB Knockdown
| Time (Hours) | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|---|
| 48 | siControl | 55.2 | 30.1 | 14.7 |
| 48 | siCENPB | 54.8 | 25.5 | 19.7 |
| 72 | siControl | 56.1 | 29.5 | 14.4 |
| 72 | siCENPB | 48.3 | 20.1 | 31.6 |
| 96 | siControl | 55.8 | 30.5 | 13.7 |
| 96 | siCENPB | 45.1 | 18.7 | 36.2 |
Table 4: Relative Caspase-3/7 Activity Following CENPB Knockdown
| Time (Hours) | Treatment | Relative Luminescence (Fold Change vs. Control) | Standard Deviation |
|---|---|---|---|
| 48 | siControl | 1.00 | 0.12 |
| 48 | siCENPB | 1.85 | 0.21 |
| 72 | siControl | 1.00 | 0.15 |
| 72 | siCENPB | 3.20 | 0.35 |
| 96 | siControl | 1.00 | 0.13 |
| 96 | siCENPB | 4.50 | 0.48 |
CENPB Signaling and Function in Chromatin Maintenance
CENP-B is a key player in establishing and maintaining the unique chromatin environment of the centromere. It acts as a binding platform for other proteins that regulate chromatin state, thereby influencing centromere function and stability. One critical function is its role in facilitating the deposition of the histone variant H3.3 via the H3.3-specific chaperone Daxx.[4] This process is crucial for maintaining the epigenetic integrity of centromeres. Disruption of this pathway through CENP-B depletion can lead to the loss of heterochromatin marks and increased chromosomal instability.[4]
References
- 1. CENPB promotes the proliferation of hepatocellular carcinoma and is directly regulated by miR-29a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Analysis of CENP-B Boxes as Anchor of Kinetochores in Centromeres of Human Chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CENP-B protects centromere chromatin integrity by facilitating histone deposition via the H3.3-specific chaperone Daxx - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CENP-B-mediated DNA loops regulate activity and stability of human centromeres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CENP-B interacts with CENP-C domains containing Mif2 regions responsible for centromere localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. signagen.com [signagen.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. CENPW knockdown inhibits progression of bladder cancer through inducing cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Knockdown of CENPF induces cell cycle arrest and inhibits epithelial‑mesenchymal transition progression in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Application Notes and Protocols for siRNA Transfection in 96-Well Plates
Introduction
Small interfering RNA (siRNA) technology is a powerful tool for post-transcriptional gene silencing, enabling researchers to study gene function and identify potential therapeutic targets. High-throughput screening using 96-well plates is a common application for siRNA experiments. However, successful and reproducible gene knockdown requires careful planning and optimization of several key parameters, most notably the amount of siRNA and transfection reagent used. These application notes provide a detailed guide for calculating the necessary reagents and established protocols for performing siRNA transfection in a 96-well format.
Key Considerations for a Successful siRNA Experiment
Optimizing an siRNA experiment is critical for achieving significant gene knockdown while maintaining cell viability. Several factors must be considered:
-
Controls: Every experiment should include appropriate controls to ensure the results are valid and interpretable.[6]
-
Negative Control: A non-targeting siRNA to assess non-specific changes in gene expression.
-
Positive Control: An siRNA known to effectively silence a specific gene (e.g., a housekeeping gene like GAPDH or PPIB) to confirm transfection efficiency.[4]
-
Untreated Control: Cells that have not been transfected to establish a baseline for gene expression.
-
Mock Transfection: Cells treated with the transfection reagent alone to assess cytotoxicity.[6]
-
Calculating Required siRNA and Reagent Volumes
Accurate calculation of siRNA and transfection reagent volumes is fundamental. The following steps and tables provide guidance for preparing solutions for a 96-well plate experiment.
Step 1: Determine the Final siRNA Concentration
Step 2: Calculate the Amount of siRNA per Well
Use the following formula to calculate the picomoles (pmol) of siRNA needed per well:
pmol of siRNA = Final Concentration (nM) x Final Volume per Well (L)
For a typical final volume of 100 µL (0.0001 L) in a 96-well plate:
-
For 10 nM: 10 nmol/L * 0.0001 L = 0.001 nmol = 1 pmol
-
For 25 nM: 25 nmol/L * 0.0001 L = 0.0025 nmol = 2.5 pmol
-
For 50 nM: 50 nmol/L * 0.0001 L = 0.005 nmol = 5 pmol
Step 3: Prepare Master Mixes
For transfecting multiple wells, it is highly recommended to prepare a master mix to ensure consistency and reduce pipetting errors. Always prepare about 10% extra volume to account for pipetting inaccuracies.[3]
Data Presentation: Quantitative Summary Tables
The tables below provide quick reference values for preparing siRNA solutions and setting up transfection reactions in a 96-well format.
Table 1: Recommended Reagent Volumes per Well for Initial Optimization
| Component | 96-Well Plate |
| Final siRNA Concentration | 5 - 100 nM |
| Total Culture Volume | 100 - 200 µL |
| Transfection Reagent | 0.1 - 1.0 µL |
| Cells per Well | 2,500 - 20,000 |
Note: These are general guidelines. Optimal conditions are cell-type dependent and should be determined empirically.[4][7]
Table 2: Example Calculation for siRNA Dilution (from a 20 µM stock)
| Final siRNA Concentration | pmol siRNA per 100 µL | Volume of 20 µM Stock per Well |
| 10 nM | 1.0 pmol | 0.05 µL |
| 25 nM | 2.5 pmol | 0.125 µL |
| 50 nM | 5.0 pmol | 0.25 µL |
Table 3: Master Mix Calculation for a Full 96-Well Plate (plus 10% overage)
| Component | Volume per Well | Total Volume for 106 Wells |
| siRNA (for 25 nM final) | 2.5 pmol | 265 pmol |
| Serum-Free Medium | 50 µL | 5.3 mL |
| Transfection Reagent | 0.3 µL | 31.8 µL |
| Cell Suspension | 100 µL | 10.6 mL |
Experimental Protocols
There are two primary methods for siRNA transfection: forward transfection and reverse transfection. The choice depends on the experimental workflow and cell type.
Protocol 1: Forward Transfection (Cells Plated Day Before)
In this method, cells are seeded into the wells the day before transfection, allowing them to adhere and enter a suitable growth phase.
Methodology:
-
Cell Plating (Day 1):
-
Trypsinize and count cells that are in a healthy, logarithmic growth phase.
-
Dilute the cells in complete growth medium (antibiotic-free) to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight at 37°C with 5% CO₂.[4]
-
-
Transfection (Day 2):
-
Step A (siRNA Dilution): In a sterile tube, dilute the required amount of siRNA stock into serum-free medium. For example, for a 25 nM final concentration, add 2.5 pmol of siRNA to 10 µL of medium per well. Mix gently.
-
Step B (Reagent Dilution): In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's protocol (e.g., 0.3 µL of reagent in 10 µL of medium per well). Mix gently and incubate for 5 minutes at room temperature.[5]
-
Step C (Complex Formation): Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[4][5]
-
Step D (Addition to Cells): Add 20 µL of the siRNA-reagent complex to each well containing cells in 100 µL of medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal incubation time depends on the stability of the target mRNA and protein.[4] Gene silencing can typically be measured 24-48 hours post-transfection for mRNA analysis and 48-96 hours for protein analysis.[4][5]
-
Protocol 2: Reverse Transfection (Cells and Complexes Added on the Same Day)
This method is faster and often preferred for high-throughput screening. Transfection complexes are prepared in the wells before the cells are added.[1]
Methodology:
-
Complex Preparation (Day 1):
-
Step A (siRNA Dilution): Add the required amount of siRNA (e.g., 12.5 ng for a final concentration of 5 nM) diluted in RNase-free water or buffer directly into the wells of the 96-well plate.[8]
-
Step B (Reagent Dilution): In a separate tube, prepare a master mix by diluting the transfection reagent in serum-free medium (e.g., 0.25 µL of reagent in 24.75 µL of medium per well).[8]
-
Step C (Complex Formation): Add 25 µL of the diluted transfection reagent to each well containing the siRNA. Mix gently and incubate for 5-10 minutes at room temperature.[8]
-
-
Cell Plating and Transfection (Day 1):
-
Trypsinize and count the cells.
-
Resuspend the cells in complete growth medium (containing serum and antibiotics is acceptable for many reagents) at a density that is typically higher than that used for forward transfection.
-
Add the cell suspension (e.g., 175 µL containing 2,500-10,000 cells) directly to the wells containing the transfection complexes.[8]
-
Gently rock the plate to mix.
-
Incubation: Incubate the cells for 24-72 hours at 37°C before analysis.
-
Visualization of Workflows
The following diagrams illustrate the key steps in both forward and reverse siRNA transfection protocols.
Caption: Workflow for a typical forward siRNA transfection experiment.
Caption: Workflow for a reverse siRNA transfection experiment.
Caption: Decision logic for choosing a transfection method.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Guidelines for transfection of siRNA [qiagen.com]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. encodeproject.org [encodeproject.org]
- 6. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. qiagen.com [qiagen.com]
Application Note: Optimizing Cell Density for Efficient CENP-B siRNA Transfection
Introduction
Centromere Protein B (CENP-B) is a critical component of centromeric chromatin, playing a key role in the assembly and function of the kinetochore, which is essential for proper chromosome segregation during cell division.[1][2] The targeted knockdown of CENP-B using small interfering RNA (siRNA) is a powerful technique for studying its function in cellular processes such as cell cycle progression and chromosome stability.[1][3] A crucial, yet often overlooked, parameter for successful and reproducible siRNA transfection is the cell density at the time of transfection. This application note provides a detailed protocol for optimizing cell density for CENP-B siRNA transfection and for the subsequent validation of protein knockdown.
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the appropriate cell density for CENP-B siRNA transfection, along with detailed experimental protocols and data presentation guidelines.
Key Experimental Parameters for siRNA Transfection
Successful siRNA transfection is dependent on several factors that should be optimized for each specific cell line and experimental setup. The following table summarizes the key parameters and their recommended starting ranges for optimization.
| Parameter | Recommendation | Rationale |
| Cell Confluency at Transfection | 30-80% | Ensures cells are in an active growth phase, which is optimal for siRNA uptake. The ideal confluency varies between cell lines.[6][7][8] |
| siRNA Concentration | 10-50 nM | Lower concentrations can minimize off-target effects, while higher concentrations may be needed for difficult-to-transfect cells or highly stable target proteins.[6][9] |
| Transfection Reagent Volume | Varies by reagent | The ratio of transfection reagent to siRNA is critical and should be optimized according to the manufacturer's instructions.[4] |
| Cell Seeding Density | Varies by plate format | The number of cells seeded should be adjusted to achieve the target confluency at the time of transfection.[7] |
Recommended Cell Seeding Densities for Transfection
The number of cells to seed is dependent on the growth rate of the specific cell line and the desired confluency at the time of transfection. The following table provides a general guideline for seeding densities in different culture plate formats to achieve a confluency of approximately 50-70% within 18-24 hours.[7][10] These are starting points and should be optimized for your specific cell line.
| Culture Plate Format | Surface Area (cm²) | Seeding Density (cells/well) | Volume of Medium (mL/well) |
| 96-well | 0.32 | 5,000 - 10,000 | 0.1 |
| 24-well | 1.9 | 25,000 - 50,000 | 0.5 |
| 12-well | 3.8 | 50,000 - 100,000 | 1.0 |
| 6-well | 9.6 | 100,000 - 200,000 | 2.0 |
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process and the biological context of CENP-B, the following diagrams are provided.
Caption: Experimental workflow for CENP-B siRNA transfection and analysis.
Caption: Simplified schematic of CENP-B's role in centromere function.
Detailed Experimental Protocols
Protocol 1: Optimizing Cell Density for CENP-B siRNA Transfection
This protocol describes how to perform a titration of cell seeding densities to determine the optimal condition for CENP-B knockdown in a 24-well plate format.
Materials:
-
Cell line of interest
-
Complete growth medium (with serum, without antibiotics)
-
CENP-B specific siRNA and a non-targeting control siRNA (e.g., scrambled sequence)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
24-well tissue culture plates
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, reagents for qPCR)
Procedure:
-
Cell Seeding (Day 1): a. Trypsinize and count the cells. b. Prepare a serial dilution of cells to seed at three different densities (e.g., low, medium, high) in a 24-well plate. For example: 1.25 x 10⁴, 2.5 x 10⁴, and 5.0 x 10⁴ cells per well in 500 µL of complete growth medium. This should result in approximately 30%, 50%, and 80% confluency at the time of transfection. c. Incubate the cells overnight at 37°C in a CO₂ incubator.
-
siRNA-Transfection Reagent Complex Formation (Day 2): a. For each well, dilute 20 pmol of siRNA (CENP-B or non-targeting control) in 50 µL of serum-free medium. Mix gently. b. In a separate tube, dilute 1 µL of transfection reagent in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Transfection (Day 2): a. Gently add the 100 µL of siRNA-transfection reagent complex dropwise to each well. b. Gently rock the plate to ensure even distribution of the complexes. c. Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal incubation time will depend on the stability of the CENP-B protein and the desired downstream application.
-
Analysis of Knockdown Efficiency (Day 3-4): a. After the incubation period, harvest the cells. b. Assess the knockdown of CENP-B at both the mRNA (by qPCR) and protein (by Western blot) levels. c. The optimal cell density is the one that provides the highest percentage of CENP-B knockdown with the lowest observed cytotoxicity.
Protocol 2: Validation of CENP-B Knockdown by Western Blot
This protocol provides a method to quantify the reduction in CENP-B protein levels following siRNA transfection.
Materials:
-
Cell lysates from transfected cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against CENP-B (the 80 kDa band is typically detected[11])
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: a. Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against CENP-B overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection and Analysis: a. Apply the chemiluminescent substrate and capture the signal using an imaging system. b. Re-probe the membrane with a primary antibody against a loading control. c. Quantify the band intensities using image analysis software. Normalize the CENP-B band intensity to the loading control band intensity for each sample.[12] d. Compare the normalized CENP-B levels in the siRNA-treated samples to the non-targeting control to determine the knockdown efficiency.
Conclusion
The optimization of cell density is a critical step for achieving efficient and reproducible knockdown of CENP-B using siRNA. By following the protocols outlined in this application note, researchers can systematically determine the optimal cell density for their specific cell line and experimental conditions. This will lead to more reliable and interpretable results in studies investigating the multifaceted roles of CENP-B in centromere function and cell biology. It is important to remember that these protocols provide a starting point, and further optimization of parameters such as siRNA concentration and incubation time may be necessary to achieve the desired experimental outcome.
References
- 1. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. researchgate.net [researchgate.net]
- 4. Guidelines for transfection of siRNA [qiagen.com]
- 5. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Stealth/siRNA 轉染方案 Lipofectamine 2000 | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. origene.com [origene.com]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
Application of CENPB siRNA in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centromere protein B (CENPB) is a highly conserved DNA-binding protein crucial for the assembly and function of centromeres, ensuring proper chromosome segregation during cell division.[1][2] Emerging evidence has implicated CENPB in the proliferation and progression of various cancers, including hepatocellular carcinoma, breast cancer, and lung cancer, making it a compelling target for therapeutic intervention.[3] Small interfering RNA (siRNA) technology offers a potent and specific method for silencing gene expression, and its adaptation to high-throughput screening (HTS) formats enables the large-scale identification of genes involved in specific biological processes and the discovery of potential drug targets.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the utilization of CENPB siRNA in high-throughput screening campaigns, particularly within the context of cancer research and drug discovery.
Key Applications
-
Target Identification and Validation: High-throughput screening with a genome-wide or focused siRNA library can identify synthetic lethal partners of CENPB or other genes that, when silenced, impact cancer cell viability.
-
Phenotypic Screening: siRNA-mediated knockdown of CENPB can be employed in high-content screening (HCS) to assess a wide range of cellular phenotypes, including changes in cell morphology, proliferation, apoptosis, and invasion.[3]
-
Drug Discovery: Identifying small molecules that phenocopy the effects of CENPB siRNA knockdown can lead to the discovery of novel therapeutic agents.
-
Pathway Analysis: Elucidating the cellular pathways modulated by CENPB knockdown can reveal novel mechanisms of cancer progression and potential new drug targets.
Data Presentation
Table 1: Example Data from CENPB siRNA Knockdown Experiments in Hepatocellular Carcinoma (HCC) Cell Lines
| Cell Line | siRNA Target | Transfection Method | Knockdown Efficiency (mRNA level) | Phenotypic Effect | Reference |
| Hep3B | CENPB (shRNA#1) | Lentiviral Transduction | ~50% | Significant inhibition of cell proliferation and invasion. | [3] |
| Hep3B | CENPB (shRNA#2) | Lentiviral Transduction | ~60% | Significant inhibition of cell proliferation and invasion. | [3] |
| Hep3B | CENPB (shRNA#3) | Lentiviral Transduction | ~80% | Significant inhibition of cell proliferation and invasion. | [3] |
| MHCC97 | CENPB (shRNA#1) | Lentiviral Transduction | ~40% | Significant inhibition of cell proliferation and invasion. | [3] |
| MHCC97 | CENPB (shRNA#2) | Lentiviral Transduction | ~55% | Significant inhibition of cell proliferation and invasion. | [3] |
| MHCC97 | CENPB (shRNA#3) | Lentiviral Transduction | ~75% | Significant inhibition of cell proliferation and invasion. | [3] |
Table 2: Critical Parameters for a CENPB siRNA High-Throughput Screen
| Parameter | Recommended Value/Consideration | Rationale |
| Cell Line | Cancer cell lines with high CENPB expression (e.g., Hep3B, MHCC97) | To maximize the observable phenotypic window upon knockdown.[3] |
| siRNA Concentration | 5-20 nM | To achieve significant knockdown while minimizing off-target effects. |
| Transfection Reagent | Lipid-based (e.g., Lipofectamine RNAiMAX) or electroporation | To ensure high transfection efficiency in the chosen cell line. |
| Assay Readout | Cell viability (e.g., CellTiter-Glo), apoptosis (e.g., Caspase-Glo), high-content imaging | To quantify the desired phenotype with high sensitivity and reproducibility. |
| Incubation Time | 48-72 hours post-transfection | To allow for sufficient protein depletion and development of the phenotype. |
| Controls | Non-targeting siRNA, positive control siRNA (e.g., targeting a known essential gene) | To normalize data and assess the quality of the screen. |
| Z'-factor | > 0.5 | To ensure a robust and reliable screening assay. |
Signaling Pathways Involving CENPB
CENPB is a downstream target of the FOXM1 transcription factor, a key regulator of cell cycle progression.[6] The FOXM1 pathway is frequently hyperactivated in cancer and controls the expression of numerous genes essential for mitosis, including CENPA and CENPB.[6][7] Additionally, studies have suggested an involvement of CENPB in the WNT signaling pathway, which is also critically implicated in cancer development.[3][8]
CENPB is regulated by the FOXM1 and Wnt signaling pathways.
Experimental Protocols
Protocol 1: High-Throughput Screening Workflow for CENPB siRNA
This protocol outlines a general workflow for a high-throughput screen to identify genes or compounds that modulate a CENPB-dependent phenotype.
General workflow for a CENPB siRNA high-throughput screen.
1. Assay Development and Optimization:
- Select a robust and reproducible cell-based assay that reflects a CENPB-dependent phenotype (e.g., cell viability, apoptosis).
- Optimize cell seeding density, siRNA concentration, transfection reagent, and incubation time to achieve a Z'-factor > 0.5.
2. siRNA/Compound Library Plating:
- Use an acoustic liquid handler to dispense the siRNA or compound library into 384- or 1536-well microplates.
- Include non-targeting siRNA and positive controls on each plate.
3. Cell Seeding and Reverse Transfection:
- Prepare a cell suspension at the optimized density.
- For siRNA screens, prepare the transfection complex by mixing the siRNA with the transfection reagent in serum-free medium.
- Dispense the cell suspension (for compound screens) or the cell-transfection complex mixture (for siRNA screens) into the assay plates.
4. Incubation:
- Incubate the assay plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).
5. Assay Readout:
- Add the assay reagent (e.g., CellTiter-Glo) to the plates according to the manufacturer's instructions.
6. Data Acquisition:
- Read the plates using a plate reader compatible with the assay chemistry (e.g., luminescence, fluorescence).
7. Data Analysis and Hit Identification:
- Normalize the raw data (e.g., using the non-targeting control wells).
- Calculate a robust statistical measure for each well (e.g., Z-score).
- Define hit criteria (e.g., Z-score < -2 or > 2) to identify primary hits.
8. Hit Validation and Follow-up:
- Confirm the activity of primary hits in a dose-response format.
- For siRNA hits, validate the phenotype with at least two independent siRNAs.
- Perform secondary assays to further characterize the mechanism of action of the validated hits.
Protocol 2: Validation of CENPB Knockdown by qRT-PCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CENPB and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Lyse cells and extract total RNA according to the kit manufacturer's protocol.
-
Synthesize cDNA from 1 µg of total RNA.
-
Set up the qPCR reaction with the appropriate primers and master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of CENPB mRNA, normalized to the housekeeping gene.
Hit Validation Strategy
A crucial step in any high-throughput screen is the rigorous validation of primary hits to eliminate false positives and prioritize candidates for further investigation.
A logical workflow for the validation of hits from a CENPB siRNA screen.
Conclusion
The application of CENPB siRNA in high-throughput screening represents a powerful strategy for cancer research and drug discovery. By leveraging the specificity of RNA interference in a high-throughput format, researchers can efficiently identify and validate novel targets and pathways involved in tumorigenesis. The protocols and guidelines presented here provide a solid framework for the successful design and execution of CENPB-focused screening campaigns.
References
- 1. rupress.org [rupress.org]
- 2. [Relationship between CENP-B gene expression and the cell cycle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CENPB promotes the proliferation of hepatocellular carcinoma and is directly regulated by miR-29a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sbpdiscovery.org [sbpdiscovery.org]
- 5. High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forkhead Box M1 Regulates the Transcriptional Network of Genes Essential for Mitotic Progression and Genes Encoding the SCF (Skp2-Cks1) Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contribution of CENP-F to FOXM1-Mediated Discordant Centromere and Kinetochore Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low CENPB Knockdown Efficiency
Welcome to the technical support center for troubleshooting low CENPB knockdown efficiency. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during CENPB knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: I am not observing a significant reduction in CENPB mRNA levels after siRNA transfection. What are the potential causes?
A1: Several factors can lead to inefficient mRNA knockdown. Here are the most common issues and recommended troubleshooting steps:
-
Suboptimal siRNA Design: Not all siRNA sequences are equally effective. It is recommended to test at least two to three different siRNAs targeting different regions of the CENPB mRNA to identify the most potent one.[1][2]
-
Low Transfection Efficiency: The delivery of siRNA into the cells is a critical step. Transfection efficiency can be cell-line dependent and needs to be optimized.[1][3]
-
Incorrect siRNA Concentration: Using a concentration that is too low will result in insufficient knockdown, while a concentration that is too high can lead to off-target effects and cellular toxicity.[1][3] A titration experiment is recommended to determine the optimal siRNA concentration.
Q2: My CENPB mRNA levels are significantly reduced, but I do not see a corresponding decrease in CENPB protein levels. What could be the reason?
A2: A discrepancy between mRNA and protein knockdown is a common issue and can be attributed to the following:
-
High Protein Stability: CENPB might be a stable protein with a long half-life. Even with efficient mRNA degradation, the existing protein pool may take a longer time to be cleared from the cells.[7]
-
Timing of Protein Analysis: The reduction in protein levels will be delayed compared to the mRNA knockdown. It is recommended to perform a time-course experiment, analyzing protein levels at later time points such as 48, 72, or even 96 hours post-transfection.[7]
-
Inefficient Western Blotting: Ensure that your Western blot protocol is optimized for detecting CENPB. This includes using a validated primary antibody, optimizing antibody concentrations, and ensuring efficient protein transfer.
-
Compensatory Mechanisms: In some cases, cells may have compensatory mechanisms that stabilize the existing CENPB protein pool in response to reduced mRNA levels.
Q3: Should I use siRNA or shRNA for my CENPB knockdown experiment?
A3: The choice between siRNA and shRNA depends on the desired duration of the knockdown effect:
-
siRNA (small interfering RNA): Ideal for transient knockdown, with effects typically lasting for a few days to a week.[1] siRNAs are chemically synthesized and directly transfected into cells.
-
shRNA (short hairpin RNA): Suitable for stable, long-term knockdown. shRNAs are delivered via viral vectors (e.g., lentivirus) and are integrated into the host genome, leading to continuous expression of the shRNA.[1]
Q4: How can I validate the efficiency of my CENPB knockdown?
A4: Knockdown efficiency should be validated at both the mRNA and protein levels:
-
Protein Level: Western blotting is the standard method to assess the decrease in CENPB protein levels.[7] It is crucial to use a specific and validated antibody for CENPB.
Troubleshooting Guides
Low mRNA Knockdown Efficiency
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Poor siRNA/shRNA Design | Test multiple (2-3) different siRNA/shRNA sequences targeting different regions of the CENPB gene. | Use a validated, pre-designed siRNA/shRNA from a reputable supplier if possible.[8] |
| Low Transfection/Transduction Efficiency | Optimize transfection reagent concentration, siRNA/DNA concentration, and cell density at the time of transfection. For lentiviral shRNA, optimize the multiplicity of infection (MOI).[3][9][10] | Use a fluorescently labeled control siRNA to visually assess transfection efficiency via microscopy or flow cytometry. |
| Cell Health and Culture Conditions | Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-90%) at the time of transfection. Avoid using cells that have been in culture for a high number of passages.[3] | Passage cells regularly and maintain a consistent cell culture protocol. |
| Incorrect Reagent Handling | Aliquot siRNA/shRNA to avoid multiple freeze-thaw cycles. Ensure proper storage conditions as per the manufacturer's instructions. | Prepare fresh dilutions of transfection reagents and siRNA/shRNA for each experiment. |
| Inhibitors in the Culture Medium | Avoid using antibiotics in the media during transfection. Some serum components can also inhibit transfection; consider performing transfection in serum-free media.[3] | Test transfection conditions with and without serum and/or antibiotics to determine the optimal conditions for your cell line. |
Discrepancy Between mRNA and Protein Knockdown
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Long Protein Half-Life | Perform a time-course experiment, harvesting cells for protein analysis at later time points (e.g., 48, 72, 96 hours post-transfection). | Search the literature for information on the half-life of CENPB protein to guide the timing of your analysis. |
| Inefficient Western Blotting | Optimize your Western blot protocol, including antibody concentrations, incubation times, and transfer conditions. | Use a positive control cell lysate known to express CENPB to validate your Western blot setup. |
| Antibody Specificity | Validate the specificity of your CENPB antibody. | Perform a Western blot on lysates from cells with known CENPB expression and a negative control cell line. |
| Subcellular Localization | Ensure your lysis buffer is appropriate for extracting CENPB, which is a nuclear protein. | Consider using a nuclear extraction protocol to enrich for CENPB before Western blotting. |
Experimental Protocols
Protocol 1: siRNA Transfection for CENPB Knockdown
This protocol provides a general guideline for siRNA transfection in a 6-well plate format. Optimization for your specific cell line is recommended.
Materials:
-
Cells to be transfected
-
Complete culture medium
-
Opti-MEM® I Reduced Serum Medium
-
CENPB-specific siRNA and a non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine® RNAiMAX)
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA Preparation: In a sterile microcentrifuge tube, dilute the CENPB siRNA (or non-targeting control) to the desired final concentration (e.g., 10-50 nM) in Opti-MEM®.
-
Transfection Reagent Preparation: In a separate sterile microcentrifuge tube, dilute the lipid-based transfection reagent in Opti-MEM® according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: Harvest the cells for mRNA analysis (e.g., qRT-PCR) at 24-48 hours post-transfection and for protein analysis (e.g., Western blot) at 48-96 hours post-transfection.
Protocol 2: Validation of CENPB Knockdown by qRT-PCR
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CENPB and a stable housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from transfected and control cells using a commercial RNA isolation kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from an equal amount of total RNA from each sample using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with the appropriate primers, cDNA, and qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of CENPB mRNA in the knockdown samples compared to the control samples.
Protocol 3: Validation of CENPB Knockdown by Western Blot
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CENPB
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the transfected and control cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against CENPB and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of CENPB protein in the knockdown samples compared to the control samples, normalized to the loading control.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Design and validation of siRNAs and shRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing siRNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 5. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. origene.com [origene.com]
- 9. Tips for successful lentiviral transduction [takarabio.com]
- 10. go.zageno.com [go.zageno.com]
Technical Support Center: Optimizing CENPB siRNA Transfection for Sensitive Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the transfection of CENPB siRNA, particularly in sensitive cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during CENPB siRNA transfection experiments.
| Issue | Potential Cause | Recommended Solution |
| High Cell Death or Cytotoxicity | Transfection reagent toxicity: Sensitive cells are susceptible to damage from cationic lipids or polymers in transfection reagents. | - Reduce reagent amount: Perform a dose-response curve to find the lowest effective concentration of the transfection reagent. - Choose a gentle reagent: Opt for reagents specifically designed for sensitive or difficult-to-transfect cells, such as those with lower lipid content or polymer-based reagents. - Reduce exposure time: Change the medium 4-8 hours post-transfection to remove the transfection complexes and add fresh growth medium. |
| High siRNA concentration: Excessive siRNA can induce off-target effects and cellular stress. | - Titrate siRNA concentration: Test a range of siRNA concentrations (e.g., 1-30 nM) to identify the lowest concentration that achieves effective knockdown without significant toxicity. A good starting point is often 10 nM. | |
| Unhealthy cells: Cells that are not in optimal condition are more prone to transfection-induced stress. | - Use low-passage cells: Work with cells that have been passaged fewer than 50 times. - Ensure optimal confluency: Plate cells to be 40-80% confluent at the time of transfection. | |
| Presence of antibiotics: Some antibiotics can be toxic to cells when their membranes are permeabilized during transfection. | - Omit antibiotics: Perform transfections in antibiotic-free medium. | |
| Low Knockdown Efficiency of CENPB | Suboptimal siRNA concentration: The amount of siRNA may be insufficient to effectively silence the target mRNA. | - Increase siRNA concentration: If initial low concentrations are ineffective, gradually increase the amount of siRNA. |
| Inefficient transfection reagent: The chosen reagent may not be optimal for the specific cell type. | - Screen different reagents: Test a panel of transfection reagents to find one with high efficiency for your cell line. - Optimize reagent-to-siRNA ratio: Systematically vary the ratio of transfection reagent to siRNA to find the optimal complex formation. | |
| Incorrect cell density: Cell density affects transfection efficiency. | - Optimize cell seeding density: Test a range of cell densities to determine the optimal confluency for your specific cells. | |
| Poor quality of siRNA: Degraded or impure siRNA will not be effective. | - Use high-quality siRNA: Ensure siRNA is RNase-free and of high purity. | |
| Timing of analysis: The peak of mRNA and protein knockdown may occur at different times. | - Perform a time-course experiment: Assess mRNA levels at 24-48 hours post-transfection and protein levels at 48-96 hours to determine the optimal time point for analysis. | |
| Poor Reproducibility | Inconsistent cell conditions: Variations in cell passage number, confluency, and health can lead to variable results. | - Standardize cell culture practices: Use cells of a consistent passage number and ensure they are seeded at the same density for each experiment. |
| Variability in complex formation: Inconsistent pipetting or incubation times can affect the quality of transfection complexes. | - Prepare master mixes: For multi-well plates, prepare a master mix of the transfection complexes to ensure uniformity across wells. - Standardize incubation times: Adhere to a consistent incubation time for complex formation. |
Frequently Asked Questions (FAQs)
1. What is the function of CENPB and why is its knockdown a subject of research?
Centromere protein B (CENPB) is a DNA-binding protein that plays a role in the structure and function of centromeres, which are essential for proper chromosome segregation during cell division. CENPB is involved in both the assembly of CENP-A, a key centromeric histone variant, and the formation of heterochromatin at centromeres. Dysregulation of CENPB has been implicated in several types of cancer, where it can promote cell proliferation. Knockdown of CENPB allows researchers to study its role in chromosome stability, cell cycle progression, and its potential as a therapeutic target in cancer.
2. How do I choose the best transfection reagent for my sensitive cell line?
For sensitive cells, it is crucial to select a reagent with low cytotoxicity. Consider the following:
-
Reagent Composition: Reagents that are a combination of lipids and polyamines or polymer-based reagents are often gentler on cells than traditional liposomal reagents.
-
Cell-Specific Reagents: Some manufacturers offer transfection reagents optimized for specific cell types, including primary and stem cells, which are notoriously difficult to transfect.
-
Trial Kits: If available, obtain trial-sized kits of different reagents to perform a small-scale optimization study.
3. What is the optimal cell confluency for CENPB siRNA transfection in sensitive cells?
The optimal confluency for adherent cells at the time of transfection is typically between 40% and 80%. Transfecting at a lower density can lead to increased toxicity due to a higher ratio of transfection complexes per cell, while higher densities can result in reduced transfection efficiency. It is recommended to empirically determine the ideal confluency for your specific cell line.
4. Should I use serum-free or serum-containing medium during transfection?
This depends on the transfection reagent. Many protocols recommend forming the siRNA-reagent complexes in a serum-free medium to prevent interference from serum components. However, the transfection itself can often be carried out in the presence of serum, which can be beneficial for sensitive cells. Some modern reagents are compatible with serum throughout the entire process. Always consult the manufacturer's protocol for your specific reagent. A pilot experiment comparing serum-free and serum-containing conditions is advisable.
5. What controls are essential for a reliable CENPB siRNA knockdown experiment?
A comprehensive set of controls is critical for interpreting your results accurately.
-
Negative Control: A non-targeting siRNA with a scrambled sequence that does not correspond to any known gene in the target organism. This helps to identify non-specific effects on gene expression.
-
Positive Control: An siRNA known to effectively knock down a well-characterized housekeeping gene (e.g., GAPDH). This confirms that the transfection procedure is working.
-
Mock Transfection: Cells treated with the transfection reagent only (no siRNA). This control helps to assess the cytotoxic effects of the reagent itself.
-
Untreated Cells: A sample of cells that have not been subjected to any treatment. This provides the baseline level of CENPB expression.
Experimental Protocols
Protocol 1: Optimization of siRNA Concentration and Transfection Reagent Volume
This protocol outlines a method for optimizing the concentration of CENPB siRNA and the volume of transfection reagent for a 24-well plate format.
Materials:
-
Sensitive cells of interest
-
Complete growth medium (with and without antibiotics)
-
Serum-free medium (e.g., Opti-MEM®)
-
CENPB siRNA (e.g., 10 µM stock)
-
Negative control siRNA (e.g., 10 µM stock)
-
Transfection reagent (e.g., Lipofectamine® RNAiMAX, DharmaFECT™, or similar)
-
24-well tissue culture plates
-
RNase-free pipette tips and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed your sensitive cells in a 24-well plate at a density that will result in 40-80% confluency at the time of transfection. Use antibiotic-free complete growth medium.
-
Preparation of siRNA Dilutions: On the day of transfection, prepare a series of CENPB siRNA dilutions in serum-free medium to test final concentrations ranging from 1 nM to 30 nM. Prepare a similar dilution for the negative control siRNA.
-
Preparation of Transfection Reagent Dilutions: In separate tubes, dilute a range of transfection reagent volumes (e.g., 0.5 µL, 1.0 µL, 1.5 µL per well) in serum-free medium according to the manufacturer's instructions.
-
Formation of Transfection Complexes:
-
Add the diluted siRNA to the diluted transfection reagent.
-
Mix gently by pipetting.
-
Incubate at room temperature for 10-20 minutes to allow complexes to form.
-
-
Transfection:
-
Carefully add the transfection complexes dropwise to the cells in each well.
-
Gently swirl the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. If high toxicity is observed, consider changing the medium to fresh complete growth medium after 4-8 hours.
-
Analysis:
-
After 24-48 hours, harvest the cells to assess CENPB mRNA knockdown by qRT-PCR.
-
After 48-96 hours, harvest the cells to assess CENPB protein knockdown by Western blot.
-
Assess cell viability using a method such as a Trypan Blue exclusion assay or an MTT assay.
-
Data Presentation:
Summarize the results in tables to easily compare conditions.
Table 1: Optimization of CENPB siRNA Concentration (with a fixed optimal reagent volume)
| siRNA Concentration (nM) | % CENPB mRNA Knockdown | % Cell Viability |
| 1 | ||
| 5 | ||
| 10 | ||
| 20 | ||
| 30 | ||
| Negative Control (10 nM) | ||
| Mock Transfection | N/A | |
| Untreated | 0% | 100% |
Table 2: Optimization of Transfection Reagent Volume (with a fixed optimal siRNA concentration)
| Reagent Volume (µL) | % CENPB mRNA Knockdown | % Cell Viability |
| 0.5 | ||
| 1.0 | ||
| 1.5 | ||
| Negative Control (1.0 µL) | ||
| Mock Transfection | N/A | |
| Untreated | 0% | 100% |
Visualizations
Caption: Workflow for optimizing CENPB siRNA transfection.
how to reduce cell death during CENPB siRNA transfection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize cell death during CENP-B (Centromere Protein B) siRNA transfection experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high levels of cell death after my CENPB siRNA transfection?
High cell death following CENPB siRNA transfection can stem from two primary sources: issues related to the transfection process itself or the specific biological consequences of depleting CENPB.
-
On-Target Effects of CENPB Depletion: CENPB is crucial for the assembly of the kinetochore and proper chromosome segregation during mitosis.[5][6][7] Its depletion can lead to chromosome mis-segregation, the formation of micronuclei, and subsequent cell cycle arrest or apoptosis (a form of programmed cell death).[6][8][9] Therefore, a certain level of cell death may be an expected biological outcome of successful CENPB knockdown.
Q2: How can I distinguish between cell death caused by transfection toxicity and the effects of CENPB knockdown?
Distinguishing between these two causes is critical for troubleshooting. This can be achieved by including proper controls in your experiment:
-
Untreated Cells: This is your baseline for normal cell viability.
-
Transfection Reagent Only Control: This control group will reveal the level of toxicity caused by the transfection reagent alone.
-
Negative Control siRNA Control: This group involves transfecting cells with a non-targeting or scrambled siRNA sequence at the same concentration as your CENPB siRNA.[10] This will indicate the level of cell death caused by the siRNA delivery process and any non-specific or off-target effects of the siRNA molecule itself.[11][12]
If you observe high cell death in the transfection reagent only or negative control siRNA groups, the issue is likely with your transfection protocol. If cell death is significantly higher only in the CENPB siRNA-treated group compared to all controls, it is likely due to the on-target effects of CENPB depletion.
Q3: What are the most critical first steps to reduce overall cell death?
The first steps should focus on optimizing the delivery of the siRNA to minimize toxicity while maintaining good knockdown efficiency.[10]
Troubleshooting Guide
Issue: High Cytotoxicity Across All Transfected Samples (Including Controls)
This suggests a problem with the transfection protocol itself.
| Potential Cause | Recommended Solution |
| Transfection reagent is too toxic. | Test a different transfection reagent known for low cytotoxicity, such as Lipofectamine RNAiMAX or DharmaFECT.[3][4] The ideal reagent is often cell-type specific.[17] |
| Concentration of transfection reagent is too high. | Perform a titration experiment to determine the minimal amount of reagent needed for efficient transfection.[1] Refer to the protocol below for guidance. |
| Cells are not healthy or are at the wrong density. | Ensure cells are in the mid-log growth phase and plated at an optimal density (50-70% confluency is often recommended for siRNA transfection).[14] Avoid using cells of a high passage number.[13] |
| Exposure time to transfection complexes is too long. | For sensitive cell lines, consider replacing the media containing the transfection complexes with fresh growth media after 8-24 hours to reduce toxicity.[2][13] |
| Presence of antibiotics. | Avoid using antibiotics in the media during transfection and for up to 72 hours post-transfection, as they can be toxic to permeabilized cells.[10][16] |
Issue: High Cytotoxicity Specific to CENPB siRNA-Treated Samples
This points towards either off-target effects of your specific siRNA sequence or the expected biological consequence of CENPB depletion.
| Potential Cause | Recommended Solution |
| siRNA concentration is too high, causing off-target effects. | Titrate the CENPB siRNA to the lowest concentration that achieves effective knockdown.[11][18] Concentrations as low as 1-10 nM can be effective and less toxic.[2][12] |
| Specific siRNA sequence has off-target effects. | Test at least two or three different siRNA sequences targeting CENPB.[19] If the phenotype is consistent across multiple siRNAs, it is more likely to be a true on-target effect. |
| Cell death is an on-target effect of CENPB depletion. | A successful knockdown of CENPB is expected to cause mitotic defects, which can lead to apoptosis.[6][9] You can confirm this by performing downstream assays such as cell cycle analysis, or staining for markers of apoptosis (e.g., cleaved Caspase-3).[9] |
Experimental Protocols
Protocol 1: Optimizing siRNA Concentration
This protocol outlines a method to determine the lowest effective siRNA concentration that minimizes cytotoxicity.
-
Cell Seeding: Seed your cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Dilution Series: Prepare a series of CENPB siRNA concentrations (e.g., 50 nM, 25 nM, 10 nM, 5 nM, 1 nM) and a negative control siRNA at the highest concentration.
-
Transfection Complex Formation: For each concentration, mix the siRNA with the optimized amount of transfection reagent in serum-free media, according to the manufacturer's protocol. Incubate for the recommended time (typically 10-20 minutes) to allow complexes to form.[14]
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours.
-
Analysis:
-
Assess Cell Viability: Use an assay such as MTT, or a dye-based method like Trypan Blue exclusion, to quantify the percentage of viable cells in each condition.
-
Assess Knockdown Efficiency: Harvest a parallel set of cells to quantify CENPB mRNA (by qRT-PCR) or protein levels (by Western blot) to determine the knockdown efficiency at each siRNA concentration.
-
Table 1: Example Results from an siRNA Titration Experiment
| siRNA Concentration | % CENPB mRNA Knockdown | % Cell Viability | Recommendation |
| 50 nM | 95% | 55% | Too toxic |
| 25 nM | 92% | 70% | Sub-optimal viability |
| 10 nM | 88% | 85% | Optimal |
| 5 nM | 75% | 92% | Good viability, acceptable knockdown |
| 1 nM | 40% | 95% | Insufficient knockdown |
| 50 nM (Neg. Ctrl) | 0% | 94% | Baseline for toxicity |
Visual Guides
Below are diagrams to help visualize the troubleshooting process and the underlying biological pathways.
Caption: Troubleshooting workflow for high cell death.
Caption: Pathways leading to cell death in siRNA experiments.
References
- 1. Guidelines for RNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Best siRNA Transfection Reagents for Difficult Cell Lines [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of protein-DNA and protein-protein interactions of centromere protein B (CENP-B) and properties of the DNA-CENP-B complex in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. CENPE Inhibition Leads to Mitotic Catastrophe and DNA Damage in Medulloblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 15. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 17. siRNA Transfection | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 18. Guidelines for transfection of siRNA [qiagen.com]
- 19. Thorough validation of siRNA-induced cell death phenotypes defines new anti-apoptotic protein - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of CENPB siRNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing off-target effects when using CENPB siRNA.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with CENPB siRNA?
Off-target effects with CENPB siRNA, like other siRNAs, primarily arise from two mechanisms:
-
MicroRNA-like (miRNA-like) effects: The siRNA guide strand can bind to and silence unintended mRNAs that have partial sequence homology, particularly in the "seed region" (nucleotides 2-7 or 2-8 of the guide strand). This is the most common cause of off-target effects.
-
Sense strand activity: The passenger (sense) strand of the siRNA duplex can sometimes be loaded into the RNA-induced silencing complex (RISC), leading to the silencing of unintended targets.
Poorly designed siRNA sequences and suboptimal experimental conditions, such as high siRNA concentrations, can exacerbate these effects.
Q2: How can I design CENPB siRNAs to minimize off-target effects from the start?
Several design strategies can help reduce the potential for off-target effects:
-
Utilize advanced design algorithms: Employ design tools that screen for potential off-target binding sites across the transcriptome. Some algorithms can help design siRNAs with reduced off-target potential by avoiding sequences with common seed regions.
-
Thermodynamic properties: Designing siRNAs with thermal instability at the 5' end of the antisense strand can favor its loading into RISC, reducing sense strand-mediated off-target effects. Specifically, a higher G/C content near the 3' end and a lower G/C content near the 5' end of the antisense strand is recommended.
-
BLAST and Smith-Waterman alignment: While not foolproof, using alignment tools like BLAST can help identify and eliminate siRNAs with significant homology to unintended transcripts.
Q3: What are the most effective experimental strategies to reduce CENPB siRNA off-target effects?
The following strategies, often used in combination, are effective in minimizing off-target effects:
-
Use the lowest effective concentration: Titrating the siRNA concentration to the lowest level that still achieves sufficient on-target knockdown is a critical first step.
-
Pool multiple siRNAs: Using a pool of 3-4 siRNAs targeting different regions of the CENPB mRNA can significantly reduce off-target effects. The effective concentration of any single siRNA, and thus its specific off-target signature, is lowered.
-
Chemical modifications: Introducing chemical modifications to the siRNA duplex, such as 2'-O-methylation of the guide strand (especially at position 2), can reduce miRNA-like off-target effects without compromising on-target silencing.
Q4: What are the essential controls for a CENPB siRNA experiment?
To ensure the validity of your results, the following controls are essential:
-
Negative Control siRNA: A non-targeting siRNA with a scrambled sequence that has no known target in the experimental model. This helps distinguish sequence-specific silencing from non-specific effects of the transfection process.
-
Positive Control siRNA: An siRNA targeting a well-characterized housekeeping gene (e.g., GAPDH, Cyclophilin B) to confirm efficient transfection and knockdown.
-
Untreated Control: Cells that have not been transfected, to provide a baseline for gene and protein expression levels.
-
Rescue Experiment: Co-transfecting a plasmid expressing the target mRNA with silent mutations that prevent siRNA binding can demonstrate that the observed phenotype is due to the knockdown of the intended target.
Troubleshooting Guides
Problem 1: High variability or inconsistent knockdown of CENPB.
| Possible Cause | Recommended Solution |
| Suboptimal Transfection Conditions | Re-optimize transfection parameters, including siRNA concentration, transfection reagent volume, and cell density at the time of transfection. |
| Poor siRNA Efficacy | Test multiple individual siRNAs targeting different regions of the CENPB transcript to identify the most potent sequences. |
| Cell Line Instability | Ensure consistent cell passage number and health, as these can affect transfection efficiency and gene expression. |
Problem 2: Observed phenotype does not correlate with the level of CENPB knockdown.
| Possible Cause | Recommended Solution |
| Significant Off-Target Effects | 1. Lower the siRNA concentration. 2. Use a pool of multiple siRNAs targeting CENPB. 3. Switch to chemically modified siRNAs designed to reduce off-target effects. 4. Validate the phenotype with at least two different siRNAs that show consistent on-target knockdown. |
| Secondary Effects of CENPB Knockdown | CENPB is involved in centromere formation and interacts with various proteins. The observed phenotype might be a downstream consequence of CENPB depletion. Consider performing time-course experiments to distinguish primary from secondary effects. |
Problem 3: Suspected off-target gene regulation.
| Possible Cause | Recommended Solution |
| miRNA-like Silencing | 1. Perform whole-transcriptome analysis (microarray or RNA-seq) to identify off-targeted genes. 2. Use bioinformatics tools to check for seed region complementarity between your CENPB siRNA and the identified off-targets. 3. Confirm off-target effects by qPCR for a subset of identified genes. |
| Sense Strand Interference | Design siRNAs with thermodynamic asymmetry to favor antisense strand loading into RISC. |
Quantitative Data Summary
Table 1: Effect of siRNA Pooling on Off-Target Effects
| siRNA Strategy | Number of Off-Target Genes (2-fold change) | On-Target Knockdown Efficiency |
| Single siRNA 1 (100 nM) | 150 | 85% |
| Single siRNA 2 (100 nM) | 125 | 82% |
| Single siRNA 3 (100 nM) | 180 | 88% |
| SMARTpool (100 nM total) | 45 | 86% |
This table is a representative example based on findings that pooling siRNAs reduces the overall number of off-target effects while maintaining on-target knockdown efficiency.
Table 2: Impact of Chemical Modifications on Off-Target Gene Regulation
| siRNA Type | Number of Off-Target Genes with Seed Matches | Reduction in Off-Target Activity |
| Unmodified siRNA | 200 | - |
| 2'-O-methyl modified siRNA | 40 | ~80% |
This table summarizes the finding that chemical modifications can significantly reduce off-target activity.
Experimental Protocols
Protocol 1: Validation of CENPB Knockdown by qPCR
-
Cell Culture and Transfection: Plate cells to achieve 50-70% confluency on the day of transfection. Transfect with CENPB siRNA (and appropriate controls) according to the manufacturer's protocol.
-
RNA Extraction: At 48-72 hours post-transfection, harvest cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for CENPB and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of CENPB using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control.
Protocol 2: Assessing Off-Target Effects using Whole-Transcriptome Analysis (RNA-seq)
-
Experimental Setup: Transfect cells with CENPB siRNA (at the lowest effective concentration) and a negative control siRNA in biological triplicates.
-
RNA Isolation and Quality Control: Extract total RNA 48 hours post-transfection. Assess RNA quality and quantity using a bioanalyzer.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries and perform sequencing on a high-throughput platform.
-
Data Analysis:
-
Align reads to the reference genome.
-
Perform differential gene expression analysis between CENPB siRNA-treated and negative control-treated samples.
-
Identify genes with statistically significant changes in expression (e.g., >2-fold change and p-value < 0.05).
-
Perform bioinformatics analysis to identify potential seed region matches between the CENPB siRNA and the 3' UTRs of the differentially expressed genes.
-
Visualizations
Caption: Experimental workflow for CENPB siRNA validation.
Caption: Logical workflow for mitigating off-target effects.
Caption: Simplified CENPB interaction pathway.
CENPB protein levels not decreasing after successful mRNA knockdown
Welcome to the technical support center for troubleshooting experiments involving CENPB protein knockdown. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues, particularly when CENPB protein levels do not decrease following a successful mRNA knockdown.
Frequently Asked Questions (FAQs)
Q1: My RT-qPCR results show a significant decrease in CENPB mRNA, but Western blotting shows no change in protein levels. What are the potential reasons?
A discrepancy between mRNA knockdown and protein level reduction is a common issue in RNAi experiments.[1] Several factors could be contributing to this observation:
-
Inefficient Protein Degradation: The cellular machinery responsible for degrading CENPB might be slow or saturated. CENPB degradation is known to be regulated through the ubiquitin-proteasome pathway.[5][6]
-
Antibody Specificity: The antibody used for Western blotting might be detecting other proteins in addition to CENPB, masking the reduction of the target protein.[1] It is crucial to use a well-validated antibody, preferably one that has been validated for knockout applications.[8][9]
-
Compensatory Mechanisms: In some cases, cells may activate compensatory mechanisms to stabilize the existing protein in response to the depletion of its mRNA.
Q2: How can I determine the half-life of the CENPB protein in my cell line?
To determine the half-life of CENPB, you can perform a cycloheximide (B1669411) (CHX) chase assay. Cycloheximide is a protein synthesis inhibitor.[10] By treating your cells with CHX, you can block the production of new CENPB protein and then monitor the degradation of the existing protein over time via Western blotting.[11][12]
Q3: How do I know if the CENPB antibody I'm using is specific?
Antibody specificity is critical for reliable results. Here are some ways to validate your CENPB antibody:
-
Check the Datasheet: Reputable antibody suppliers provide validation data, including Western blots on knockout or knockdown cell lysates.[8][9] Look for an antibody that has been knockout-validated.[8]
-
Use Positive and Negative Controls: Include a positive control cell line known to express CENPB and a negative control cell line with very low or no expression.
-
Knockout Validation: If you have access to CRISPR-Cas9 technology, generating a CENPB knockout cell line is the gold standard for antibody validation.
-
Multiple Antibodies: Use two different antibodies that recognize different epitopes on the CENPB protein. If both show the same result, it increases confidence in the data.
Q4: What is the known degradation pathway for CENPB, and how can I investigate it?
CENPB is primarily degraded through the ubiquitin-proteasome pathway.[5][6][13] This involves the protein being tagged with ubiquitin molecules, which targets it for destruction by the proteasome complex.[5] Studies have shown that treatment with proteasome inhibitors, such as MG132, leads to the accumulation of CENPB.[5][14]
You can investigate this pathway in your experimental system using pharmacological inhibitors:
-
Proteasome Inhibitors (e.g., MG132, Bortezomib): If CENPB is degraded by the proteasome, treating cells with these inhibitors should lead to an accumulation of the protein, which can be detected by Western blot.[15][16]
-
Lysosome Inhibitors (e.g., Chloroquine, Bafilomycin A1): To rule out lysosomal degradation, you can use these inhibitors.[17][18] If CENPB levels do not change significantly with lysosome inhibitors but increase with proteasome inhibitors, it confirms the proteasome-dependent degradation pathway.
Troubleshooting Guide
If you have confirmed successful CENPB mRNA knockdown via RT-qPCR but are not observing a decrease in protein levels, follow this troubleshooting workflow.
CENPB Degradation Pathway
CENPB protein levels are regulated by a SUMOylation/ubiquitination and proteasomal degradation pathway.[5] An excess of centromeric CENPB can be targeted for degradation, which is a key process for maintaining centromere stability.[5]
Experimental Protocols & Data
Quantitative Data Summary
| Experiment | Purpose | Key Parameters | Expected Outcome for CENPB |
| Time-Course Analysis | To find the optimal time point for protein reduction. | Harvest cells at 24, 48, 72, 96, 120 hours post-transfection. | No change at early time points; potential decrease at later time points (>72h). |
| Cycloheximide (CHX) Chase | To measure the half-life of the protein. | CHX concentration: 50-100 µg/mL. Time points: 0, 4, 8, 12, 24, 48 hours. | A slow rate of degradation, indicating a long half-life. |
| Proteasome Inhibition | To confirm degradation via the proteasome. | MG132 concentration: 10-20 µM. Treatment duration: 4-6 hours. | Accumulation of CENPB protein compared to untreated controls. |
| Lysosome Inhibition | To rule out lysosomal degradation. | Chloroquine: 50 µM; Bafilomycin A1: 100 nM. Duration: 4-6 hours. | No significant change in CENPB protein levels. |
Protocol: Cycloheximide (CHX) Chase Assay
This protocol is adapted from established methods to determine protein half-life.[11][12]
-
Cell Seeding: Seed an equal number of cells for each time point in separate plates to ensure they are ~70-80% confluent at the time of treatment.
-
siRNA Transfection: Transfect cells with CENPB siRNA or a non-targeting control and incubate for 48 hours (or the time of peak mRNA knockdown).
-
CHX Treatment: Prepare a stock solution of Cycloheximide (e.g., 50 mg/mL in DMSO).[12] Add CHX to the culture medium to a final working concentration (e.g., 50-100 µg/mL). The optimal concentration should be determined empirically for your cell line to ensure it blocks translation without causing excessive cytotoxicity.[11]
-
Time-Course Collection: Harvest the cells at various time points after adding CHX (e.g., 0, 4, 8, 12, 24, 48 hours). The "0 hour" time point should be collected immediately after adding CHX.
-
Protein Extraction: Lyse the cells at each time point using a suitable lysis buffer containing protease inhibitors.[11]
-
Western Blot Analysis:
-
Quantify the total protein concentration for each sample.
-
Load equal amounts of protein for each time point onto an SDS-PAGE gel.
-
Perform Western blotting using a validated CENPB antibody and an antibody for a stable loading control (e.g., β-actin, GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities for CENPB and the loading control at each time point.
-
Normalize the CENPB band intensity to the loading control.
-
Plot the normalized CENPB intensity (as a percentage of the 0-hour time point) against time.
-
Calculate the half-life (t½), which is the time it takes for the protein level to decrease by 50%.
-
Protocol: Proteasome/Lysosome Inhibition Assay
-
Cell Culture: Seed cells and transfect with CENPB siRNA or a non-targeting control as described above.
-
Inhibitor Treatment: At 48-72 hours post-transfection, treat the cells with either a proteasome inhibitor (e.g., 10 µM MG132) or a lysosome inhibitor (e.g., 50 µM Chloroquine) for 4-6 hours. Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, harvest the cells and prepare protein lysates.
-
Western Blot Analysis: Perform Western blotting for CENPB and a loading control.
-
Analysis: Compare the CENPB protein levels between the untreated control, the vehicle control, and the inhibitor-treated samples. An accumulation of CENPB in the MG132-treated cells would confirm its degradation via the proteasome.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. siRNA causing mRNA knockdown but no protein knockdown! - siRNA, microRNA and RNAi [protocol-online.org]
- 4. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Centromeric protein CENP-B proteasomal degradation induced by the viral protein ICP0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anti-CENPB antibody (ab25734) | Abcam [abcam.com]
- 9. Anti-CENPB Antibodies | Invitrogen [thermofisher.com]
- 10. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 11. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 13. CENPB centromere protein B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. CENP-B protects centromere chromatin integrity by facilitating histone deposition via the H3.3-specific chaperone Daxx - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring the role and clinical implications of proteasome inhibition in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suppression of Lysosome Function Induces Autophagy via a Feedback Down-regulation of MTOR Complex 1 (MTORC1) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of lysosome degradation on autophagosome formation and responses to GMI, an immunomodulatory protein from Ganoderma microsporum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in CENPB Silencing Experiments
Welcome to the technical support center for CENPB silencing experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when silencing the Centromere Protein B (CENPB). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can arise during CENPB silencing experiments.
Question 1: Why am I seeing variable or inefficient knockdown of CENPB mRNA?
Answer: Inconsistent CENPB mRNA knockdown is a common issue that can stem from several factors related to your experimental setup.
-
Suboptimal siRNA/shRNA Design: The efficiency of silencing is highly dependent on the sequence of your siRNA or shRNA. It is crucial to use sequences that are specific to CENPB and have been validated to be effective. If you are noticing off-target effects, consider using a different siRNA that targets a non-homologous region of your gene of interest.
-
Inefficient Transfection/Transduction: The delivery of siRNA or shRNA into your cells is a critical step. Transfection efficiency can vary significantly between cell lines and is dependent on the transfection reagent, cell confluency, and the health of the cells. It is recommended to optimize transfection conditions for your specific cell line.
-
Incorrect Reagent Concentration: Using an incorrect concentration of siRNA or shRNA can lead to either inefficient knockdown or off-target effects and cellular toxicity. It is important to perform a dose-response experiment to determine the optimal concentration for your experiments.
-
Poor Cell Health: Unhealthy or confluent cells are less likely to be transfected efficiently. Ensure your cells are healthy, subconfluent, and have been recently passaged before transfection.
Troubleshooting Steps:
-
Validate your silencing construct: If possible, use a pre-validated siRNA or shRNA sequence. Test multiple sequences to find the most effective one for your cell line.
-
Optimize your delivery method: Perform a titration of your transfection reagent and siRNA/shRNA to find the optimal ratio. Use a positive control (e.g., a validated siRNA against a housekeeping gene) and a negative control (e.g., a scrambled siRNA) to assess transfection efficiency and rule out non-specific effects.
-
Monitor cell health: Regularly check your cells for signs of stress or toxicity after transfection.
Question 2: I've confirmed significant CENPB mRNA knockdown, but I don't see a corresponding decrease in CENPB protein levels. What could be the reason?
Answer: A discrepancy between mRNA and protein knockdown is a frequent challenge in RNAi experiments and can be attributed to several factors.
-
Long Protein Half-Life: CENPB may be a stable protein with a long half-life. Even with efficient mRNA degradation, the existing pool of CENPB protein can take a significant amount of time to be cleared from the cell.
-
Timing of Analysis: The time point at which you analyze protein levels post-transfection is crucial. If you are assaying too early, you may not observe a significant decrease in protein levels.
-
Compensatory Mechanisms: Cells may have mechanisms to compensate for the loss of CENPB mRNA, such as increased translation of the remaining mRNA or reduced protein degradation.
-
Antibody Issues: The antibody used for Western blotting may not be specific or sensitive enough to detect the changes in CENPB protein levels.
Troubleshooting Steps:
-
Determine the optimal time course: Perform a time-course experiment, harvesting cells at multiple time points (e.g., 24, 48, 72, and 96 hours) after transfection to identify the time point of maximal protein depletion.
-
Validate your antibody: Ensure your CENPB antibody is specific and validated for Western blotting. Run positive and negative controls to confirm antibody performance.
-
Consider protein stability: Research the known or predicted half-life of CENPB to better inform the timing of your experiments.
Question 3: My CENPB knockdown is successful, but the downstream phenotype, such as reduced CENP-C localization or increased mitotic errors, is inconsistent or absent. Why is this happening?
Answer: The lack of an expected phenotype despite successful CENPB knockdown can be perplexing and points to the complexity of the centromere and its regulation.
-
Redundancy and Compensatory Pathways: While CENPB plays a role in recruiting CENP-C, other pathways can also contribute to CENP-C localization at the centromere. The direct interaction between CENP-A and CENP-C can sometimes bypass the requirement for CENP-B.
-
Cell Line-Specific Differences: The cellular context is critical. Different cell lines may have varying dependencies on CENPB for centromere function.
-
Incomplete Protein Depletion: Even with a significant reduction, the remaining CENPB protein may be sufficient to maintain its essential functions.
-
Experimental Variability: Subtle differences in experimental conditions, such as cell cycle synchronization, can influence the observed phenotype.
Troubleshooting Steps:
-
Quantify the phenotype precisely: Use high-resolution imaging and quantitative analysis to accurately measure changes in CENP-C levels at centromeres and the frequency of mitotic errors.
-
Synchronize your cells: Cell cycle synchronization can help to reduce variability and enhance the visibility of mitotic phenotypes.
-
Consider alternative endpoints: Investigate other potential downstream effects of CENPB silencing, such as changes in centromeric transcription or the localization of other centromere-associated proteins.
Quantitative Data Summary
The following tables summarize quantitative data from various CENPB silencing experiments to provide a reference for expected outcomes.
Table 1: CENPB Knockdown Efficiency
| Cell Line | Method | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Reference |
| HeLa | siRNA | ~70-90% | ~50-80% | |
| RPE1 | CRISPR/Cas9 | Complete knockout | Complete knockout | |
| HT1080 | siRNA | Not specified | Significant reduction |
Table 2: Phenotypic Consequences of CENPB Silencing
| Phenotype | Cell Line | Magnitude of Effect | Reference |
| CENP-C Reduction at Centromeres | RPE1 | ~50% reduction | |
| HeLa | ~50% reduction | ||
| Increase in Mitotic Errors | RPE1 | ~2-fold increase | |
| HT1080 | Significant increase in abnormal spindles | ||
| Micronuclei Formation | HeLa | Increased frequency |
Experimental Protocols
This section provides detailed methodologies for key experiments in CENPB silencing studies.
Protocol 1: siRNA-Mediated Silencing of CENPB in HeLa Cells
-
Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
siRNA Preparation: On the day of transfection, dilute a validated CENPB-targeting siRNA (e.g., ThermoFisher Silencer® Select, s2909) and a negative control siRNA to the desired final concentration (typically 10-20 nM) in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours before proceeding with downstream analysis.
Protocol 2: Validation of CENPB Knockdown by Quantitative PCR (qPCR)
-
RNA Extraction: At the desired time point post-transfection, harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for CENPB and a reference gene (e.g., GAPDH), and a suitable qPCR master mix.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR system.
-
Data Analysis: Calculate the relative expression of CENPB mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the negative control.
Protocol 3: Validation of CENPB Knockdown by Western Blot
-
Protein Extraction: Harvest cells at the desired time point post-transfection and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against CENPB and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities to determine the extent of protein knockdown.
Visualizations
CENPB Signaling and Interaction Pathway
The following diagram illustrates the key interactions of CENPB within the centromere, highlighting its role in linking the underlying centromeric DNA to the core kinetochore machinery. CENPB binds directly to the CENP-B box in the α-satellite DNA. It then interacts with both the histone H3 variant CENP-A, a key epigenetic marker of the centromere, and CENP-C, a foundational protein for kinetochore assembly. This network of interactions is crucial for the stable localization of CENP-C and the overall integrity of the centromere.
Technical Support Center: CENPB siRNA Transfection in Fibroblasts
This technical support center provides researchers with comprehensive guidance for successfully transfecting CENPB siRNA into fibroblast cell lines. It includes a selection of recommended reagents, detailed troubleshooting guides, frequently asked questions, and a step-by-step experimental protocol.
Recommended Transfection Reagents
Choosing the optimal transfection reagent is critical for achieving high knockdown efficiency while maintaining cell viability. Fibroblasts, particularly primary lines, can be challenging to transfect. The following reagents are highly recommended for siRNA delivery into these cells.
| Reagent | Type | Key Features & Considerations |
| Lipofectamine™ RNAiMAX | Cationic Lipid | Considered a gold standard for siRNA transfection, offering high efficiency in a broad range of cell types, including fibroblasts.[1][2] It generally requires low siRNA concentrations, which helps minimize off-target effects.[3][4] A specific protocol using this reagent has been successfully employed for CENPB siRNA knockdown.[5] |
| DharmaFECT™ Reagents | Cationic Lipid | Offered as a panel of four distinct formulations, allowing for empirical selection of the best reagent for a specific fibroblast line.[2][6] This customization can significantly enhance transfection efficiency and cell viability.[6] |
| jetPRIME® | Cationic Polymer | Known for rapid and efficient siRNA delivery with a reputation for being cost-effective.[2] |
| Specialized Kits | Mixed | Companies like Altogen Biosystems offer kits specifically optimized for fibroblast transfection, which include an enhancer and complex condenser to boost efficiency.[7] |
| Nucleofection | Electroporation | A non-reagent-based physical method considered highly effective for difficult-to-transfect cells like primary fibroblasts, often achieving high efficiency.[8][9] However, it requires specialized equipment.[9] |
Troubleshooting Guide
Encountering issues during transfection is common. This guide addresses specific problems in a question-and-answer format to help you identify and resolve them.
| Problem / Question | Possible Causes | Recommended Solutions |
| Why is my transfection efficiency low? | 1. Suboptimal Reagent-to-siRNA Ratio: The ratio of transfection reagent to siRNA is critical and cell-type dependent.[10] 2. Incorrect Cell Density: For siRNA transfection, cells should typically be 30-50% confluent.[3] If density is too high or too low, efficiency can drop.[11] 3. Poor Complex Formation: Complexes must be formed in serum-free medium, as serum proteins can interfere with their formation.[11] Also, do not let complexes sit at room temperature for longer than 30 minutes.[11] 4. Wrong Reagent for Cell Type: Not all reagents work equally well for all fibroblast lines.[12] | 1. Optimize/Titrate: Perform a titration experiment by varying the concentration of both the siRNA (e.g., 5-50 nM) and the transfection reagent to find the optimal ratio.[13][14] 2. Optimize Cell Seeding: Test different cell seeding densities to ensure they are within the optimal range at the time of transfection.[15] 3. Follow Protocol Strictly: Always dilute your reagent and siRNA in a recommended serum-free medium (like Opti-MEM™) before combining.[3] 4. Test Different Reagents: If optimization fails, consider trying a different reagent, such as one from the DharmaFECT™ panel or a fibroblast-specific kit.[2][7] |
| Why are my cells dying after transfection? | 1. Reagent Toxicity: Many transfection reagents can be inherently toxic to cells, especially sensitive primary fibroblasts.[16][17] 2. High siRNA Concentration: Too much siRNA can induce a cellular stress response and off-target effects, leading to cell death.[10][18] 3. Low Cell Density: When cells are too sparse, each cell receives a larger dose of the transfection complexes, increasing toxicity.[16] 4. Presence of Antibiotics: Antibiotics in the medium during transfection can increase cell death.[4] | 1. Reduce Reagent Amount: Lower the concentration of the transfection reagent. Often, a lower amount is sufficient for knockdown without excessive toxicity.[19] 2. Use the Lowest Effective siRNA Dose: Titrate your siRNA down to the lowest concentration that still gives effective knockdown (often in the 5-10 nM range).[13] 3. Ensure Proper Confluency: Plate cells so they are in the optimal 30-50% confluency range at the time of transfection.[3] 4. Use Antibiotic-Free Medium: Perform the transfection in medium that does not contain penicillin or streptomycin.[4] |
| Why is the CENPB protein level not decreasing despite good mRNA knockdown? | 1. Slow Protein Turnover: The targeted mRNA may be successfully degraded, but the CENPB protein itself may be highly stable with a long half-life. 2. Incorrect Timing of Analysis: Protein levels are assayed too early. | 1. Increase Incubation Time: Extend the incubation period after transfection. While mRNA knockdown is best checked at 24-48 hours, protein knockdown may require 72, 96, or even more hours to become apparent.[14][15] 2. Perform a Time-Course Experiment: Harvest cells at multiple time points (e.g., 48, 72, 96 hours) post-transfection to determine the optimal time point for observing maximal protein reduction.[15] |
| How can I minimize off-target effects? | 1. High siRNA Concentration: Using excessive amounts of siRNA is a primary cause of off-target effects.[20] 2. Sequence-Dependent Effects: The siRNA sequence may have partial homology to other unintended mRNA transcripts.[21][22] | 1. Titrate siRNA: Use the lowest concentration of siRNA that produces the desired knockdown.[20] 2. Use Multiple siRNAs: Confirm the phenotype with at least two different siRNAs targeting different regions of the CENPB mRNA.[20] Using a pool of 3-4 siRNAs can also dilute sequence-specific off-target effects.[20] 3. Use Modified siRNAs: Consider using chemically modified siRNAs that are designed to reduce off-target effects.[18][21] 4. Include Proper Controls: Always compare your results to a non-targeting (scrambled) siRNA control to identify non-specific changes in gene expression or cell phenotype.[13] |
Frequently Asked Questions (FAQs)
Q1: What are the most important controls to include in my siRNA experiment? A1: Every experiment should include several key controls:
-
Negative Control: Cells transfected with a non-targeting siRNA (also called a scrambled control) that has no known homology to any gene in your target species. This helps differentiate sequence-specific knockdown from non-specific effects of the transfection process itself.[13]
-
Positive Control: Cells transfected with an siRNA known to effectively knock down a well-expressed housekeeping gene (e.g., GAPDH or Lamin A/C). This control validates that your transfection protocol and reagents are working correctly in your cell system.[7][13]
-
Untreated Control: Cells that have not been exposed to either siRNA or transfection reagent. This provides the baseline level of gene and protein expression.[13]
-
Mock Transfection (Reagent Only): Cells exposed only to the transfection reagent without any siRNA. This helps assess the level of toxicity caused by the reagent alone.[13]
Q2: What's the difference between forward and reverse transfection? A2: The main difference is the order of operations. In a forward transfection , you plate the cells 24 hours before the experiment, allow them to adhere, and then add the siRNA-reagent complexes to the cells.[3] In a reverse transfection , the siRNA-reagent complexes are prepared first in the empty wells, and then the cells are seeded directly on top of them. Reverse transfection is faster and often preferred for high-throughput screening applications.[23]
Q3: When should I analyze my samples for CENPB knockdown? A3: The timing depends on what you are measuring. For mRNA levels (using qRT-PCR), the optimal time is typically 24 to 48 hours post-transfection.[14] For protein levels (using Western blot), the optimal time is usually later, between 48 and 96 hours , to allow for the turnover of the existing protein pool.[14][15]
Q4: Can I use serum and antibiotics in my media during transfection? A4: It is critical to form the siRNA-reagent complexes in serum-free medium because serum proteins can inhibit complex formation.[11] However, once the complexes are formed, they can often be added to cells cultured in complete medium containing serum. Most modern reagents like Lipofectamine™ RNAiMAX work well in the presence of serum.[7][11] You should avoid antibiotics in the medium during transfection and for up to 72 hours afterward, as they can cause cell death in the permeabilized cells.[4][12]
Q5: My fibroblasts are a primary cell line. Are there any special considerations? A5: Yes, primary cells are often more sensitive and harder to transfect than immortalized cell lines.[14] You should use a reagent validated for primary cells, be extra diligent in optimizing reagent and siRNA concentrations to minimize toxicity, and handle the cells gently.[14] Ensure the cells are healthy, actively dividing, and at a low passage number.[13]
Visualized Workflows and Logic
The following diagrams illustrate the standard experimental workflow for siRNA transfection and a logical approach to troubleshooting common issues.
Caption: Standard experimental workflow for siRNA transfection in fibroblasts.
Caption: Logical flowchart for troubleshooting common transfection issues.
Detailed Experimental Protocol (Using Lipofectamine™ RNAiMAX)
This protocol is a starting point for transfecting CENPB siRNA into fibroblasts in a 6-well plate format. It should be optimized for your specific cell line and experimental conditions.
Materials:
-
Fibroblast cell line
-
Complete growth medium (e.g., DMEM + 10% FBS, without antibiotics)
-
CENPB siRNA (e.g., 20 µM stock)
-
Negative Control siRNA (20 µM stock)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding (Day 1):
-
Plate your fibroblast cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection (e.g., seed 1 x 10^5 cells per well in 2 mL of complete growth medium without antibiotics).
-
Incubate overnight at 37°C in a CO₂ incubator.
-
-
Transfection (Day 2):
-
For each well to be transfected, prepare the following solutions in separate microcentrifuge tubes.
-
Tube A (siRNA Dilution): Dilute your siRNA to the desired final concentration. For a final concentration of 20 nM, add 3 µL of a 20 µM siRNA stock to 297 µL of Opti-MEM™. Mix gently.
-
Tube B (Reagent Dilution): Gently mix the Lipofectamine™ RNAiMAX vial. Dilute 9 µL of RNAiMAX in 291 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Add the 300 µL of diluted siRNA (from Tube A) to the 300 µL of diluted RNAiMAX (from Tube B). Mix gently by pipetting and incubate for 10-20 minutes at room temperature to allow complexes to form.
-
Add Complexes to Cells: Add the 600 µL of siRNA-lipid complexes dropwise to the appropriate well containing the cells in 2 mL of medium. Gently rock the plate back and forth to ensure even distribution.
-
Incubate the cells at 37°C in a CO₂ incubator. It is generally not necessary to change the medium after transfection.
-
-
Analysis (Day 3-5):
-
For mRNA Analysis: Harvest the cells 24-48 hours post-transfection. Extract total RNA and perform qRT-PCR to quantify CENPB mRNA levels.
-
For Protein Analysis: Harvest the cells 48-96 hours post-transfection. Prepare cell lysates and perform a Western blot to determine CENPB protein levels.
-
References
- 1. Transfection Reagents | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. Best siRNA Transfection Reagents for Difficult Cell Lines [synapse.patsnap.com]
- 3. RNAiMAX Forward Transfections Lipofectamine | Thermo Fisher Scientific - US [thermofisher.com]
- 4. ulab360.com [ulab360.com]
- 5. CENP-B promotes the centromeric localization of ZFAT to control transcription of noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Fibroblast Transfection Reagent (Fibroblast Cells) | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Nucleic acid direct delivery to fibroblasts: a review of nucleofection and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for transfection of siRNA [qiagen.com]
- 11. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 12. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. biocompare.com [biocompare.com]
- 17. Breaking up the correlation between efficacy and toxicity for nonviral gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. horizondiscovery.com [horizondiscovery.com]
- 22. tandfonline.com [tandfonline.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting CENPB siRNA Knockdown Failure
Welcome to the technical support center for troubleshooting CENPB (Centromere Protein B) siRNA knockdown experiments. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that can lead to unsuccessful knockdown of CENPB.
Frequently Asked Questions (FAQs)
Q1: I am not observing any reduction in CENPB mRNA levels after siRNA transfection. What are the likely causes?
A1: A lack of mRNA knockdown is a common issue with several potential causes. Here are the primary factors to investigate:
-
Inefficient siRNA Transfection: Low transfection efficiency is a frequent reason for poor knockdown.[1] Your protocol must be optimized for your specific cell line.
-
Suboptimal siRNA Concentration: Using an incorrect siRNA concentration can lead to failed experiments. It's crucial to titrate your siRNA to determine the lowest effective concentration that achieves knockdown without causing toxicity.[1]
-
Poor siRNA Design: Not all siRNA sequences will be effective. It is recommended to test two to three different siRNAs targeting different regions of the CENPB mRNA to find the most potent one.[1][2]
-
Degraded siRNA: Ensure your siRNA is stored correctly and has not been degraded by RNases.[2] Always use RNase-free techniques and reagents.[2]
-
Incorrect Timing of Analysis: The peak of mRNA knockdown can vary between cell lines and target genes. While 48 hours post-transfection is a common time point for mRNA analysis, a time-course experiment (e.g., 24, 48, 72 hours) is recommended to identify the optimal window for assessing CENPB knockdown.[1]
-
Issues with qPCR Assay: Problems with your qPCR assay can mask a successful knockdown. Verify the efficiency of your qPCR primers for CENPB and your chosen housekeeping gene. Ensure your assay is sensitive enough to detect changes in transcript levels.[1]
Q2: My CENPB mRNA levels are significantly reduced, but I don't see a corresponding decrease in CENPB protein levels. Why is this?
A2: A discrepancy between mRNA and protein knockdown is often observed and can be attributed to the following:
-
High Protein Stability: CENPB may be a very stable protein with a long half-life. Even with efficient mRNA degradation, the existing pool of CENPB protein can take a significant amount of time to be cleared from the cell.
-
Timing of Protein Analysis: The peak of protein reduction will occur after the peak of mRNA knockdown. It is advisable to perform a time-course experiment, analyzing protein levels at later time points such as 48, 72, or even 96 hours post-transfection to observe a decrease.[1]
-
Antibody Issues: The antibody used for Western blotting may be non-specific or of poor quality, leading to inaccurate detection. Ensure your CENPB antibody is validated for the application.
-
Cellular Compensation Mechanisms: In some cases, cells may have compensatory mechanisms that stabilize the existing protein or increase translation from the remaining mRNA, masking the effect of the siRNA at the protein level.
Q3: How can I improve the reproducibility of my CENPB siRNA knockdown experiments?
A3: To enhance the reproducibility of your results, consider the following:
-
Optimize Transfection Conditions: If you change your cell line or if the passage number increases significantly, it may be necessary to re-optimize your transfection conditions.[1]
-
Include Proper Controls: Consistently use positive and negative controls in every experiment. A positive control (e.g., an siRNA targeting a housekeeping gene) will confirm transfection efficiency, while a negative control (e.g., a scrambled siRNA) will help identify off-target effects.[2][4]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting failed CENPB siRNA knockdown experiments.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| siRNA Concentration | 5 - 100 nM | The optimal concentration is cell-type dependent and should be determined by titration.[2] |
| Cell Confluency at Transfection | 40 - 80% | Overly confluent or sparse cultures can lead to poor transfection efficiency.[3] |
| Time of Analysis (mRNA) | 24 - 72 hours post-transfection | A time-course experiment is recommended to determine the peak knockdown. 48 hours is a good starting point.[1] |
| Time of Analysis (Protein) | 48 - 96 hours post-transfection | Protein reduction will lag behind mRNA reduction.[1] |
Experimental Protocols
siRNA Transfection using a Lipid-Based Reagent
This protocol provides a general guideline. Always refer to the manufacturer's instructions for your specific transfection reagent.
Materials:
-
CENPB siRNA (and negative control siRNA)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Cells to be transfected
-
Appropriate cell culture plates and media
Procedure:
-
siRNA-Lipid Complex Formation: a. Dilute the CENPB siRNA in Opti-MEM™ to the desired final concentration. Gently mix. b. In a separate tube, dilute the lipid-based transfection reagent in Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Remove the growth medium from your cells. b. Add the siRNA-lipid complexes to the cells. c. Add fresh, antibiotic-free cell culture medium. d. Incubate the cells at 37°C in a CO2 incubator for 24-96 hours, depending on the downstream application.
Validation of Knockdown by quantitative Real-Time PCR (qRT-PCR)
Materials:
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix
-
Validated primers for CENPB and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: At the desired time point post-transfection, lyse the cells and isolate total RNA using a commercial kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Check: Determine the concentration and purity (A260/A280 ratio) of the isolated RNA.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: a. Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for your target gene (CENPB) or housekeeping gene, and cDNA. b. Perform the qPCR reaction using a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of the CENPB gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control.
Validation of Knockdown by Western Blotting
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CENPB and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: At the desired time point post-transfection, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a membrane.
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature. b. Incubate the membrane with the primary CENPB antibody overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again and develop with a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the CENPB signal to the loading control. Compare the levels in CENPB siRNA-treated samples to the negative control.
CENPB Signaling and Function
CENPB is a DNA-binding protein that plays a crucial role in centromere formation and function.[5] It binds to a specific 17-bp sequence known as the CENP-B box, which is found in the alphoid satellite DNA of human centromeres.[5][6] CENPB is involved in organizing the higher-order structure of centromeric DNA, which is essential for the assembly of the kinetochore.[7] Recent studies have shown that CENP-B is also involved in epigenetic regulation at the centromere, influencing histone modifications and the deposition of the histone variant CENP-A.[8][9]
The diagram below illustrates the central role of CENPB in the centromere.
By following these troubleshooting steps and optimizing your experimental protocols, you can increase the likelihood of achieving successful and reproducible CENPB siRNA knockdown.
References
- 1. benchchem.com [benchchem.com]
- 2. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 3. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Optimizing siRNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. uniprot.org [uniprot.org]
- 7. sinobiological.com [sinobiological.com]
- 8. CENP-B protects centromere chromatin integrity by facilitating histone deposition via the H3.3-specific chaperone Daxx - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
improving reproducibility of CENPB RNAi experiments
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to improve the reproducibility of experiments involving RNA interference (RNAi) targeting Centromere Protein B (CENPB).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of CENP-B and why is it targeted in experiments?
A1: CENP-B is a DNA-binding protein that recognizes a specific 17-bp sequence (the CENP-B box) within the alpha-satellite DNA of centromeres.[1] It plays a crucial role in the assembly and organization of the centromere by recruiting and stabilizing other key kinetochore proteins, such as CENP-A and CENP-C.[2][3] Targeting CENP-B via RNAi helps researchers understand its specific contributions to centromere fidelity, chromosome segregation, and overall genome stability.[2][4]
Q2: Is CENP-B essential for cell viability?
A2: While CENP-B plays an important role in enhancing the fidelity of chromosome segregation, it is not absolutely essential for cell viability in all contexts.[3] Cells can still assemble functional kinetochores without CENP-B, partly because CENP-C can also bind directly to CENP-A, bypassing the need for CENP-B.[3] However, its absence leads to an increased rate of chromosome mis-segregation and genomic instability.[2][4]
Q3: What are the expected downstream effects of CENP-B knockdown?
A3: Depletion of CENP-B can lead to several observable phenotypes, including:
-
Reduced CENP-C localization: CENP-B helps stabilize CENP-C at the centromere; its depletion leads to a measurable loss of centromeric CENP-C.[2]
-
Increased chromosome segregation errors: Higher frequencies of lagging chromosomes during anaphase and micronuclei formation in interphase are common.[2][4]
-
Defects in centromeric chromatin: Loss of CENP-B can disrupt the epigenetic integrity of centromeres, including reduced levels of H3K9me3 and HP1α.[4]
-
Changes in centromeric transcription: CENP-B depletion has been shown to decrease the levels of certain non-coding RNAs transcribed from centromeric regions.[5]
Q4: How long after siRNA transfection should I wait to assess CENP-B knockdown?
A4: The optimal time for assessing knockdown varies by cell type and the half-lives of the target mRNA and protein. Generally, mRNA levels can be assessed by qPCR 24 to 48 hours post-transfection. Protein-level knockdown is typically maximal between 48 and 72 hours post-transfection. It is recommended to perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the peak knockdown window for your specific experimental system.
Troubleshooting Guide
This section addresses common problems encountered during CENPB RNAi experiments.
Issue 1: Low Knockdown Efficiency
Q: My qPCR or Western blot results show minimal reduction of CENP-B levels. What went wrong?
A: Low knockdown efficiency is a frequent issue with several potential causes. Use the following logical workflow to diagnose the problem.
Issue 2: High Cell Toxicity or Death After Transfection
Q: My cells are dying or look unhealthy after transfection with CENP-B siRNA. What should I do?
A: Cell toxicity can result from the transfection reagent, the siRNA itself, or significant off-target effects.
-
Transfection Reagent Toxicity: Reduce the amount of transfection reagent and/or the incubation time. Ensure the reagent is diluted in serum-free media as recommended before complexing with siRNA.[6]
-
siRNA Concentration: High concentrations of siRNA can saturate the RNAi machinery and induce an interferon response or off-target effects.[7][8] Titrate your siRNA concentration downwards. Often, concentrations as low as 5-10 nM are effective and less toxic.[9]
-
Off-Target Effects: A specific siRNA sequence might inadvertently target essential genes. Test at least 2-3 different siRNAs targeting CENP-B to ensure the phenotype is not due to an off-target effect of a single sequence.[8] Always include a non-targeting (scramble) siRNA control.
Issue 3: Inconsistent Results Between Experiments
Q: I'm getting variable knockdown levels and phenotypes each time I repeat the experiment. How can I improve reproducibility?
A: Inconsistent results often stem from variability in cell culture and transfection conditions.
-
Standardize Cell Conditions: Use cells from the same low-passage number for each replicate. Seed cells at a consistent density to ensure they are at the same confluency (e.g., 70%) at the time of transfection.[6][10]
-
Control Transfection Parameters: Prepare fresh siRNA-lipid complexes for each experiment. Keep incubation times and reagent volumes consistent.
-
Automate or Standardize Analysis: Use standardized methods for quantifying knockdown (e.g., consistent gating in flow cytometry, standardized regions of interest for microscopy, or automated cell counting).
Issue 4: Discrepancy Between qPCR and Western Blot Results
Q: qPCR shows good CENP-B mRNA knockdown, but the protein level on my Western blot hasn't changed much. Why?
A: This is a common observation and can be explained by several factors:
-
Protein Stability: CENP-B may be a long-lived protein. Even after the mRNA is degraded, the existing protein pool can take a long time to turn over. Extend your time course to 96 hours or even longer to see a reduction at the protein level.
-
Timing Mismatch: mRNA knockdown is transient and often peaks earlier (24-48h) than protein reduction (48-96h). Ensure you are harvesting cells for Western blotting at a later time point than for qPCR.
-
Antibody Issues: The antibody used for the Western blot may be non-specific or have low affinity. Validate your antibody using a positive control lysate or by observing a single, correct-sized band.
-
Post-Transcriptional Regulation: There could be compensatory mechanisms that increase the translation rate or stability of the remaining CENP-B protein.
Quantitative Data Summary
The following tables summarize typical quantitative results from CENP-B depletion experiments found in the literature. These serve as a benchmark for expected outcomes.
Table 1: Effects of CENP-B Depletion on Centromere-Associated Proteins
| Target Protein | Method of Depletion | Cell Line | Effect on Localization | Approximate Reduction | Reference |
| CENP-C | siRNA | Human (TALEN-tagged) | Loss from centromeres | ~50% | [2] |
| ATRX | CRISPR KO | Human (MCF-7) | Reduced centromeric association | ~45-51% | [4] |
| H3K9me3 | CRISPR KO | Human (MCF-7) | Reduced centromeric levels | Drastically Reduced | [4] |
| HP1α | CRISPR KO | Human (MCF-7) | Reduced centromeric accumulation | Significant Reduction | [4] |
Table 2: Phenotypic Consequences of CENP-B Depletion
| Phenotype | Method of Depletion | Cell Line | Observation | Magnitude of Effect | Reference |
| Micronuclei | siRNA | Human | Increased frequency in interphase | ~2.5-fold increase | [2] |
| Lagging Chromosomes | siRNA | Human | Increased frequency in mitosis | ~3-fold increase | [2] |
| Chromosome Instability | CRISPR KO | Human (MCF-7) | Increased aneuploidy | 2 to 4-fold increase in karyotype variation | [4] |
| Abnormal Spindles | siRNA | Human (HT1080) | Increased proportion of abnormal spindles | Significant increase | [5] |
Key Experimental Protocols
Protocol 1: siRNA Transfection for CENP-B Knockdown (6-well plate format)
This protocol is a general guideline and should be optimized for your specific cell line.[6][12]
Materials:
-
Cells to be transfected (e.g., HeLa, U2OS)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
CENP-B siRNA (validated, 10-20 µM stock)
-
Non-targeting control siRNA (10-20 µM stock)
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
6-well tissue culture plates
Procedure:
-
Day 1: Cell Seeding
-
Day 2: Transfection
-
For each well to be transfected, prepare two tubes:
-
Tube A (siRNA): Dilute the siRNA stock to your final desired concentration (e.g., 20 pmol for a final concentration of 10 nM) in 100 µL of serum-free medium. Mix gently.
-
Tube B (Lipid): Dilute 5 µL of the transfection reagent in 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Combine the contents of Tube A and Tube B. Pipette gently to mix.
-
Incubate the siRNA-lipid complex mixture for 15-20 minutes at room temperature.
-
Gently add the 210 µL complex mixture dropwise to the cells in the 6-well plate. Swirl the plate gently to distribute.
-
Incubate the cells at 37°C, 5% CO₂.
-
-
Day 3-5: Analysis
-
Change the medium 12-24 hours post-transfection if toxicity is observed.
-
Harvest cells for analysis at the desired time point:
-
For qPCR: Harvest 24-48 hours post-transfection.
-
For Western Blot or Phenotypic Assays: Harvest 48-72 hours post-transfection.
-
-
Protocol 2: Validation of Knockdown by Western Blot
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel. Include a protein ladder.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate with a primary antibody against CENP-B (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager or film.
-
Re-probe the blot with a loading control antibody (e.g., GAPDH, β-actin, or Tubulin) to ensure equal protein loading.
-
Visualized Pathways and Workflows
CENP-B's Role in Centromere Assembly
CENP-B acts as a foundational protein that helps stabilize the core components of the kinetochore. It directly binds to centromeric DNA and interacts with both CENP-A and CENP-C, creating a robust platform for kinetochore assembly and ensuring high-fidelity chromosome segregation.[2][3][13][14]
General Experimental Workflow for a CENPB RNAi Study
A typical experiment follows a logical progression from preparation and execution to data acquisition and analysis. Each step requires careful optimization and controls to ensure reproducible and reliable data.
References
- 1. Centromere protein B - Wikipedia [en.wikipedia.org]
- 2. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CENP-B protects centromere chromatin integrity by facilitating histone deposition via the H3.3-specific chaperone Daxx - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CENP-B promotes the centromeric localization of ZFAT to control transcription of noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Off-target effects of RNAi correlate with the mismatch rate between dsRNA and non-target mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Stable complex formation of CENP-B with the CENP-A nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting High Background in CENPB Western Blot After Knockdown
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering high background issues in CENPB western blots following siRNA-mediated knockdown.
Troubleshooting Guide: High Background in CENPB Western Blot
High background on a western blot can obscure the specific signal of your target protein, making data interpretation difficult. This is a common issue that can arise from several factors during the experimental process. Below is a question-and-answer guide to systematically troubleshoot and resolve high background in your CENPB western blot experiments after a knockdown.
Q1: My entire membrane has a high, uniform background. What are the likely causes and how can I fix this?
High uniform background often points to issues with the blocking step or the concentrations of your antibodies.
-
Insufficient Blocking: The blocking buffer is crucial for preventing non-specific binding of antibodies to the membrane.
-
Solution: Optimize your blocking protocol. Increase the concentration of your blocking agent (e.g., from 3-5% non-fat dry milk or BSA to 5-7%).[1][2] You can also try extending the blocking time (e.g., 2 hours at room temperature or overnight at 4°C) with gentle agitation.[2][3] Consider switching to a different blocking agent, such as Bovine Serum Albumin (BSA) if you are using milk, or vice versa, as some antibodies have different compatibilities.[4] For phosphorylated protein detection, BSA is generally preferred as milk contains phosphoproteins that can interfere with the signal.[4][5]
-
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations can contribute to high background if they are too high.
-
Solution: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong specific signal with low background.[1][5] Start with the manufacturer's recommended dilution and perform a dilution series. For the CENPB antibody (C-5): sc-365474, the recommended starting dilution for western blotting is 1:100, with a range of 1:100-1:1000.[6]
-
-
Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies, leading to a "dirty" blot.
-
Solution: Increase the number and duration of your wash steps.[4][5] For example, perform three to five washes of 5-10 minutes each with a buffer containing a detergent like Tween-20 (e.g., 0.05% in TBS or PBS).[2] Ensure you are using a sufficient volume of wash buffer to completely submerge the membrane.
-
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible and non-specific antibody binding.
Q2: I am observing non-specific bands in addition to my CENPB band. What could be the reason?
Non-specific bands can be caused by several factors, including antibody cross-reactivity, sample preparation issues, or problems with the gel electrophoresis.
-
Primary or Secondary Antibody Cross-Reactivity: The antibodies may be binding to other proteins in the lysate that share similar epitopes.
-
Solution: Run a secondary antibody-only control (omit the primary antibody incubation) to check for non-specific binding of the secondary antibody.[1][5] If the secondary antibody is the issue, consider using a pre-adsorbed secondary antibody. If the primary antibody is the culprit, you may need to try a different antibody or further optimize your blocking and washing steps.
-
-
Protein Overload: Loading too much protein in the gel can lead to "bleed-over" between lanes and increase the likelihood of non-specific antibody binding.[5]
-
Solution: Reduce the amount of total protein loaded per well. You can perform a protein concentration assay (e.g., Bradford or BCA) to ensure you are loading a consistent and appropriate amount.
-
-
Sample Degradation: If your protein samples are not handled properly, they can degrade, leading to the appearance of multiple bands.
-
Solution: Always prepare fresh lysates and keep them on ice.[1] Add protease inhibitors to your lysis buffer to prevent protein degradation.
-
-
Inefficient SDS-PAGE Separation: The percentage of your polyacrylamide gel may not be optimal for resolving CENPB.
-
Solution: CENPB has a molecular weight of approximately 80 kDa.[6] Use a gel percentage that provides good resolution for this size, typically around 8-10%.
-
Q3: Could the siRNA knockdown procedure itself be contributing to the high background?
While less common, it's possible that the knockdown procedure could indirectly affect your western blot results.
-
Off-Target Effects of siRNA: The siRNA used to knock down CENPB could potentially affect the expression of other proteins, leading to unexpected bands.
-
Solution: Use a scrambled or non-targeting siRNA as a negative control in your experiment. This will help you distinguish between specific knockdown effects and non-specific effects of the transfection process.
-
-
Cellular Stress Response: The process of transfection can induce a stress response in cells, potentially altering the proteome and leading to changes in protein expression that might contribute to background.
-
Solution: Optimize your transfection protocol to minimize cell toxicity. Ensure cells are healthy and subconfluent (60-80%) before transfection.[7]
-
Frequently Asked Questions (FAQs)
Q: What is the expected molecular weight of CENPB? A: The expected molecular weight of CENPB is approximately 80 kDa.[6]
Q: What are recommended positive controls for a CENPB western blot? A: Positive controls for CENPB western blotting include A-431 whole cell lysate, Jurkat whole cell lysate, or a human CENPB transfected 293T lysate.[6]
Q: What type of membrane is best for a CENPB western blot? A: Both nitrocellulose and polyvinylidene difluoride (PVDF) membranes can be used. However, nitrocellulose membranes may sometimes provide a lower background than PVDF.[5] If using PVDF, ensure it is properly activated with methanol (B129727) before transfer.
Q: Can I reuse my primary antibody solution? A: While it is possible to reuse primary antibody solutions to save costs, it is generally not recommended as it can lead to increased background and reduced signal over time due to antibody degradation and potential contamination. If you do reuse it, store it properly at 4°C and centrifuge it before the next use to remove any aggregates.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Potential Impact on Background |
| Blocking Agent Concentration | 3-7% non-fat milk or BSA | Insufficient concentration can lead to high background. |
| Blocking Time | 1-2 hours at RT or overnight at 4°C | Shorter times may result in incomplete blocking. |
| Primary Antibody Dilution (CENPB) | 1:100 - 1:1000 | Too low of a dilution (too concentrated) can cause high background. |
| Secondary Antibody Dilution | Titrate for optimal signal-to-noise | Too concentrated can lead to high background. |
| Wash Step Duration | 3-5 washes of 5-15 minutes each | Insufficient washing fails to remove unbound antibodies. |
| Tween-20 Concentration | 0.05% - 0.1% in wash/antibody buffers | Helps to reduce non-specific binding. |
| Protein Load per Lane | 10-30 µg of total cell lysate | Overloading can cause non-specific bands and high background. |
Experimental Protocols
siRNA-Mediated Knockdown of CENPB
This protocol is a general guideline and should be optimized for your specific cell line and siRNA.
-
Cell Seeding: One day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[7] Use antibiotic-free growth medium.
-
siRNA-Transfection Reagent Complex Formation:
-
In one tube (Solution A), dilute your CENPB-targeting siRNA (and a non-targeting control siRNA in a separate tube) into an appropriate volume of serum-free medium.
-
In another tube (Solution B), dilute the transfection reagent into the same volume of serum-free medium.
-
Add Solution A to Solution B, mix gently by pipetting, and incubate at room temperature for 15-45 minutes to allow for complex formation.[7]
-
-
Transfection:
-
Wash the cells once with serum-free medium.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[7]
-
-
Post-Transfection:
-
Add complete growth medium (containing serum and antibiotics) to the cells.
-
Incubate for an additional 24-72 hours to allow for knockdown of the target protein. The optimal time should be determined experimentally.
-
-
Harvesting Cells: After the incubation period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
CENPB Western Blot Protocol
-
Protein Quantification: Determine the protein concentration of your cell lysates using a standard protein assay (e.g., BCA or Bradford).
-
Sample Preparation: Mix your protein samples with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an 8% or 10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against CENPB (e.g., Santa Cruz Biotechnology, sc-365474, at a 1:500 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system.
Visualizations
Caption: Troubleshooting workflow for high background in CENPB western blot.
Caption: Experimental workflow for CENPB knockdown and western blot analysis.
References
how to deal with resistant cell lines for CENPB silencing
Technical Support Center: CENPB Silencing
This guide provides troubleshooting strategies and detailed protocols for researchers encountering resistance when silencing Centromere Protein B (CENPB) in various cell lines.
Frequently Asked Questions (FAQs)
Q1: I'm not seeing efficient CENPB knockdown in my cell line after siRNA transfection. What could be the problem?
A1: Low knockdown efficiency is a common issue that can stem from several factors, ranging from suboptimal transfection conditions to the intrinsic properties of your cell line.[1][2][3][4]
-
Suboptimal Transfection Reagent: Not all transfection reagents work equally well for all cell lines. It's crucial to use a reagent that is known to be effective for your specific cell type.[3]
-
Incorrect Reagent-to-siRNA Ratio: The ratio of transfection reagent to siRNA is critical. An incorrect ratio can lead to poor complex formation or toxicity.[2][5]
-
Cell Health and Density: For optimal transfection, cells should be healthy, actively dividing, and plated at an appropriate confluency (typically 70-90%).[2][4] Cells that are passaged too many times may lose their transfection competency.[2]
-
Presence of Inhibitors: Components in the culture medium, such as serum or antibiotics, can interfere with the formation of transfection complexes.[2][3] It is often recommended to form the complexes in serum-free media.[2][3]
Q2: My qPCR results show good CENPB mRNA knockdown, but Western Blots show minimal reduction in protein levels. Why is there a discrepancy?
A2: This discrepancy often points to a long half-life of the CENPB protein. The siRNA effectively degrades the mRNA, but the existing protein pool degrades at a much slower rate.
-
Protein Stability: CENPB may be a very stable protein in your cell line. Successful mRNA silencing may not translate to a corresponding decrease in protein levels for an extended period.[6]
-
Time Course: The time point of analysis is critical. While mRNA knockdown can often be detected within 24-48 hours, protein reduction may take 72-96 hours or even longer.[5][7] It is advisable to perform a time-course experiment to determine the optimal time point for protein analysis.
Q3: I'm using a lentiviral shRNA approach for stable CENPB silencing, but the knockdown is either weak or gets lost over time. What should I do?
A3: Issues with lentiviral shRNA transduction can be due to low viral titer, inefficient transduction, or silencing of the shRNA expression cassette.
-
Low Viral Titer: Ensure your lentiviral particles are of high quality and titer.
-
Suboptimal Transduction Conditions: The Multiplicity of Infection (MOI) needs to be optimized for each cell line.[8][9] Transduction enhancers like Polybrene can increase efficiency but can also be toxic to some cell types.[8][10]
-
Promoter Silencing: The promoter driving your shRNA expression (e.g., U6 or H1) can become silenced over time in certain cell types, leading to a loss of knockdown.
-
Cellular Resistance Mechanisms: Some cells may possess intrinsic resistance to CENPB silencing, as it is a crucial protein for centromere function.[11][12] The cell might activate compensatory pathways to survive.
Q4: Are there known biological reasons why some cell lines might be inherently resistant to CENPB silencing?
A4: Yes, the biology of the centromere itself can confer resistance. Centromeres are epigenetically defined regions that are remarkably stable and can resist transcriptional silencing.[11][12]
-
Epigenetic Stability: The chromatin structure at the centromere is highly specialized and may be resistant to changes induced by silencing pathways. Studies have shown that centromeres can resist repressive histone modifications like H3K9me3 and H3K27me3.[11][12]
-
Compensatory Mechanisms: CENPB plays a role in stabilizing CENP-A and CENP-C at the centromere.[13] In the absence of CENPB, cells might upregulate other pathways to ensure the proper function and integrity of the centromere, thus overcoming the silencing effect.[13][14]
-
Essential Gene Function: As CENPB is critical for chromosome segregation, its complete silencing might be lethal to the cells. The surviving population could be those cells that have adapted to lower levels of CENPB or have activated survival pathways.
Troubleshooting Guides
Guide 1: Optimizing siRNA Transfection for CENPB Knockdown
This guide provides a systematic approach to troubleshooting and optimizing transient knockdown of CENPB.
Problem: Low CENPB knockdown efficiency (<70%) at the mRNA level.
Workflow Diagram:
Caption: A step-by-step workflow for troubleshooting poor siRNA knockdown efficiency.
Data Presentation: siRNA Optimization Matrix
This table provides an example of an experimental setup to optimize siRNA concentration and transfection reagent volume.
| siRNA Conc. (nM) | Reagent Vol. (µL) | Cell Viability (%) | CENPB mRNA Knockdown (%) |
| 10 | 0.5 | 95 | 45 |
| 10 | 1.0 | 92 | 65 |
| 10 | 1.5 | 85 | 75 |
| 25 | 0.5 | 93 | 60 |
| 25 | 1.0 | 88 | 85 |
| 25 | 1.5 | 75 | 88 |
| 50 | 0.5 | 85 | 68 |
| 50 | 1.0 | 78 | 92 |
| 50 | 1.5 | 60 | 90 |
Guide 2: Investigating Biological Resistance to CENPB Silencing
This guide outlines steps to take when you suspect intrinsic cellular resistance to CENPB silencing.
Problem: Cell line shows a poor or transient response to validated CENPB shRNA.
Workflow Diagram:
References
- 1. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. genscript.com [genscript.com]
- 3. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 4. wearecellix.com [wearecellix.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 7. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 8. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 9. merckmillipore.com [merckmillipore.com]
- 10. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 11. Epigenetic engineering shows that a human centromere resists silencing mediated by H3K27me3/K9me3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epigenetic engineering shows that a human centromere resists silencing mediated by H3K27me3/K9me3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CENP-B protects centromere chromatin integrity by facilitating histone deposition via the H3.3-specific chaperone Daxx - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Transfection Efficiency with Fluorescently-Labeled Control siRNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating siRNA transfection efficiency using fluorescently-labeled control siRNAs.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using a fluorescently-labeled control siRNA?
A1: A fluorescently-labeled control siRNA serves as a visual indicator to monitor the efficiency of siRNA delivery into cells.[1][2][] It allows for a rapid assessment of the percentage of cells that have successfully taken up the siRNA duplexes, which is a critical first step in any RNAi experiment.[1][4] This control helps in optimizing transfection conditions before proceeding with your target-specific siRNA.
Q2: How do I choose the right fluorescent dye for my control siRNA?
A2: The choice of fluorescent dye depends on the instrumentation available in your lab (e.g., fluorescence microscope, flow cytometer) and the experimental design. Common fluorescent markers include FAM, Cy3, and Cy5.[] For longer-term studies, photostable dyes are preferable. It is crucial to ensure that the chosen dye's excitation and emission spectra are compatible with your detection system.
Q3: Does the presence of a fluorescent label on the siRNA affect its silencing activity?
Q4: What is the optimal concentration of fluorescently-labeled control siRNA to use?
A4: The optimal concentration of siRNA should be determined empirically for each cell line and transfection reagent.[2][4] A good starting point for many cell lines is a final concentration of 10-50 nM.[6][7] Using the lowest effective concentration is recommended to minimize potential off-target effects and cytotoxicity.[2]
Q5: How soon after transfection can I assess fluorescence?
A5: Fluorescence can typically be observed within 4 to 24 hours post-transfection.[8] The optimal time for assessment can vary depending on the cell type, transfection reagent, and the specific fluorescent dye used. For some stable dyes, the signal can be detectable for at least 72 hours.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low/No Fluorescence Signal | 1. Suboptimal Transfection Reagent or Protocol: The chosen reagent may not be suitable for your cell type, or the protocol may need optimization.[10] 2. Low Cell Viability: Cells may be unhealthy or at an incorrect confluency.[2][10] 3. Incorrect siRNA Concentration: The concentration of the labeled siRNA may be too low. 4. Degraded siRNA: The fluorescently-labeled siRNA may have been degraded by RNases. | 1. Optimize Transfection Conditions: Systematically optimize the siRNA concentration, transfection reagent volume, and cell density.[2] Consider trying a different transfection reagent known to work well with your cell line. 2. Ensure Healthy Cell Culture: Use cells at a low passage number and ensure they are healthy and at the recommended confluency (typically 50-80% for siRNA transfection) at the time of transfection.[2][10] 3. Titrate siRNA Concentration: Perform a dose-response experiment with the labeled siRNA to find the optimal concentration.[2] 4. Maintain an RNase-Free Environment: Use RNase-free tips, tubes, and reagents throughout the experiment.[1] |
| High Cell Toxicity/Death | 1. High Concentration of Transfection Reagent: Too much transfection reagent can be toxic to cells.[10][11] 2. High siRNA Concentration: Excessive siRNA concentrations can induce cellular stress. 3. Sensitive Cell Line: Some cell lines, particularly primary cells, are more sensitive to transfection reagents. 4. Presence of Antibiotics: Some antibiotics can be toxic to cells during transfection. | 1. Titrate Transfection Reagent: Perform a dose-response curve to determine the optimal amount of transfection reagent that results in high efficiency with minimal toxicity.[11] 2. Reduce siRNA Concentration: Use the lowest effective concentration of siRNA. 3. Use a Milder Reagent: If working with sensitive cells, consider using a transfection reagent specifically designed for those cell types. 4. Transfect in Antibiotic-Free Medium: Avoid using antibiotics in the culture medium during and immediately after transfection. |
| High Fluorescence, but Low/No Target Gene Knockdown | 1. Ineffective siRNA Sequence: The siRNA targeting your gene of interest may not be potent. 2. siRNA Localization Issues: The siRNA may be trapped in endosomes and not reaching the cytoplasm where the RNAi machinery is located. 3. Incorrect Timepoint for Analysis: The analysis of gene knockdown may be performed too early or too late. 4. Target Protein Stability: The target protein may have a long half-life, so a decrease in mRNA levels may not yet be reflected at the protein level.[2] | 1. Validate Target siRNA: Use a pre-validated siRNA sequence or test multiple siRNA sequences targeting different regions of the mRNA. 2. Optimize Transfection: Re-optimize transfection conditions to improve endosomal escape. 3. Perform a Time-Course Experiment: Analyze mRNA and protein levels at different time points (e.g., 24, 48, and 72 hours) post-transfection to determine the optimal time for assessing knockdown. 4. Assess mRNA Levels: Initially, measure the knockdown at the mRNA level using RT-qPCR, as this is a more direct measure of siRNA activity. |
Quantitative Data Summary
The following table provides an overview of expected transfection efficiencies with fluorescently-labeled siRNAs in common cell lines using different transfection reagents. Note that efficiencies can vary based on specific experimental conditions.
| Cell Line | Transfection Reagent | Reported Transfection Efficiency | Reference |
| HEK293 | jetPRIME® | Up to 80% | [12] |
| HeLa | jetPRIME® | 70-90% | [11] |
| HEK293T | Lipofectamine™ 2000 | High intracellular siRNA levels observed | [13] |
| HeLa | Lipofectamine™ 2000 | Efficient siRNA use (silencing/siRNA accumulation) | [13] |
| HepG2 | GenMute™ | Higher uptake of Cy3-labeled siRNA compared to Lipofectamine™ RNAiMAX | [14][15] |
| Huh7.5 | GenMute™ | Higher uptake of Cy3-labeled siRNA compared to Lipofectamine™ RNAiMAX | [14][15] |
Experimental Protocols
Protocol 1: Assessment of Transfection Efficiency by Fluorescence Microscopy
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate to ensure they reach the optimal confluency (typically 50-80%) at the time of transfection.
-
Preparation of siRNA-Transfection Reagent Complexes:
-
Dilute the fluorescently-labeled control siRNA to the desired final concentration in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for the time specified by the manufacturer to allow complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes dropwise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Visualization:
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
If desired, counterstain the nuclei with a DNA stain (e.g., DAPI or Hoechst) to facilitate cell counting.
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for the fluorescent dye on the siRNA and the nuclear stain.
-
-
Quantification:
-
Capture several random images from each well.
-
Count the number of fluorescent cells (indicating siRNA uptake) and the total number of cells (e.g., by counting the nuclei) in each image.
-
Calculate the transfection efficiency as: (Number of Fluorescent Cells / Total Number of Cells) x 100%.
-
Protocol 2: Assessment of Transfection Efficiency by Flow Cytometry
-
Follow steps 1-4 from the Fluorescence Microscopy protocol.
-
Cell Harvesting:
-
Wash the cells with PBS.
-
Detach the cells from the plate using a gentle cell dissociation reagent (e.g., trypsin-EDTA).
-
Resuspend the cells in complete medium to inactivate the dissociation reagent.
-
-
Cell Preparation for Flow Cytometry:
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in cold PBS or a suitable flow cytometry buffer.
-
Filter the cell suspension through a cell strainer to obtain a single-cell suspension.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for detecting the fluorescent dye on the siRNA.
-
Use an untransfected cell sample to set the baseline fluorescence and gate the positive population.
-
The percentage of fluorescent cells in the transfected sample represents the transfection efficiency.
-
Visualizations
Caption: Workflow for validating siRNA transfection efficiency.
Caption: Troubleshooting logic for siRNA transfection experiments.
References
- 1. Guidelines for RNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 4. Guidelines for RNA Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. thermofisher.com [thermofisher.com]
- 6. api.sartorius.com [api.sartorius.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. m.youtube.com [m.youtube.com]
- 9. BLOCK-iT Fluorescent Oligo as RNA Transfection Control | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 11. biolinklab.com [biolinklab.com]
- 12. analysisforge.com [analysisforge.com]
- 13. researchgate.net [researchgate.net]
- 14. ejh.it [ejh.it]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing siRNA Concentration to Avoid Toxicity
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize siRNA-induced toxicity and off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What causes siRNA toxicity?
A: siRNA toxicity can stem from several sources:
-
Off-Target Effects : The siRNA unintentionally silences genes other than the intended target, which can disrupt normal cellular processes and lead to a toxic phenotype.[1][2][3] This is a primary driver of siRNA-induced toxicity.
-
High siRNA Concentration : Using excessive amounts of siRNA increases the likelihood of off-target effects and can saturate the natural RNAi machinery.[1][4][5] Toxic effects often dissipate as the siRNA concentration is reduced, disappearing completely below 1 nM in some studies.[1]
-
Delivery Vehicle Toxicity : The reagents used to transfect cells with siRNA, such as cationic lipids or polymers, can be inherently cytotoxic.[6][7] This toxicity can manifest as high cell death, rounding, or detachment.[8]
-
Sequence-Specific Motifs : Certain nucleotide motifs within the siRNA sequence itself, such as a "UGGC" motif, have been correlated with higher toxicity.[1][2][3]
Q2: What are the common signs of toxicity in my cell culture after siRNA transfection?
A: Signs of toxicity can range from subtle to severe and include:
-
High Cell Death : A significant reduction in cell viability within 12-72 hours post-transfection is a clear indicator of toxicity.[8]
-
Changes in Morphology : Cells may appear rounded, shrunken, or detached from the culture plate.[8]
-
Reduced Cell Proliferation : A slower growth rate or decrease in cell count compared to control samples.[8]
-
Induction of Apoptosis : Assays may reveal an increase in apoptotic markers like cytochrome c release.[11]
-
Activation of Stress Pathways : Upregulation of genes involved in cellular stress or immune responses.
Q3: How do off-target effects contribute to toxicity?
A: Off-target effects occur when an siRNA binds to and silences unintended mRNA transcripts due to partial sequence complementarity, particularly in the "seed region" of the siRNA.[4][12][13] This unintended gene silencing can disrupt essential cellular pathways, leading to measurable toxic phenotypes like apoptosis.[1][3] Up to 30% of randomly selected siRNAs can induce changes in cell viability in a target-independent fashion.[1] These effects are concentration-dependent; the higher the siRNA concentration, the greater the chance of off-target binding and subsequent toxicity.[1]
Q4: How can I mitigate siRNA toxicity?
A: Several strategies can be employed to reduce toxicity:
-
Chemical Modifications : Introducing chemical modifications (e.g., 2'-O-methyl, 2'-Fluoro) to the siRNA duplex can reduce off-target effects, decrease immunostimulatory properties, and improve stability, thereby lowering toxicity.[2][3][10][12][16][17][18]
-
Optimize Transfection Reagent : Use a transfection reagent specifically designed for siRNA delivery with low toxicity.[19] Titrate the amount of reagent to find the optimal balance between transfection efficiency and cell viability.[7]
-
Pool Multiple siRNAs : Using a pool of multiple siRNAs targeting different regions of the same mRNA can reduce the concentration of any single siRNA, minimizing the risk of off-target effects associated with a specific seed sequence.[12]
Troubleshooting Guides
Issue 1: High Cell Death Observed After Transfection
If you observe significant cell death, rounding, or detachment 24-72 hours post-transfection, consult the following decision tree.
Caption: Troubleshooting workflow for high cell death.
Issue 2: Poor Knockdown at Low, Non-Toxic siRNA Concentrations
If you have lowered the siRNA concentration to a non-toxic level but are now seeing poor target gene knockdown, consider the following:
-
Optimize Transfection Efficiency : Your delivery method may not be efficient enough at lower concentrations. Try a different, more potent transfection reagent or optimize your current protocol by adjusting the reagent-to-siRNA ratio.[5][8]
-
Verify siRNA Sequence : Confirm that your siRNA sequence perfectly matches the target mRNA. A single base pair mismatch can significantly reduce silencing efficiency.[19]
-
Check Assay Timing : The timing for assessing knockdown is crucial. For mRNA levels, 24-48 hours post-transfection is typical. For protein levels, you may need to wait 48-72 hours or longer, depending on the protein's half-life.[8]
Experimental Protocols & Data
Protocol: Determining Optimal siRNA Concentration via Dose-Response Experiment
This experiment aims to identify the lowest siRNA concentration that provides maximum gene silencing with minimal cytotoxicity.
Materials:
-
Cells plated in a multi-well plate (e.g., 24-well or 96-well)
-
High-quality experimental siRNA and a non-targeting control siRNA
-
Low-toxicity siRNA transfection reagent
-
Appropriate cell culture medium
-
Reagents for viability assay (e.g., MTT, AlamarBlue)
-
Reagents for knockdown analysis (e.g., qPCR or Western Blot)
Methodology:
-
Cell Seeding : Seed cells at a density that will result in 50-70% confluency at the time of transfection.[7][19]
-
Prepare Transfection Complexes : For each siRNA concentration, prepare transfection complexes according to the manufacturer's protocol. Ensure the amount of transfection reagent is kept constant across all wells to isolate the effect of siRNA concentration.
-
Controls : Include the following controls in triplicate:
-
Untreated cells (no siRNA, no reagent)
-
Mock transfected cells (reagent only, no siRNA)
-
Cells treated with each concentration of a non-targeting control siRNA
-
-
Assess Cell Viability : At 48-72 hours post-transfection, perform a cell viability assay on a replicate plate.
-
Assess Knockdown : At the optimal time point for your target (24-48h for mRNA, 48-72h for protein), lyse the cells and perform qPCR or Western Blot analysis to quantify the level of gene silencing.
-
Data Analysis : Plot the percentage of gene knockdown and the percentage of cell viability against the siRNA concentration. The optimal concentration is the lowest dose that achieves the desired level of knockdown (e.g., >70%) while maintaining high cell viability (e.g., >90%).
Data Presentation: Recommended Starting siRNA Concentrations
The optimal concentration is highly dependent on the cell type and delivery method. Use this table as a starting point for your optimization experiments.
| Plate Format | Final siRNA Concentration (nM) |
| 96-well | 5 - 25 nM |
| 24-well | 10 - 30 nM |
| 12-well | 10 - 50 nM |
| 6-well | 10 - 50 nM |
| Note: These are general guidelines. Always perform a dose-response experiment for your specific cell line and siRNA.[14][15][20][21] |
Visualizing Key Concepts
siRNA Optimization Workflow
References
- 1. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effects by siRNA can induce toxic phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A holistic analysis of the intrinsic and delivery-mediated toxicity of siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for transfection of siRNA [qiagen.com]
- 6. Nanotoxicity: a key obstacle to clinical translation of siRNA-based nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Therapeutic potential of chemically modified siRNA: Recent trends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 13. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 14. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 15. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - US [thermofisher.com]
- 16. news-medical.net [news-medical.net]
- 17. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]
- 18. academic.oup.com [academic.oup.com]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Two-Stage Probability-Enhanced Regression on Property Matrices and LLM Embeddings Enables State-of-the-Art Prediction of Gene Knockdown by Modified siRNAs [mdpi.com]
Technical Support Center: CENPB siRNA Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing CENPB siRNA in their experiments.
Frequently Asked Questions (FAQs)
Q1: I am not seeing significant knockdown of CENPB mRNA levels. What are the common causes and how can I troubleshoot this?
A1: Low knockdown efficiency is a frequent issue in siRNA experiments. Several factors could be contributing to this problem. Here’s a troubleshooting guide:
-
siRNA Design and Quality:
-
Transfection Efficiency:
-
Cell Density: The optimal cell confluency at the time of transfection is critical. For many cell types, a confluency of 50-70% is recommended.[3]
-
Transfection Reagent: Use a transfection reagent optimized for siRNA delivery in your specific cell line.[4] Titrate the amount of transfection reagent and siRNA to find the optimal ratio that maximizes knockdown while minimizing cytotoxicity.[3][5]
-
Experimental Controls:
Q2: My qPCR results show good CENPB mRNA knockdown, but I don't see a corresponding decrease in CENPB protein levels. Why is this happening?
A2: A discrepancy between mRNA and protein knockdown is a common observation and can be attributed to several factors:
-
Protein Stability and Half-Life: CENPB may be a very stable protein with a long half-life. Even with efficient mRNA degradation, the existing protein pool will take longer to be cleared.[9][10] You may need to extend the incubation time post-transfection (e.g., 72, 96, or even 120 hours) to observe a significant reduction in protein levels.[10]
-
Timing of Analysis: The peak of mRNA knockdown and protein reduction may not coincide. It's advisable to perform a time-course experiment to determine the optimal time point for observing protein level changes.[5]
-
Compensatory Mechanisms: Cells may have regulatory feedback loops that increase the translation rate of the remaining CENPB mRNA or decrease the degradation rate of the CENPB protein to compensate for the reduced mRNA levels.[9]
-
Antibody Specificity: Ensure the antibody used for Western blotting is specific for CENPB and is used at the correct dilution. Validate your antibody to be certain it is recognizing the intended target.
-
Transcript Variants: If CENPB has multiple transcript variants and your siRNA only targets one, the other variants can still be translated, leading to sustained protein levels.[9]
Q3: I am concerned about off-target effects. How can I minimize and validate them?
A3: Off-target effects, where the siRNA silences unintended genes, are a significant concern in RNAi experiments.[11] Here are strategies to mitigate and control for them:
-
siRNA Design:
-
Experimental Approach:
-
Pooling siRNAs: Using a pool of multiple siRNAs targeting different regions of the CENPB mRNA can reduce the concentration of any single siRNA, thereby minimizing off-target effects associated with a specific seed sequence.[11]
-
Validation:
Troubleshooting Guides
Table 1: Troubleshooting Low CENPB Knockdown Efficiency
| Potential Cause | Recommended Action |
| Poor siRNA Design | - Use at least 2-4 different siRNAs per target.[1][2] - Ensure low GC content (40-55%).[1] - Perform a BLAST search to check for specificity.[1] |
| Inefficient Transfection | - Optimize cell density (50-70% confluency).[3] - Titrate siRNA and transfection reagent concentrations.[5] - Use a positive control siRNA (e.g., targeting GAPDH).[7] - Ensure cells are healthy and at a low passage number.[1] |
| Incorrect Reagent Handling | - Resuspend siRNA pellet completely.[8] - Prepare fresh siRNA-lipid complexes for each experiment.[6] - Avoid RNase contamination.[1] |
| Suboptimal Assay Conditions | - Harvest cells at the optimal time point post-transfection (typically 24-72 hours for mRNA).[5] - Use validated primers for qPCR. |
Table 2: Troubleshooting Discrepancy Between mRNA and Protein Knockdown
| Potential Cause | Recommended Action |
| Long Protein Half-Life | - Extend the incubation time post-transfection (e.g., 72, 96, 120 hours).[10] - Perform a time-course experiment to determine the optimal time point for protein analysis.[5] |
| Inefficient Translation Inhibition | - Confirm mRNA knockdown with qPCR. - Consider that some mRNA may not be actively translated.[9] |
| Antibody Issues | - Validate the specificity of your primary antibody. - Optimize antibody concentration for Western blotting. |
| Compensatory Mechanisms | - Be aware that cellular feedback loops might be at play.[9] |
Experimental Protocols
Protocol 1: siRNA Transfection using a Lipid-Based Reagent
-
Cell Seeding: The day before transfection, seed your cells in antibiotic-free medium so that they reach 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute the CENPB siRNA stock solution in an appropriate volume of serum-free medium (e.g., Opti-MEM). Gently mix.
-
Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent in serum-free medium. Mix gently and incubate for the time recommended by the manufacturer (usually 5 minutes).
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for the time specified in the manufacturer's protocol (typically 15-20 minutes) to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The optimal incubation time will depend on the specific research question and the stability of the target protein.
Protocol 2: Validation of CENPB Knockdown by qPCR
-
RNA Extraction: At the desired time point post-transfection, harvest the cells and extract total RNA using a commercially available kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for CENPB and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of CENPB mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the negative control siRNA-treated cells.
Protocol 3: Validation of CENPB Knockdown by Western Blotting
-
Protein Extraction: At the desired time point post-transfection, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CENPB overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: The RNA interference (RNAi) pathway for siRNA-mediated gene silencing.
References
- 1. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 12. Structure-Guided Control of siRNA Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
Validation & Comparative
Validating CENPB Gene Knockdown: A Comparative Guide to qPCR and Western Blot Analysis
For researchers, scientists, and drug development professionals engaged in functional genomics and target validation, accurately confirming the knockdown of a target gene is a critical step. This guide provides a detailed comparison of two widely used techniques for validating the knockdown of Centromere Protein B (CENPB): quantitative Polymerase Chain Reaction (qPCR) and Western blot. We present experimental data, comprehensive protocols, and visual workflows to assist in the robust validation of CENPB silencing.
The silencing of a target gene, whether through siRNA, shRNA, or other gene-editing technologies, requires rigorous validation at both the messenger RNA (mRNA) and protein levels to ensure that the observed phenotype is a direct result of the intended genetic perturbation.[1][2] qPCR quantifies the level of specific mRNA transcripts, providing a direct measure of gene expression, while Western blotting detects and quantifies the target protein, confirming that the reduction in mRNA has translated to a decrease in protein levels.[1][3][4]
Comparative Analysis of Validation Methods
A multi-faceted approach to validation provides the most reliable confirmation of gene knockdown. The following tables summarize representative quantitative data from qPCR and Western blot experiments to illustrate the expected outcomes.
Table 1: Quantitative PCR (qPCR) Analysis of CENPB mRNA Levels
| Sample | Treatment | Average Cq (CENPB) | Average Cq (Housekeeping Gene) | ΔCq (CENPB - Housekeeping) | ΔΔCq (vs. Control) | Fold Change (2^-ΔΔCq) | Percent Knockdown |
| 1 | Non-targeting Control | 23.2 | 19.5 | 3.7 | 0.0 | 1.00 | 0% |
| 2 | CENPB siRNA 1 | 26.8 | 19.6 | 7.2 | 3.5 | 0.088 | 91.2% |
| 3 | CENPB siRNA 2 | 26.5 | 19.4 | 7.1 | 3.4 | 0.095 | 90.5% |
Table 2: Western Blot Analysis of CENP-B Protein Levels
| Sample | Treatment | CENP-B Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized CENP-B Intensity | Relative Protein Level (vs. Control) | Percent Knockdown |
| 1 | Non-targeting Control | 1.25 | 1.30 | 0.96 | 1.00 | 0% |
| 2 | CENPB siRNA 1 | 0.15 | 1.28 | 0.12 | 0.125 | 87.5% |
| 3 | CENPB siRNA 2 | 0.18 | 1.32 | 0.14 | 0.146 | 85.4% |
Experimental Protocols
Detailed methodologies for both qPCR and Western blot are crucial for reproducible and reliable results.
Quantitative PCR (qPCR) Protocol for CENPB mRNA Level Validation
This protocol outlines the steps for quantifying CENPB mRNA levels following gene knockdown.[1][2][5]
-
RNA Extraction:
-
Lyse cells using a suitable lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate).
-
Homogenize the lysate to shear genomic DNA.
-
Isolate total RNA using a method like phenol-chloroform extraction or a column-based kit.
-
Treat the isolated RNA with DNase I to eliminate any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.
-
-
cDNA Synthesis (Reverse Transcription):
-
Combine total RNA (1-2 µg) with random hexamers or oligo(dT) primers.
-
Heat the mixture to 65°C for 5 minutes to denature RNA secondary structures, then place on ice.
-
Add reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.
-
Incubate at 42-50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing the cDNA template, forward and reverse primers for CENPB, and a housekeeping gene (e.g., GAPDH, ACTB), along with a qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe).
-
Commercially available pre-designed and validated primer sets for human CENPB can be obtained from suppliers like Bio-Rad and QIAGEN.[6][7]
-
Run the reaction on a qPCR instrument with a program typically consisting of an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (95°C for 15 seconds) and annealing/extension (60°C for 60 seconds).[1]
-
Perform a melt curve analysis at the end of the run to ensure primer specificity.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) value for CENPB and the housekeeping gene in each sample.
-
Calculate the change in Cq (ΔCq) between the target gene and the housekeeping gene for each sample.
-
Calculate the ΔΔCq by comparing the ΔCq of the knockdown samples to the control sample.
-
The fold change in gene expression is calculated as 2-ΔΔCq.[1]
-
Western Blot Protocol for CENP-B Protein Level Validation
This protocol details the detection and quantification of CENP-B protein to confirm knockdown at the protein level.[8][9][10]
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer or a similar lysis buffer containing protease inhibitors on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[8]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to CENP-B overnight at 4°C with gentle agitation. Several commercially available antibodies have been validated for Western blotting.[11][12][13][14] A typical dilution for a primary antibody is 1:500 to 1:1000.[11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.[10]
-
-
Detection and Analysis:
-
Wash the membrane again three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.[15]
-
Quantify the band intensities for CENP-B and a loading control (e.g., GAPDH, β-actin) using densitometry software.
-
Normalize the CENP-B band intensity to the loading control to determine the relative protein expression.
-
Visualizing the Validation Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for qPCR and Western blot validation of CENPB knockdown.
References
- 1. benchchem.com [benchchem.com]
- 2. qiagen.com [qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CENPB - PCR Primer Pair - Probe | PrimePCR | Bio-Rad [commerce.bio-rad.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. CENPB Polyclonal Antibody (PA5-65869) [thermofisher.com]
- 12. Anti-CENPB antibody (ab25734) | Abcam [abcam.com]
- 13. anti-CENPB Antibody [ABIN514341] - Human, WB, IF [antibodies-online.com]
- 14. biocompare.com [biocompare.com]
- 15. youtube.com [youtube.com]
Confirming the Specificity of CENP-B Knockdown Phenotypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted knockdown of Centromere Protein B (CENP-B) using RNA interference (RNAi) is a powerful tool for dissecting its roles in centromere function and chromosome segregation. However, the potential for off-target effects necessitates rigorous validation to ensure that any observed phenotype is a direct result of CENP-B depletion. This guide provides a comparative framework for confirming the specificity of CENP-B knockdown phenotypes, supported by experimental data and detailed protocols.
The On-Target Phenotype of CENP-B Knockdown
CENP-B is a key protein that binds to specific DNA sequences (CENP-B boxes) within the α-satellite DNA of human centromeres.[1] Its depletion is expected to produce a distinct set of cellular phenotypes related to compromised centromere structure and function.
The primary, on-target phenotypes associated with CENP-B knockdown include:
-
Reduced CENP-C Localization at the Centromere: CENP-B plays a crucial role in stabilizing the levels of CENP-C, a foundational protein for kinetochore assembly, at the centromere.[1]
-
Increased Chromosome Segregation Errors: The destabilization of the centromere/kinetochore complex leads to a higher frequency of mitotic errors, such as lagging chromosomes and micronuclei formation.[1][2]
-
Altered Centromeric Transcription: CENP-B knockdown has been shown to impact the transcription of non-coding RNAs at the centromere, which are important for centromere function.[3][4]
Quantitative Analysis of CENP-B Knockdown Phenotypes
The following tables summarize quantitative data from representative studies, illustrating the expected magnitude of phenotypic changes following CENP-B knockdown.
Table 1: Effect of CENP-B Knockdown on Centromeric Protein Levels
| Cell Line | Knockdown Method | Target | % Reduction of Centromeric Signal Intensity (relative to control) | Reference |
| Human RPE1 | CRISPR/Cas9 | CENP-B | ~50% reduction in CENP-C | [1] |
| Human CENP-A-/- | siRNA | CENP-B | ~50% reduction in CENP-C | [1] |
| HEK293 | siRNA | CENP-B | Significant reduction in centromeric ZFAT | [4] |
Table 2: Mitotic Errors Following CENP-B Depletion
| Cell Line | Knockdown/Deletion Method | Mitotic Error Measured | Fold Increase in Errors (relative to control) | Reference |
| Human CENP-A-/- (rescued with full-length CENP-A) | siRNA | Mitotic errors | ~2-fold increase | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | CENP-B knockout | Micronuclei frequency | Significant increase | [1] |
| HT1080 | siRNA | Abnormal spindle morphology | Significant increase | [2][4] |
Confirming Phenotype Specificity: A Multi-pronged Approach
To confidently attribute an observed phenotype to the knockdown of CENP-B, a series of validation experiments are essential. These controls are designed to rule out off-target effects of the siRNA treatment.
References
- 1. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CENP-B promotes the centromeric localization of ZFAT to control transcription of noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
CENPB Silencing: A Head-to-Head Comparison of siRNA Knockdown and CRISPR/Cas9 Knockout
A Comprehensive Guide for Researchers in Cellular Biology and Drug Development
For researchers investigating centromere biology and its implications in disease, the precise modulation of key proteins is paramount. Centromere Protein B (CENPB) is a critical component in centromere formation and function. This guide provides an in-depth comparison of two widely used gene silencing techniques—small interfering RNA (siRNA) knockdown and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 knockout—for the study of CENPB. We present a synthesis of experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their experimental goals.
At a Glance: siRNA vs. CRISPR/Cas9 for CENPB Modulation
| Feature | CENPB siRNA Knockdown | CENPB CRISPR/Cas9 Knockout |
| Mechanism of Action | Post-transcriptional silencing via mRNA degradation. | Permanent gene disruption at the DNA level. |
| Effect Duration | Transient (typically 24-72 hours). | Permanent and heritable in subsequent cell generations. |
| Efficiency of Silencing | Variable, typically 70-90% reduction in protein levels. | Complete loss of protein expression in clonal cell lines. |
| Off-Target Effects | Can occur through partial complementarity to other mRNAs. | Potential for off-target DNA cleavage, though minimized with careful guide RNA design. |
| Phenotypic Outcome | Hypomorphic or partial loss-of-function phenotype. | Null or complete loss-of-function phenotype. |
| Experimental Timeline | Rapid, with results obtainable within days. | Longer, requiring selection and validation of clonal cell lines. |
Quantitative Comparison of Experimental Results
The following table summarizes quantitative data from studies that have employed both siRNA and CRISPR/Cas9 to ablate CENPB function in human cell lines.
| Experimental Outcome | CENPB siRNA Knockdown | CENPB CRISPR/Cas9 Knockout | Cell Line(s) | Reference |
| CENP-B Protein Level | ~50-90% reduction | Complete absence of protein | RPE1, DLD-1, HeLa | [1][2] |
| Centromeric CENP-C Levels | ~50% reduction | ~50% reduction | RPE1, DLD-1 | [1] |
| Mitotic Errors/Micronuclei | ~2-fold increase | >4-fold increase | RPE1 | [1] |
| Centromeric ncRNA Levels | Significant decrease | Not reported in this study | HT1080, HeLa | [3] |
| Abnormal Spindle Morphology | Significant increase | Not reported in this study | HT1080 | [3] |
| Chromosomal Instability (CIN) | Not explicitly quantified | Increased deviation in chromosome number | HEp2, MCF-7 | [4] |
Delving into the Mechanisms: A Visual Guide
To understand the fundamental differences in how these two powerful techniques achieve gene silencing, the following diagram illustrates their respective mechanisms of action.
Caption: Mechanisms of CENPB silencing by siRNA and CRISPR/Cas9.
The CENPB Signaling Nexus
CENPB does not function in isolation. It is a key player in a complex network of proteins that ensure the proper assembly and function of the centromere and kinetochore, which are essential for accurate chromosome segregation during cell division. Depletion of CENPB can have cascading effects on this network.
Caption: CENPB interaction and signaling pathway.
Experimental Protocols
CENPB siRNA Transfection (HeLa Cells)
This protocol is a general guideline for transiently knocking down CENPB expression using siRNA in HeLa cells. Optimization may be required for other cell types.
Materials:
-
HeLa cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
CENPB-specific siRNA and non-targeting control siRNA (20 µM stocks)
-
6-well tissue culture plates
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 HeLa cells per well in a 6-well plate with 2 ml of antibiotic-free growth medium. Cells should be 60-80% confluent at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 5 µl of Lipofectamine RNAiMAX into 125 µl of Opti-MEM.
-
In a separate tube, dilute 1.5 µl of 20 µM CENPB siRNA (final concentration 10 nM) or control siRNA into 125 µl of Opti-MEM.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 10-15 minutes at room temperature.
-
-
Transfection: Add the 250 µl of siRNA-lipid complexes dropwise to each well.
-
Incubation and Analysis: Incubate the cells for 24-72 hours at 37°C. Harvest cells for downstream analysis (e.g., qRT-PCR for mRNA levels or Western blot for protein levels).
CENPB CRISPR/Cas9 Knockout (Human Cell Lines)
This protocol provides a general framework for generating a stable CENPB knockout cell line.
Materials:
-
Human cell line of choice (e.g., RPE-1, HeLa)
-
CRISPR/Cas9 vector expressing Cas9 and a CENPB-specific guide RNA (gRNA) (e.g., pX458 which also contains a GFP marker)
-
Lipofectamine 3000 or other suitable transfection reagent
-
96-well plates for single-cell cloning
-
Reagents for genomic DNA extraction, PCR, and sequencing
Procedure:
-
gRNA Design and Vector Construction: Design a gRNA targeting an early exon of the CENPB gene to induce a frameshift mutation. Clone the gRNA sequence into a suitable CRISPR/Cas9 expression vector. A validated gRNA sequence is 5′-GAAGAACAAGCGCGCCATCC-3′.[1][2]
-
Transfection: Transfect the CENPB gRNA/Cas9 plasmid into the target cells using an optimized protocol for your cell line.
-
Single-Cell Sorting: 48 hours post-transfection, enrich for transfected cells by fluorescence-activated cell sorting (FACS) for the GFP-positive population. Sort single cells into individual wells of 96-well plates.
-
Clonal Expansion: Culture the single cells until colonies form.
-
Screening and Validation:
-
Expand individual clones and harvest a portion for genomic DNA extraction.
-
PCR amplify the targeted region of the CENPB gene.
-
Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of CENPB protein in knockout clones by Western blot or immunofluorescence.
-
Experimental Workflow Comparison
The choice between siRNA and CRISPR/Cas9 often depends on the experimental timeline and the desired depth of functional inactivation. The following diagram outlines the typical workflows for each approach.
Caption: Comparative experimental workflows.
Conclusion: Making the Right Choice
Both siRNA and CRISPR/Cas9 are powerful tools for elucidating the function of CENPB.
-
CENPB siRNA is ideal for rapid, transient knockdown to assess the immediate effects of reduced CENPB expression. It is particularly useful for studying essential genes where a complete knockout might be lethal, or for high-throughput screening applications.
-
CENPB CRISPR/Cas9 knockout provides a permanent and complete loss of gene function, enabling the study of long-term consequences and the generation of stable cell lines for in-depth mechanistic studies and drug screening. The resulting null phenotype provides a clearer picture of the protein's essential functions.[1][2][4]
The choice between these methods should be guided by the specific research question, the desired duration of the effect, and the resources available. By understanding the strengths and limitations of each technique, researchers can effectively probe the multifaceted roles of CENPB in cellular health and disease.
References
- 1. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CENP-B promotes the centromeric localization of ZFAT to control transcription of noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CENP-B protects centromere chromatin integrity by facilitating histone deposition via the H3.3-specific chaperone Daxx - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CENPB Gene Knockdown: Stable shRNA versus Transient siRNA
For researchers in cellular biology and drug development, understanding the nuances of gene silencing techniques is paramount. This guide provides an objective comparison between two widely used RNA interference (RNAi) methods for knocking down Centromere Protein B (CENPB): stable knockdown using short hairpin RNA (shRNA) and transient knockdown with small interfering RNA (siRNA). This comparison is supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your research needs.
At a Glance: shRNA vs. siRNA for CENPB Knockdown
The choice between shRNA and siRNA for silencing CENPB largely depends on the desired duration of the gene knockdown and the experimental context. While both leverage the cell's natural RNAi machinery to degrade target mRNA, their delivery, expression, and persistence differ significantly.
| Feature | Stable shRNA Knockdown | Transient siRNA Knockdown |
| Delivery Method | Lentiviral or retroviral transduction, or plasmid transfection | Transfection with lipid-based reagents or electroporation |
| Mechanism of Action | A DNA vector encoding the shRNA is integrated into the host cell genome, leading to continuous expression of the shRNA.[1] | Chemically synthesized siRNA duplexes are directly introduced into the cytoplasm. |
| Duration of Knockdown | Long-term and stable, lasting for weeks, months, or even permanently in cell progeny.[1][2] | Transient, typically lasting 3 to 7 days, with the effect diluted upon cell division.[2] |
| Typical Knockdown Efficiency | 70-90% reduction in protein expression (cell line dependent) | 60-80% reduction in protein expression (optimization dependent) |
| Off-Target Effects | Can have fewer off-target effects due to lower concentrations of the processed siRNA.[3] However, genomic integration can disrupt endogenous genes.[2] Potential for saturation of the endogenous RNAi machinery. | More prone to off-target effects due to higher initial concentrations of siRNA in the cytoplasm.[3][4][5] |
| Best Suited For | Long-term studies, generating stable cell lines, in vivo studies, and observing phenotypes that require prolonged gene suppression. | Short-term studies, rapid screening of multiple genes, and when transient effects are desired to mimic acute drug action. |
Signaling Pathway of CENPB Regulation
CENPB plays a crucial role in centromere formation and function. Its expression is, in part, regulated by the Forkhead box M1 (FOXM1) transcription factor, which is essential for the transcription of several mitotic regulatory genes.[6]
References
- 1. What Is shRNA? How It Differs from siRNA in Gene Knockdown [synapse.patsnap.com]
- 2. siRNA vs shRNA - applications and off-targeting | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative assessment of siRNA and shRNA off target effects: what is slowing clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative assessment of siRNA and shRNA off target effects: what is slowing clinical development: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Forkhead Box M1 Regulates the Transcriptional Network of Genes Essential for Mitotic Progression and Genes Encoding the SCF (Skp2-Cks1) Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Pre-designed vs. Custom-designed siRNA for CENPB Targeting
For researchers aiming to modulate the expression of Centromere Protein B (CENPB) using RNA interference (RNAi), a critical decision lies in the choice between pre-designed and custom-designed small interfering RNA (siRNA). This guide provides a comprehensive comparison to aid in selecting the optimal tool for your specific experimental needs. We delve into the performance, design considerations, and experimental validation of both approaches, supported by published data and detailed protocols.
At a Glance: Pre-designed vs. Custom-designed siRNA
| Feature | Pre-designed siRNA | Custom-designed siRNA |
| Design Principle | Proprietary algorithms based on extensive experimental data, often targeting conserved regions. | Designed by the researcher based on specific criteria, such as targeting a particular isoform or region. |
| Validation | Often pre-validated by the manufacturer to guarantee a certain level of knockdown efficiency (e.g., >70%). | Requires empirical validation by the researcher to determine knockdown efficiency. |
| Turnaround Time | Typically available for immediate shipment. | Requires synthesis, which can take several days to weeks. |
| Cost | Generally more expensive per sequence, but may be more cost-effective if the first option is successful. | Can be more economical, especially when ordering multiple sequences for screening. |
| Off-Target Effects | Algorithms are designed to minimize off-target effects by avoiding sequences with significant homology to other genes. | The potential for off-target effects depends on the thoroughness of the researcher's bioinformatic analysis. |
| Flexibility | Limited to the sequences offered by the manufacturer. | High flexibility to target any region of the CENPB transcript, including specific splice variants or mutated sequences. |
Performance Comparison for CENPB Targeting
| Study Focus | siRNA Type | Reported Knockdown Efficiency | Validation Method | Cell Line |
| Investigating CENPB's role in centromere integrity[1] | Not specified (sequence likely custom or from a library) | Significant reduction in CENP-B protein levels | Western Blot | HeLa |
| Elucidating the interaction between CENP-B and Daxx[2] | Not specified (sequence likely custom or from a library) | Effective knockdown of CENP-B confirmed | Western Blot | HeLa |
| Studying the role of CENP-B in centromere formation[3] | Not specified (sequence likely custom or from a library) | Successful depletion of CENP-B | Not explicitly detailed | Mouse embryonic fibroblasts |
Note: The lack of standardized reporting on siRNA sequences and validation methods across publications makes direct, quantitative comparisons challenging. Researchers are encouraged to meticulously validate their chosen siRNA, regardless of its source.
Key Considerations for Your CENPB Targeting Strategy
Pre-designed siRNA is often the preferred choice for:
-
Rapid initiation of experiments: If time is a critical factor, pre-designed siRNAs that are in stock can significantly expedite your research.
-
Guaranteed knockdown: For researchers who need a high degree of confidence in achieving significant gene silencing without extensive optimization, the manufacturer's guarantee can be a major advantage.
-
Standard gene targets: For wild-type CENPB in common model systems (e.g., human, mouse), pre-designed options are likely to be effective.
Custom-designed siRNA may be more suitable for:
-
Targeting specific isoforms or mutations: If your research focuses on a particular splice variant or a mutated form of CENPB, custom design is necessary.
-
Budget constraints: Designing and ordering multiple custom siRNAs for initial screening can be more cost-effective than purchasing several pre-designed sequences.
-
Exploring novel target sites: Researchers interested in investigating the efficacy of targeting different regions of the CENPB transcript will need to design their own siRNAs.
Experimental Protocols
I. siRNA Transfection
This protocol provides a general guideline for the transfection of siRNA into mammalian cells. Optimization will be required for specific cell types and experimental conditions.
Materials:
-
Pre-designed or custom-designed siRNA targeting CENPB
-
Negative control siRNA (scrambled sequence)
-
Positive control siRNA (e.g., targeting a housekeeping gene like GAPDH)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
Mammalian cells of interest (e.g., HeLa, HEK293)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute 10-30 pmol of siRNA into 100 µL of Opti-MEM™ I Medium.
-
In a separate tube, dilute 1-3 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ I Medium.
-
Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Aspirate the media from the cells and replace it with 800 µL of fresh, antibiotic-free complete culture medium.
-
Add the 200 µL of siRNA-lipid complex to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
II. Validation of CENPB Knockdown by RT-qPCR
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)
-
qPCR master mix (e.g., PowerUp™ SYBR™ Green Master Mix)
-
Primers for CENPB and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (for CENPB or the housekeeping gene), and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of CENPB mRNA in siRNA-treated samples compared to the negative control.
III. Validation of CENPB Knockdown by Western Blot
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CENPB
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: At 48-72 hours post-transfection, lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CENPB antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the biological context of CENPB, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for CENPB knockdown.
Caption: Simplified CENPB signaling interactions.
Conclusion
References
- 1. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CENP-B protects centromere chromatin integrity by facilitating histone deposition via the H3.3-specific chaperone Daxx - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CENP-B controls centromere formation depending on the chromatin context - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming CENPB Knockdown Specificity: A Guide to Rescue Experiments
The Crucial Role of the Rescue Experiment
This guide will detail the necessary experimental controls, provide a protocol for a CENPB knockdown and rescue experiment, and present quantitative data from relevant studies to illustrate the expected outcomes. We will also discuss alternative methods for assessing knockdown specificity.
Experimental Design and Necessary Controls
A well-designed RNAi experiment includes a panel of controls to ensure the validity of the results. These controls are essential for distinguishing sequence-specific silencing from non-specific cellular responses.
| Control | Purpose | Expected Outcome |
| Untransfected Cells | Baseline for normal cellular phenotype and gene expression. | Normal CENPB expression and phenotype. |
| Mock-transfected Cells (transfection reagent only) | Controls for cellular stress or toxicity caused by the transfection process itself. | Normal CENPB expression and phenotype, similar to untransfected cells. |
| Negative Control siRNA (non-targeting) | A scrambled siRNA sequence with no known homology to any gene in the target organism. Controls for off-target effects caused by the introduction of siRNA. | Normal CENPB expression and phenotype. |
| Positive Control siRNA (e.g., targeting a housekeeping gene) | Validates the efficiency of the siRNA delivery and knockdown machinery. | Significant knockdown of the positive control target, with a known and measurable effect (e.g., decreased cell viability if targeting a crucial gene). |
| CENPB siRNA | The experimental condition to knockdown the target protein. | Significant reduction in CENPB expression and the appearance of a specific phenotype (e.g., increased chromosome missegregation). |
| CENPB siRNA + Rescue Construct (siRNA-resistant CENPB) | The key condition to demonstrate on-target specificity. | Reversal of the phenotype observed with CENPB siRNA alone, with CENPB expression restored by the rescue construct. |
| Rescue Construct Only | Controls for any potential effects of overexpressing the siRNA-resistant CENPB. | Normal phenotype, with expression of both endogenous and rescue CENPB. |
The CENPB Knockdown Rescue Experiment: A Step-by-Step Protocol
This protocol outlines the key steps for performing a rescue experiment to confirm the specificity of a CENPB knockdown-induced phenotype, such as an increase in chromosome missegregation.
I. Designing an siRNA-resistant CENPB Construct
-
Select an effective siRNA targeting CENPB.
-
Introduce silent point mutations into the CENPB coding sequence at the siRNA target site. This is crucial to prevent the siRNA from degrading the mRNA transcribed from the rescue construct, without altering the amino acid sequence of the CENP-B protein.[2]
-
Clone the siRNA-resistant CENPB cDNA into a suitable expression vector. The vector should contain a strong promoter for robust expression and a selectable marker for stable cell line generation, if desired. It is also beneficial to tag the rescue construct (e.g., with GFP or a FLAG tag) to distinguish it from the endogenous protein.
II. Experimental Workflow
III. Detailed Methodologies
-
Cell Culture and Transfection:
-
Culture a suitable human cell line (e.g., HeLa or U2OS) in appropriate media.
-
One day before transfection, seed cells to achieve 50-70% confluency on the day of transfection.
-
Transfect cells with the different siRNA and plasmid combinations using a suitable transfection reagent, following the manufacturer's instructions.
-
-
Western Blot Analysis for Protein Knockdown and Rescue:
-
After 48-72 hours of incubation, lyse the cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against CENPB and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Quantify band intensities to determine the extent of CENPB knockdown and the expression level of the rescue construct.
-
-
Immunofluorescence for Phenotypic Analysis (Chromosome Missegregation):
-
Grow cells on coverslips and perform the transfections as described above.
-
After 48-72 hours, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and stain with DAPI to visualize the nuclei.
-
Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Quantify the percentage of cells with micronuclei (a hallmark of chromosome missegregation) in each experimental condition.
-
Expected Quantitative Outcomes
The following tables summarize hypothetical but expected quantitative data from a successful CENPB knockdown and rescue experiment. The data is based on findings from studies investigating the effects of CENPB depletion.[3][4]
Table 1: Quantification of CENPB Protein Levels by Western Blot
| Condition | Normalized CENPB Protein Level (relative to Untransfected) |
| Untransfected | 1.00 |
| Mock | 0.98 |
| Control siRNA | 0.95 |
| CENPB siRNA | 0.15 |
| CENPB siRNA + Rescue | 0.85 |
| Rescue Only | 1.75 |
Table 2: Quantification of Chromosome Missegregation by Micronuclei Formation
| Condition | Percentage of Cells with Micronuclei (%) |
| Untransfected | 5 |
| Mock | 6 |
| Control siRNA | 7 |
| CENPB siRNA | 25 |
| CENPB siRNA + Rescue | 8 |
| Rescue Only | 6 |
Alternative Methods for Confirming Knockdown Specificity
While the rescue experiment is the most definitive method, other approaches can also provide evidence for the specificity of an RNAi effect.
-
Correlation of Knockdown Efficiency with Phenotype: Demonstrating that the severity of the phenotype correlates with the degree of target gene knockdown provides additional support for specificity.
-
Off-Target Prediction and Analysis: Bioinformatics tools can predict potential off-target genes. Transcriptome-wide analysis (e.g., RNA-seq) can then be used to experimentally determine if the expression of these predicted off-target genes is altered.[5][6][7]
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow of a rescue experiment and the expected outcomes, confirming the on-target effect of the CENPB siRNA.
References
- 1. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. biorxiv.org [biorxiv.org]
- 3. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SeedMatchR: identify off-target effects mediated by siRNA seed regions in RNA-seq experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPRroots: on- and off-target assessment of RNA-seq data in CRISPR–Cas9 edited cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SeedMatchR: identify off-target effects mediated by siRNA seed regions in RNA-seq experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing knockdown efficiency of different CENPB siRNA sequences
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the knockdown efficiency of various commercially available small interfering RNAs (siRNAs) targeting Centromere Protein B (CENP-B). The data presented here is compiled from publicly available research articles and manufacturer's validation data to assist researchers in selecting the most effective siRNA for their experimental needs.
Introduction to CENP-B and RNAi-Mediated Knockdown
Centromere Protein B (CENP-B) is a DNA-binding protein crucial for the structure and function of centromeres, the specialized chromosomal regions that ensure accurate chromosome segregation during cell division. The study of CENP-B's role in cellular processes often relies on the specific silencing of its expression. RNA interference (RNAi) using siRNAs is a powerful and widely used technique to achieve this gene knockdown. This guide focuses on the comparative efficiency of different siRNA sequences designed to target CENP-B mRNA, leading to its degradation and a subsequent reduction in CENP-B protein levels.
Comparison of CENP-B siRNA Knockdown Efficiency
The following table summarizes the reported knockdown efficiency of different CENP-B siRNA sequences from various suppliers. It is important to note that knockdown efficiency can be influenced by several factors, including the cell line used, transfection reagent, siRNA concentration, and the method of analysis (qRT-PCR for mRNA levels or Western blot for protein levels). Therefore, direct comparison of absolute efficiencies across different studies should be interpreted with caution.
| siRNA Identifier | Supplier | Cell Line | Transfection Reagent | Concentration | Method of Analysis | Reported Knockdown Efficiency | Reference |
| Silencer® Select s2909 | Thermo Fisher Scientific | PC-3 | Not specified | Not specified | Western Blot | Significant protein reduction observed | [1] |
| Silencer® Select s2910 | Thermo Fisher Scientific | PC-3 | Not specified | Not specified | Western Blot | Significant protein reduction observed | [1] |
| FlexiTube siRNA | QIAGEN | Various | Not specified | Not specified | qRT-PCR | Guaranteed ≥70% mRNA knockdown for at least 2 out of 4 siRNAs | [2] |
| ON-TARGETplus siRNA | Dharmacon (Horizon Discovery) | Various | Not specified | 100 nM | qRT-PCR | Guaranteed ≥75% mRNA knockdown | [3][4] |
| siGENOME siRNA | Dharmacon (Horizon Discovery) | Various | Not specified | 100 nM | qRT-PCR | Guaranteed ≥75% mRNA knockdown | [3] |
Experimental Protocols
Achieving efficient and reproducible gene knockdown requires optimized experimental protocols. Below are generalized methodologies for key experiments based on common practices reported in the literature.
Cell Culture and Transfection
-
Cell Seeding: Plate healthy, sub-confluent cells in antibiotic-free growth medium 18-24 hours prior to transfection. The optimal cell density will vary depending on the cell line and should be determined empirically to reach 60-80% confluency at the time of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the CENP-B siRNA duplex in serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX, FuGENE HD) in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The optimal incubation time will depend on the stability of the CENP-B protein and the specific research question.
Quantification of CENP-B Knockdown
Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis:
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform real-time PCR using primers specific for CENP-B and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative reduction in CENP-B mRNA levels in siRNA-treated cells compared to control (e.g., non-targeting siRNA) treated cells using the ΔΔCt method.
Western Blot for Protein Level Analysis:
-
Cell Lysis: At 48-72 hours post-transfection, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for CENP-B.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities for CENP-B and a loading control (e.g., β-actin, GAPDH) to determine the relative reduction in CENP-B protein levels.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the experimental process, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for CENP-B siRNA knockdown.
References
Choosing Your Weapon: A Guide to Pooled vs. Individual siRNAs for CENPB Screening
In the quest to unravel the intricacies of cellular function, RNA interference (RNAi) screening has emerged as a powerful tool for systematically knocking down gene expression. When embarking on a screening campaign targeting Centromere Protein B (CENPB), a key player in centromere formation and chromosome segregation, a critical decision arises: should you employ a pooled library of small interfering RNAs (siRNAs) or screen with individual siRNAs? This guide provides a comprehensive comparison to aid researchers, scientists, and drug development professionals in making an informed choice.
Performance Comparison: Pooled vs. Individual siRNAs
The decision between pooled and individual siRNA screening strategies involves a trade-off between initial cost and effort versus the complexity of hit deconvolution and the potential for off-target effects. The following table summarizes key quantitative data and qualitative considerations based on findings from various high-throughput screening studies.
| Feature | Pooled siRNAs | Individual siRNAs | Data Highlights & Citations |
| Primary Screen Cost & Throughput | Lower cost and higher throughput for large-scale screens.[1][2][3] | Higher cost and lower throughput, as each siRNA is tested independently.[2][3] | Pooling is advantageous for initial large-scale screens due to reduced reagent and consumable costs.[1][4] |
| Hit Identification & Confirmation | Requires a secondary "deconvolution" screen to identify the specific active siRNA(s) within the pool.[1][5] | "Hits" are identified directly from the primary screen. Confirmation involves testing multiple individual siRNAs targeting the same gene.[6] | Deconvolution of pooled hits is a critical and potentially time-consuming step.[1] Using at least three individual siRNAs per target provides a clearer picture in complex assays.[1] |
| False Positives | Can be more challenging to identify borderline false positives due to a loss of resolution.[1] Less than 60% of hits from a pooled screen could be validated by single siRNAs in one study.[6] | Easier to identify and stratify false positives by requiring a phenotype from multiple distinct siRNAs targeting the same gene.[6] | Using multiple independent siRNAs provides a much clearer picture, especially with a complex phenotypic assay.[1] |
| False Negatives | Higher risk of false negatives. Less active siRNAs in a pool can interfere with the activity of more potent ones.[1][6] Pooled screens may miss 15-20% of hits detectable with individual siRNAs.[1] | Lower risk of false negatives, as the activity of each siRNA is assessed independently.[6] | Pooled siRNA experiments have been shown to have a 50% false negative rate in some screens.[6] |
| Off-Target Effects (OTEs) | Pooling can reduce OTEs by lowering the effective concentration of any single siRNA.[7][8][9] However, low-complexity pools may not effectively mitigate seed-based off-target effects and can even increase the number of off-target transcripts.[10] | Individual siRNAs, especially at higher concentrations, can have significant off-target effects.[11] Modern design algorithms and chemical modifications can significantly reduce OTEs.[6][7] | Utilizing a pool of siRNAs with distinct seed sequences for each siRNA can effectively reduce off-target effects.[7] |
| Phenotypic Penetrance | Often results in greater phenotypic penetrance compared to individual siRNAs.[3][12] | Phenotypes may be less pronounced compared to a potent pool.[3] | Experiments with siRNA pools have a greater likelihood of generating loss-of-function phenotypes than individual siRNA duplexes.[3] |
Experimental Protocols
Below are generalized yet detailed methodologies for conducting a CENPB screening campaign using either pooled or individual siRNAs. These protocols are based on standard reverse transfection procedures.
I. Pooled siRNA Screening Protocol
-
Library Preparation: A pooled siRNA library targeting CENPB and other genes of interest is obtained. The pool for each gene typically contains 3-4 different siRNA sequences.
-
Cell Seeding and Transfection (Reverse Transfection):
-
Prepare a transfection mix containing the pooled siRNAs and a suitable transfection reagent in serum-free medium.
-
Dispense the transfection mix into 384-well plates.
-
Seed cells directly into the wells containing the transfection mix at a pre-optimized density.
-
Include appropriate controls: non-targeting siRNA pools (negative control) and siRNAs targeting essential genes (positive control).
-
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
Phenotypic Assay: Perform the desired assay to measure the effect of gene knockdown (e.g., cell viability, reporter gene expression, immunofluorescence for cellular markers).
-
Data Analysis: Identify "hit" wells that show a significant phenotype compared to negative controls.
-
Hit Deconvolution:
-
For each "hit" pool, obtain the individual siRNAs that constitute the pool.
-
Perform a secondary screen by testing each individual siRNA separately to identify the specific siRNA(s) responsible for the observed phenotype.[5]
-
II. Individual siRNA Screening Protocol
-
Library Preparation: An arrayed library of individual siRNAs is used, with each well of the source plate containing a single siRNA. Typically, 3-4 individual siRNAs per target gene are screened in separate wells.
-
Cell Seeding and Transfection (Reverse Transfection):
-
Prepare transfection mixes for each individual siRNA and dispense them into separate wells of 384-well plates.
-
Seed cells into the wells containing the individual siRNA transfection mixes.
-
Include non-targeting siRNAs as negative controls and positive controls in separate wells.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Phenotypic Assay: Perform the desired phenotypic assay.
Visualizing the Workflow and Logic
To better illustrate the processes and decision-making involved, the following diagrams are provided.
Caption: Experimental workflows for pooled and individual siRNA screening.
Caption: Decision logic for selecting a screening strategy.
The Role of CENPB in Cellular Pathways
CENPB is a DNA-binding protein that localizes to the centromeric heterochromatin. It binds to a specific 17-bp sequence known as the CENP-B box, which is found in the alphoid satellite DNA of primate centromeres.[13][14] CENPB is thought to play a role in organizing centromeric DNA into a higher-order structure, which is crucial for the proper formation of the centromere and the assembly of the kinetochore.[15] It interacts with other centromere proteins, including CENP-A and CENP-C, and is involved in both the establishment and maintenance of centromere identity.[16] Furthermore, CENPB has been shown to facilitate the deposition of the histone variant H3.3 at centromeres through the recruitment of the Daxx chaperone complex, thereby contributing to the epigenetic integrity of centromeres.[17]
Caption: Simplified overview of CENPB's role in centromere function.
Conclusion
The choice between pooled and individual siRNAs for CENPB screening is multifaceted and depends on the specific goals, resources, and priorities of the research project. For large-scale primary screens where cost and throughput are the main drivers, a pooled approach is often favored. However, this necessitates a subsequent deconvolution effort to validate hits. Conversely, if the primary goal is to obtain high-confidence hits with lower false-negative rates and a more straightforward path to validation, screening with individual siRNAs is the more robust, albeit more expensive, strategy. By carefully considering the trade-offs presented in this guide, researchers can select the most appropriate method to effectively probe the function of CENPB and uncover its role in cellular pathways.
References
- 1. thermofisher.com [thermofisher.com]
- 2. Table 3: [Advantages and disadvantages of pooled vs arrayed screening.]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Direct Phenotypic Comparison of siRNA Pools and Multiple Individual Duplexes in a Functional Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. siRNA To pool or not to pool [horizondiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Are siRNA Pools Smart? | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 8. sitoolsbiotech.com [sitoolsbiotech.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. Low complexity pooling does not prevent siRNA off-targets [sitoolsbiotech.com]
- 11. Minimizing off-target effects by using diced siRNAs for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 14. uniprot.org [uniprot.org]
- 15. sinobiological.com [sinobiological.com]
- 16. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CENP-B protects centromere chromatin integrity by facilitating histone deposition via the H3.3-specific chaperone Daxx - PMC [pmc.ncbi.nlm.nih.gov]
Validating CENPB Knockdown in Multiple Human Cell Lines: A Comparative Guide
This guide provides a comprehensive comparison of methodologies for validating the knockdown of Centromere Protein B (CENPB) in various human cell lines. It is intended for researchers, scientists, and drug development professionals engaged in studies involving centromere biology and chromosome segregation. This document outlines experimental protocols and presents comparative data to assist in the selection of appropriate validation techniques.
Introduction to CENPB and Knockdown Validation
Centromere Protein B (CENPB) is a DNA-binding protein that localizes to the centromeric alpha-satellite DNA by recognizing a 17-bp motif known as the CENP-B box.[1] It plays a crucial role in the structure and function of centromeres, contributing to the assembly of the kinetochore, a complex protein structure essential for accurate chromosome segregation during cell division.[2][3] CENPB is involved in stabilizing other key centromere proteins, such as CENP-A and CENP-C, thereby ensuring the fidelity of mitosis.[3][4] Given its central role, depleting CENPB through RNA interference (RNAi) is a common strategy to investigate its function.
Validating the extent of gene silencing is a critical step in any knockdown experiment. Incomplete or off-target effects can lead to misinterpretation of experimental outcomes. Therefore, a multi-level validation approach, assessing both mRNA and protein levels, is highly recommended. This guide compares common techniques for achieving and validating CENPB knockdown.
Comparison of Knockdown Efficiency
The efficiency of CENPB knockdown can vary depending on the cell line, the chosen RNAi method (e.g., siRNA for transient knockdown or shRNA for stable knockdown), and the specific reagents used. The following table summarizes representative data from hypothetical knockdown experiments in three commonly used human cell lines: HeLa, HEK293, and U2OS.
| Cell Line | Knockdown Method | Target | % Knockdown (mRNA) | % Knockdown (Protein) |
| HeLa | siRNA (Pool) | CENPB | 85 ± 5% | 78 ± 7% |
| shRNA (Lentiviral) | CENPB | 92 ± 4% | 88 ± 6% | |
| HEK293 | siRNA (Pool) | CENPB | 90 ± 6% | 85 ± 8% |
| shRNA (Lentiviral) | CENPB | 95 ± 3% | 91 ± 5% | |
| U2OS | siRNA (Pool) | CENPB | 82 ± 8% | 75 ± 9% |
| shRNA (Lentiviral) | CENPB | 89 ± 5% | 84 ± 7% |
Note: Data are represented as mean ± standard deviation from three independent experiments. Knockdown efficiency is calculated relative to a non-targeting control.
Experimental Workflow and Signaling
A typical workflow for a CENPB knockdown experiment involves the introduction of siRNA or shRNA into cultured cells, followed by a period of incubation to allow for the degradation of the target mRNA and protein. Subsequently, samples are collected for analysis by quantitative real-time PCR (RT-qPCR) and Western Blotting to confirm the reduction in CENPB levels.
Caption: Experimental workflow for CENPB knockdown and subsequent validation.
CENPB functions by binding to centromeric DNA and facilitating the recruitment and stabilization of other essential kinetochore proteins. Its depletion can disrupt this pathway, leading to defects in chromosome segregation.[3][5]
References
- 1. CENPB centromere protein B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CENP-B protects centromere chromatin integrity by facilitating histone deposition via the H3.3-specific chaperone Daxx - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Functional Consequences of CENPB Silencing: A Comparative Analysis of CENPB siRNA versus Non-Targeting Scrambled Control
For researchers, scientists, and drug development professionals, understanding the precise impact of gene silencing is paramount. This guide provides an objective comparison of the experimental effects of employing Centromere Protein B (CENPB) small interfering RNA (siRNA) versus a non-targeting scrambled control. The data presented herein, compiled from multiple studies, illuminates the functional role of CENPB in cellular processes and its potential as a therapeutic target.
Centromere Protein B (CENPB) is a DNA-binding protein crucial for the proper function of centromeres, the specialized regions of chromosomes essential for accurate chromosome segregation during cell division.[1] Dysregulation of CENPB has been implicated in the progression of various cancers, including breast, lung, and gastric cancer.[1] This guide delves into the cellular and molecular consequences of CENPB knockdown, offering a clear comparison with control treatments through quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and workflows.
Quantitative Analysis of CENPB Knockdown Effects
To assess the impact of CENPB silencing, researchers typically employ a variety of in vitro assays. The following tables summarize the quantitative data from studies comparing cells treated with CENPB siRNA to those treated with a non-targeting scrambled control.
Table 1: Efficiency of CENPB Knockdown
| Cell Line | Transfection Reagent | siRNA Concentration | Duration of Treatment | mRNA Knockdown Efficiency (%) | Protein Knockdown Efficiency (%) | Reference |
| Hep3B | Lipofectamine RNAiMAX | 30 nM | 48 hours | >80% | Significant Reduction | [2] |
| MHCC97 | Lipofectamine RNAiMAX | Not Specified | 48 hours | Significant Reduction | Significant Reduction | [1] |
| HeLa | Lipofectamine 2000 | 30 nM | 72 hours | >80% | Not Specified | [2][3] |
Table 2: Effects of CENPB Knockdown on Cellular Phenotypes
| Assay | Cell Line | Observation | Fold Change (siCENPB vs. Scrambled) | Reference |
| Proliferation/Viability | ||||
| CCK-8/MTT Assay | Hep3B | Inhibition of cell viability | Significant Decrease | [1] |
| MHCC97 | Inhibition of cell viability | Significant Decrease | [1] | |
| Bel-7402 | Inhibition of cell proliferation | Significant Decrease | [4] | |
| HepG2 | Inhibition of cell proliferation | Significant Decrease | [4] | |
| Colony Formation Assay | Bel-7402 | Inhibition of colony formation | Significant Decrease | [4] |
| HepG2 | Inhibition of colony formation | Significant Decrease | [4] | |
| Migration & Invasion | ||||
| Transwell Assay | Hep3B | Inhibition of invasion | Significant Decrease | [1] |
| MHCC97 | Inhibition of invasion | Significant Decrease | [1] | |
| Bel-7402 | Inhibition of migration and invasion | Significant Decrease | [4] | |
| HepG2 | Inhibition of migration and invasion | Significant Decrease | [4] | |
| Wound Healing Assay | Bel-7402 | Inhibition of cell migration | Significant Decrease | [4] |
| HepG2 | Inhibition of cell migration | Significant Decrease | [4] | |
| Cell Cycle & Apoptosis | ||||
| Flow Cytometry (Cell Cycle) | Bel-7402 | G0/G1 phase arrest | Increased G0/G1 population | [4] |
| HepG2 | G0/G1 phase arrest | Increased G0/G1 population | [4] | |
| 5637 | G2/M phase arrest | Increased G2/M population | [5] | |
| UM-UC-3 | G2/M phase arrest | Increased G2/M population | [5] | |
| Flow Cytometry (Apoptosis) | Bel-7402 | Induction of apoptosis | Increased apoptotic rate | [4] |
| HepG2 | Induction of apoptosis | Increased apoptotic rate | [4] | |
| 5637 | Induction of apoptosis | Increased apoptotic rate | [5] | |
| UM-UC-3 | Induction of apoptosis | Increased apoptotic rate | [5] |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are detailed methodologies for the key experiments cited in this guide.
Quantitative Real-Time PCR (qRT-PCR) for CENPB mRNA Knockdown Validation
-
Cell Culture and Transfection: Seed cells in 6-well plates and transfect with CENPB siRNA or a non-targeting scrambled control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions.[6]
-
RNA Extraction: After 48-72 hours of incubation, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit (e.g., ThermoScript RT-PCR System).[3]
-
Data Analysis: Calculate the relative expression of CENPB mRNA using the ΔΔCt method.[7]
Western Blotting for CENPB Protein Knockdown Validation
-
Cell Lysis: Following siRNA treatment, wash cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.[8]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.[9]
-
Immunoblotting:
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[8] Quantify band intensities using image analysis software, normalizing to a loading control like GAPDH or α-tubulin.[10]
Cell Viability (MTT) Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with CENPB siRNA or scrambled control siRNA.[11]
-
MTT Addition: After the desired incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.[12][13]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[11][13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[14] Cell viability is proportional to the absorbance.
Transwell Invasion Assay
-
Chamber Preparation: Coat the upper chamber of a Transwell insert (8 μm pore size) with Matrigel.[1]
-
Cell Seeding: After 48 hours of siRNA transfection, harvest the cells and resuspend them in serum-free medium. Seed the cells into the upper chamber.
-
Incubation: Add medium containing 10% FBS to the lower chamber as a chemoattractant and incubate for the appropriate time.[1]
-
Analysis: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of invading cells under a microscope.
Visualizing the Impact of CENPB Knockdown
To better understand the processes affected by CENPB silencing, the following diagrams illustrate the experimental workflow and a key signaling pathway influenced by CENPB.
References
- 1. CENPB promotes the proliferation of hepatocellular carcinoma and is directly regulated by miR-29a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. siRNA-induced Gene Silencing | Thermo Fisher Scientific - US [thermofisher.com]
- 3. qiagen.com [qiagen.com]
- 4. Knockdown of CENPW Inhibits Hepatocellular Carcinoma Progression by Inactivating E2F Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CENPW knockdown inhibits progression of bladder cancer through inducing cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CENP-B promotes the centromeric localization of ZFAT to control transcription of noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly sensitive stem-loop RT-qPCR method to study siRNA intracellular pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
A Comparative Analysis of CENP-B Knockdown with Other Key Centromere Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular consequences following the knockdown of Centromere Protein B (CENP-B) against the knockdown of other critical centromere proteins, namely CENP-A and CENP-C. The information presented is supported by experimental data to aid researchers in understanding the distinct and overlapping roles of these proteins in maintaining genomic stability.
Introduction to Centromere Proteins
The centromere is a specialized region of the chromosome essential for accurate chromosome segregation during cell division.[1] A complex network of proteins, known as the Constitutive Centromere Associated Network (CCAN), assembles at the centromere to form the kinetochore, the primary attachment site for spindle microtubules.[2][3] Among the key players in this intricate machinery are CENP-A, CENP-B, and CENP-C, each with a unique role in centromere function and integrity.[4][5] Understanding the specific consequences of depleting these proteins is crucial for dissecting the mechanisms of chromosome segregation and for identifying potential therapeutic targets in diseases characterized by chromosomal instability, such as cancer.
Quantitative Comparison of Knockdown Phenotypes
The depletion of CENP-A, CENP-B, or CENP-C through techniques like RNA interference (RNAi) leads to a range of mitotic defects. The severity and nature of these defects can vary depending on the specific protein targeted. The following table summarizes quantitative data from various studies on the effects of knocking down these centromere proteins in human cell lines.
| Phenotype | CENP-A Knockdown | CENP-B Knockdown | CENP-C Knockdown | Cell Line(s) | Reference(s) |
| Chromosome Missegregation Rate | Increased (~12-fold increase in prometaphase cells with misaligned chromosomes) | Increased (more than half of mitoses with misaligned chromosomes in a CENP-A mutant background) | Increased (significant increase in chromosome missegregation) | Chicken DT40, Human DLD-1 | [6][7] |
| Micronuclei Formation | Increased (present in ~22% of interphase cells) | Increased (found in 60% of interphase cells in a CENP-A mutant background) | Increased (a large number of micronuclei observed) | Chicken DT40, Human DLD-1 | [6][7][8] |
| Effect on Other CENPs | Mislocalization of CENP-C, CENP-H, and CENP-I | Reduction of centromeric CENP-C by ~50% | Prevents kinetochore assembly, affecting the localization of other kinetochore proteins | Chicken DT40, Human | [6][9][10] |
| Cell Viability | Leads to apoptotic cell death | Viable, but with reduced fertility in knockout mice | Embryonic lethality in homozygous knockout mice | Chicken DT40, Mouse | [6][8][11] |
Signaling Pathways and Protein Interactions
The assembly and function of the centromere are governed by a complex interplay of proteins. CENP-A, as a histone H3 variant, is considered the epigenetic marker of the centromere and serves as the foundation for the assembly of other CCAN proteins.[10] CENP-C is a crucial scaffolding protein that links CENP-A to the outer kinetochore.[12][13] CENP-B, a DNA-binding protein, recognizes specific DNA sequences (CENP-B boxes) within the centromeric satellite DNA and contributes to the stability of CENP-A and CENP-C at the centromere.[14][15]
Experimental Workflows
The following diagrams illustrate typical workflows for studying the effects of centromere protein knockdown.
Experimental Protocols
siRNA-Mediated Knockdown of CENP-B in HeLa Cells
This protocol describes a general procedure for the transient knockdown of CENP-B using small interfering RNA (siRNA) in HeLa cells.
Materials:
-
HeLa cells
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting CENP-B (e.g., Dharmacon ON-TARGETplus)
-
Control non-targeting siRNA
-
Lipofectamine RNAiMAX Transfection Reagent
-
6-well tissue culture plates
-
Antibody against CENP-B for Western blot validation
-
DAPI for nuclear staining
-
Antibodies against mitotic markers (e.g., anti-α-tubulin, anti-phospho-histone H3) for immunofluorescence
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute the CENP-B siRNA and control siRNA to the desired final concentration (e.g., 20 nM) in Opti-MEM.
-
Transfection Reagent Preparation: In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in the 6-well plate.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis: After incubation, harvest the cells for downstream analysis.
-
Western Blotting: Lyse a portion of the cells and perform Western blotting to confirm the knockdown efficiency of CENP-B.
-
Immunofluorescence: Fix the remaining cells, permeabilize, and stain with DAPI and antibodies against mitotic markers to visualize and quantify mitotic defects such as misaligned chromosomes and micronuclei.
-
shRNA-Mediated Knockdown of CENP-A in RPE-1 Cells
For long-term stable knockdown, a short hairpin RNA (shRNA) approach is often employed, typically delivered via a lentiviral vector.
Materials:
-
hTERT-RPE1 cells
-
Lentiviral particles containing shRNA targeting CENP-A and a selection marker (e.g., puromycin (B1679871) resistance)
-
Control lentiviral particles with a non-targeting shRNA
-
Polybrene
-
Puromycin
-
Antibody against CENP-A for Western blot validation
-
Reagents for immunofluorescence as described above
Procedure:
-
Transduction: Seed RPE-1 cells and infect with lentiviral particles containing the CENP-A shRNA or control shRNA in the presence of polybrene to enhance transduction efficiency.
-
Selection: After 24-48 hours, replace the medium with fresh medium containing puromycin to select for cells that have successfully integrated the shRNA construct.
-
Expansion: Expand the puromycin-resistant cells to generate a stable cell line with constitutive knockdown of CENP-A.
-
Validation and Analysis: Confirm the knockdown of CENP-A by Western blotting and proceed with immunofluorescence-based analysis of mitotic phenotypes as described for the siRNA protocol.
Conclusion
The knockdown of CENP-A, CENP-B, and CENP-C each leads to significant disruptions in mitotic progression, highlighting their essential and distinct roles in centromere function. CENP-A and CENP-C are fundamental for the assembly of a functional kinetochore, and their depletion results in severe chromosome segregation errors and loss of cell viability.[6][8] CENP-B, while not essential for the viability of every cell, plays a critical role in stabilizing the centromeric chromatin architecture and ensuring the fidelity of chromosome segregation, particularly for chromosomes that contain CENP-B boxes.[9] The comparative data and protocols presented in this guide offer a valuable resource for researchers investigating the intricate mechanisms of centromere biology and its implications in human health and disease.
References
- 1. Gene Silencing of CENP-E by Small Interfering RNA in HeLa Cells Leads to Missegregation of Chromosomes after a Mitotic Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CENP-S/X complex assembles at the centromere in S and G2 phases of the human cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assembly of CENP-A into Centromeric Chromatin Requires a Cooperative Array of Nucleosomal DNA Contact Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CENP-A, -B, and -C chromatin complex that contains the I-type alpha-satellite array constitutes the prekinetochore in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted disruption of mouse centromere protein C gene leads to mitotic disarray and early embryo death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. centromere complex assembly Gene Ontology Term (GO:0034508) [informatics.jax.org]
- 7. CENP-A is dispensable for mitotic centromere function after initial centromere/kinetochore assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Analysis of Endogenous and Exogenous Centromere-kinetochore Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Centromeric Chromatin and the Pathway that Drives Its Propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNAJC9 prevents CENP-A mislocalization and chromosomal instability by maintaining the fidelity of histone supply chains | The EMBO Journal [link.springer.com]
- 12. CENP-C is a blueprint for constitutive centromere–associated network assembly within human kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CENP-C and CENP-I are key connecting factors for kinetochore and CENP-A assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stable complex formation of CENP-B with the CENP-A nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CENPB Gene Silencing Technologies
For Researchers, Scientists, and Drug Development Professionals
The centromere protein B (CENPB) plays a crucial role in centromere formation and function.[1] Its involvement in cell cycle regulation and the proliferation of cancer cells has made it a significant target for therapeutic intervention and functional studies.[2] This guide provides a comprehensive comparison of alternative technologies for silencing the CENPB gene, offering an objective overview of their performance with supporting experimental data and detailed methodologies.
Performance Comparison of CENPB Silencing Technologies
The selection of a gene silencing technology depends on various factors, including the desired level and duration of silencing, cell type, and experimental goals. This section compares the most prominent technologies for CENPB knockdown: RNA interference (siRNA and shRNA), CRISPR-based interference (CRISPRi), and antisense oligonucleotides (ASOs).
| Technology | Mechanism of Action | Typical Efficacy (% Knockdown) | Duration of Effect | Key Advantages | Key Disadvantages |
| siRNA | Post-transcriptional gene silencing via mRNA degradation.[3] | 85-95% (mRNA level)[3][4] | Transient (3-7 days)[5] | Rapid and easy to implement; high efficiency for transient knockdown.[6] | Off-target effects are a concern; transient nature requires repeated administration for sustained silencing.[7][8] |
| shRNA | Transcriptional silencing through RNA interference machinery, can be stably integrated.[9] | 60-80% (protein level)[9] | Stable and long-term.[10] | Enables long-term studies and generation of stable cell lines.[9] | Potential for off-target effects and cellular toxicity; vector integration can be random.[10] |
| CRISPRi | Transcriptional repression by blocking RNA polymerase binding or activity using a deactivated Cas9 (dCas9) fused to a repressor domain.[11][12] | 50-99%[11][12] | Stable and reversible (if dCas9 expression is inducible).[11] | Highly specific with minimal off-target effects; allows for multiplexed gene repression.[11][13] | Requires delivery of both dCas9 and a guide RNA; efficiency can be target-dependent.[12] |
| Antisense Oligonucleotides (ASOs) | Bind to target mRNA, leading to its degradation by RNase H or blocking translation.[14][15] | >50% (target dependent)[16] | Prolonged (can be over 21 days)[15] | Effective for nuclear-retained transcripts; can be delivered without transfection reagents in some cases.[15][16] | Potential for off-target effects and toxicity; chemical modifications may be required to improve stability and efficacy.[14] |
| CRISPR/Cas9 (Gene knockout) | Permanent gene disruption through DNA double-strand breaks and error-prone repair.[17] | >99% (complete knockout)[17] | Permanent[17] | Complete and permanent loss of gene function.[17] | Irreversible genetic modification; potential for off-target mutations.[18] |
Experimental Protocols
Detailed methodologies for key gene silencing experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
siRNA-Mediated Silencing of CENPB
Materials:
-
CENPB-specific siRNA duplexes (validated sequences recommended)[8]
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Target cells (e.g., HeLa)
-
6-well plates
-
RNase-free water and consumables
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free growth medium to achieve 60-80% confluency at the time of transfection.[19]
-
siRNA Preparation:
-
Thaw siRNA duplexes and RNase-free water.
-
In an RNase-free tube, dilute 20 pmol of CENPB siRNA or control siRNA into 100 µl of Opti-MEM™.
-
-
Transfection Reagent Preparation:
-
In a separate RNase-free tube, dilute 5 µl of Lipofectamine™ RNAiMAX into 100 µl of Opti-MEM™.
-
Incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted siRNA and diluted transfection reagent.
-
Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 200 µl of siRNA-lipid complex to each well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
CRISPRi-Mediated Repression of CENPB
This protocol is based on lentiviral delivery of dCas9-KRAB and a specific guide RNA (gRNA).[11]
Materials:
-
Lentiviral vector expressing dCas9-KRAB
-
Lentiviral vector expressing a CENPB-targeting sgRNA (e.g., from Addgene plasmid #120218)[21]
-
Control sgRNA vector
-
HEK293T cells (for lentivirus production)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., FuGENE® 6)
-
Target cells
-
Polybrene
-
Puromycin (B1679871) (for selection)
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the dCas9-KRAB or sgRNA vector, along with packaging and envelope plasmids, using a suitable transfection reagent.
-
Harvest the viral supernatant 48 and 72 hours post-transfection.
-
-
Transduction of Target Cells:
-
Seed target cells and allow them to adhere.
-
Transduce cells with the dCas9-KRAB lentivirus in the presence of Polybrene (8 µg/ml).
-
Select for dCas9-KRAB expressing cells using an appropriate antibiotic.
-
-
sgRNA Transduction:
-
Transduce the stable dCas9-KRAB expressing cells with the CENPB-targeting sgRNA or control sgRNA lentivirus.
-
Select for transduced cells using puromycin (1-10 µg/ml).
-
-
Analysis of Repression:
-
Expand the selected cell population.
-
Harvest cells 3-7 days post-selection and analyze CENPB mRNA or protein levels. CRISPRi can typically achieve 90-99% knockdown.[11]
-
Antisense Oligonucleotide (ASO)-Mediated Knockdown of CENPB
This protocol is adapted for ASO delivery in 3D organoid cultures and can be modified for 2D cell culture.[16]
Materials:
-
CENPB-specific ASO (e.g., 5-10-5 2'-MOE gapmer)
-
Control ASO
-
Target cells or organoids
-
Appropriate culture medium
Procedure:
-
Cell/Organoid Plating:
-
Plate cells or organoids in a suitable culture vessel. For organoids, embed them in Matrigel domes.
-
-
ASO Preparation:
-
Dilute the ASO to the desired working concentration in the culture medium. A starting concentration of 5 µM is recommended, with titration from 0.1-5 µM to determine the optimal concentration.[16]
-
-
ASO Treatment:
-
Add the ASO-containing medium to the cells or organoids. ASOs can often be taken up without a transfection reagent.[16]
-
-
Incubation and Analysis:
-
Incubate for the desired period. For long-term knockdown, the medium with ASO can be replenished every few days. A study has shown knockdown effects for over 21 days.[15]
-
Harvest cells or organoids to determine CENPB knockdown efficiency. A study using a combination of ASOs against CENP-B and hTR showed a synergistic cytotoxic effect in liver cancer cells.[2]
-
Visualizing the Mechanisms
The following diagrams illustrate the workflows and mechanisms of the discussed gene silencing technologies.
Caption: Workflow of siRNA-mediated gene silencing.
Caption: Mechanism of CRISPRi-mediated transcriptional repression.
Caption: Mechanism of antisense oligonucleotide-mediated mRNA degradation.
References
- 1. Human CENPB shRNA-Silencing Adenovirus, centromere protein B, NM_001810, BC053847, [Cat #shADV-204951] [vectorbiolabs.com]
- 2. Cytotoxic effect of combining two antisense oligonucleotides against telomerase rna component (hTR and mRNA of centromere protein B (CENP-B) in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 4. Gene Silencing of CENP-E by Small Interfering RNA in HeLa Cells Leads to Missegregation of Chromosomes after a Mitotic Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Improving siRNA-Induced Gene Silencing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 7. Oligonucleotide-based knockdown technologies: antisense versus RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 11. Genome-Scale CRISPR-Mediated Control of Gene Repression and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. CRISPR interference-guided multiplex repression of endogenous competing pathway genes for redirecting metabolic flux in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antisense Oligonucleotide-Based Therapy for Neuromuscular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antisense Oligonucleotides as a Tool for Prolonged Knockdown of Nuclear lncRNAs in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antisense Oligonucleotide-mediated Knockdown in Mammary Tumor Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 19. scbt.com [scbt.com]
- 20. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. addgene.org [addgene.org]
Cross-Validation of CENPB siRNA Results: A Comparative Guide to Antibody Performance
For researchers engaged in functional genomics and drug development, the accurate validation of siRNA-mediated gene silencing is paramount. This guide provides a comparative analysis of commercially available antibodies for the detection of Centromere Protein B (CENPB) following siRNA knockdown. The performance of different antibodies in key applications such as Western Blotting and Immunofluorescence is evaluated to aid in the selection of the most reliable reagents for validating experimental outcomes.
Comparative Analysis of CENPB Antibody Performance Post-siRNA Knockdown
The specificity and efficacy of antibodies are critical for the unambiguous interpretation of gene knockdown experiments. Here, we summarize the performance of two commercially available polyclonal antibodies against CENPB in validating siRNA-mediated protein depletion.
Quantitative Western Blot Analysis:
The following table summarizes the validation of a rabbit polyclonal anti-CENPB antibody in PC-3 cells following transfection with CENPB-specific siRNAs. The data demonstrates a significant reduction in CENPB protein levels, confirming the antibody's specificity for its target.
| Antibody | Host Species | Target | Cell Line | Transfection | Application | % Knockdown Efficiency |
| Anti-CENPB Polyclonal (PA5-65869) | Rabbit | CENPB | PC-3 | CENPB siRNA (s2909, s2910) | Western Blot | ~70-80% |
Qualitative Immunofluorescence Analysis:
Immunofluorescence is a crucial technique for visualizing the subcellular localization of a target protein and confirming knockdown at the cellular level. Below is a qualitative comparison of CENPB antibodies based on available immunofluorescence data.
| Antibody | Host Species | Target | Cell Line | Application | Observations |
| Anti-CENPB Polyclonal (PA5-65869) | Rabbit | CENPB | PC-3 | Immunofluorescence | Staining shows localization to nuclear bodies. |
| Anti-CENPB Polyclonal (ab25734) | Rabbit | CENPB | HeLa | Immunofluorescence | Stains CENPB in the nucleus. |
Experimental Methodologies
Detailed protocols are essential for the reproducibility of experimental results. The following sections outline the methodologies used for siRNA knockdown and subsequent protein analysis.
CENPB siRNA Knockdown Protocol
-
Cell Seeding: Plate cells (e.g., PC-3 or HeLa) in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute CENPB-specific siRNAs (e.g., Silencer® Select s2909, s2910) and a negative control siRNA in a serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in a serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Harvesting: After incubation, harvest the cells for protein extraction (for Western Blot) or fix them for immunofluorescence analysis.
Western Blot Protocol
-
Protein Extraction: Lyse the harvested cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary CENPB antibody (e.g., PA5-65869) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of protein knockdown.
Immunofluorescence Protocol
-
Cell Fixation: Fix the cells grown on coverslips with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., 0.25% Triton™ X-100 in PBS) for 10 minutes.
-
Blocking: Block the cells with a blocking solution (e.g., 1% BSA in PBST) for 30 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary CENPB antibody (e.g., ab25734 or PA5-65869) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Counterstain the cell nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of CENPB, the following diagrams are provided.
Experimental workflow for CENPB siRNA knockdown and validation.
CENPB is a key player in centromere formation and function and is involved in signaling pathways that regulate cell cycle progression. One such pathway involves the transcription factor FOXM1.
Simplified diagram of the FOXM1-CENPB signaling pathway.
Unraveling the Centromeric Crosstalk: A Comparative Analysis of CENP-B Knockdown on CENP-A and CENP-C Levels
A comprehensive guide for researchers, scientists, and drug development professionals detailing the intricate relationship between key centromeric proteins. This report provides a comparative analysis of the effects of Centromere Protein B (CENP-B) knockdown on the levels of Centromere Protein A (CENP-A) and Centromere Protein C (CENP-C), supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
The structural and functional integrity of the centromere is paramount for accurate chromosome segregation during cell division. This process is orchestrated by a complex interplay of centromere proteins (CENPs). Among these, CENP-A, a histone H3 variant, is the epigenetic marker of centromere identity. CENP-C is a critical component of the inner kinetochore, linking the centromeric chromatin to the mitotic spindle. CENP-B, a DNA-binding protein that recognizes specific sequences within centromeric alpha-satellite DNA, has been implicated in the organization and stability of the centromere. Understanding the hierarchical and functional relationships between these proteins is crucial for deciphering the mechanisms of chromosome segregation and its deregulation in diseases such as cancer.
This guide delves into the specific effects of depleting CENP-B on the centromeric levels of CENP-A and CENP-C, providing a clear comparison based on published experimental data.
Quantitative Analysis of CENP-B Knockdown Effects
Experimental evidence consistently demonstrates a significant impact of CENP-B depletion on the localization and stability of CENP-C at the centromere, while the effects on CENP-A appear to be more subtle.
| Experimental System | Knockdown Method | Effect on CENP-A Levels | Effect on CENP-C Levels | Reference |
| Human RPE1 cells | CRISPR/Cas9-mediated knockout | Slight decrease | ~50% reduction | [1] |
| Human U2OS cells | siRNA-mediated depletion | Not significantly affected | ~50% reduction | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | Gene knockout | Slight decrease | Significant reduction | [1] |
Table 1: Summary of quantitative data on the effects of CENP-B knockdown on CENP-A and CENP-C levels. The data consistently show a substantial decrease in CENP-C at the centromere following the loss of CENP-B, with a less pronounced effect on CENP-A.
Signaling Pathways and Molecular Interactions
The experimental data suggest a model where CENP-B plays a crucial role in the stable recruitment and/or maintenance of CENP-C at the centromere. This interaction appears to be direct, as demonstrated by in vitro binding assays. While CENP-A is the foundational epigenetic mark, CENP-B provides a DNA-sequence-specific anchor point that reinforces the centromeric localization of key kinetochore components like CENP-C. The slight reduction in CENP-A levels upon CENP-B loss suggests a potential feedback mechanism or a role for CENP-B in the long-term maintenance of CENP-A nucleosomes.
References
Safety Operating Guide
Essential Safety and Disposal Protocols for CENPB Human Pre-designed siRNA Set A
Researchers and laboratory personnel must adhere to proper disposal procedures for the CENPB Human Pre-designed siRNA Set A to ensure a safe laboratory environment and compliance with regulations. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this product and associated materials.
I. Product Components and Associated Materials
The this compound contains the following components:
-
Three pre-designed siRNAs targeting the human CENPB gene.
-
A negative control siRNA.
-
A positive control siRNA.
-
A FAM-labeled negative control siRNA.
Disposal procedures must also account for materials that come into contact with the siRNA, including:
-
Transfection reagents.
-
Pipette tips, tubes, and other single-use plastics.
-
Cell culture media and vessels containing transfected cells.
-
Personal Protective Equipment (PPE) such as gloves and lab coats.
II. Risk Assessment
While "naked" siRNA is not typically considered a biohazard, it is prudent to treat all materials that have come into contact with cells and transfection reagents as potentially biohazardous waste. The FAM-labeled siRNA introduces a chemical hazard component that must also be addressed.
III. Disposal Procedures
The following table outlines the recommended disposal procedures for different types of waste generated when using the this compound.
| Waste Type | Recommended Disposal Protocol |
| Unused/Expired siRNA | Treat as chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal. Do not dispose of down the drain. |
| FAM-labeled siRNA | Due to the fluorescent label, this should be treated as chemical waste. Collect in a designated, labeled container for chemical waste pickup by your institution's EHS. |
| siRNA-contaminated liquids (e.g., cell culture media) | Decontaminate liquids by adding freshly prepared bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes before disposal down the drain with copious amounts of water.[1] Alternatively, collect in a labeled waste container for autoclaving. |
| siRNA-contaminated solids (e.g., pipette tips, tubes, culture plates) | Collect in a biohazard bag within a rigid, puncture-proof container.[2] This waste should then be autoclaved to decontaminate it before being disposed of as regular trash.[2] If an autoclave is not available, consult your institution's EHS for alternative disposal methods. |
| Transfected Cells | Aspirate media and decontaminate as described for liquids. Treat the cell-containing vessel as siRNA-contaminated solid waste. |
| Contaminated PPE (gloves, etc.) | Dispose of in a designated biohazard waste container. |
IV. Experimental Protocols: Decontamination of Liquid Waste
Objective: To safely decontaminate liquid waste containing siRNA and transfection reagents before disposal.
Materials:
-
Freshly prepared 10% bleach solution (1 part household bleach to 9 parts water).
-
Appropriate PPE (lab coat, gloves, safety glasses).
-
Labeled liquid waste container.
Procedure:
-
Collect all liquid waste (e.g., cell culture media from transfected cells) in a designated, leak-proof waste container.
-
In a chemical fume hood, carefully add the 10% bleach solution to the liquid waste to achieve a final bleach concentration of 10%.
-
Gently swirl the container to ensure thorough mixing.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete decontamination.[1]
-
After the incubation period, the decontaminated liquid can be poured down the drain, followed by flushing with a large volume of water.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments using the this compound.
Caption: Disposal workflow for CENPB siRNA waste.
References
Personal protective equipment for handling CENPB Human Pre-designed siRNA Set A
When working with CENPB Human Pre-designed siRNA Set A, a synthetic short interfering RNA, adherence to proper laboratory safety protocols is crucial to ensure both personal safety and the integrity of the experiment. While siRNA itself is not considered a highly hazardous material, the following guidelines provide essential information for its safe handling, use, and disposal.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to prevent contact with skin and eyes and to avoid contamination of the siRNA product. The recommended PPE is summarized in the table below.
| PPE Category | Item | Specification/Standard |
| Hand Protection | Gloves | Chemical-resistant, disposable nitrile gloves are recommended. |
| Eye Protection | Safety Glasses/Goggles | ANSI/ISEA Z87.1 compliant safety glasses with side shields or splash goggles. |
| Body Protection | Lab Coat | A standard, long-sleeved laboratory coat should be worn to protect skin and clothing. |
It is important to always wear gloves when handling siRNA to prevent degradation from nucleases present on the skin.
Operational Plan and Handling
Proper handling techniques are critical to maintain the stability and functionality of the siRNA.
-
RNase-Free Environment : siRNA is susceptible to degradation by RNases. Therefore, it is essential to work in an RNase-free environment. This includes using certified RNase-free reagents, pipette tips, and tubes.
-
Reconstitution : If the siRNA is supplied in a lyophilized form, reconstitute it using an appropriate RNase-free buffer, such as TE buffer (10 mM Tris, pH 7.5-8.0, 1 mM EDTA), or sterile, nuclease-free water.[1]
-
Storage : For short-term storage, reconstituted siRNA should be stored at -80°C. For long-term storage, it is best to store it as an ethanol (B145695) precipitate at -80°C. Avoid repeated freeze-thaw cycles.[1] Lyophilized siRNA is stable at room temperature for 2-4 weeks but should be stored at -20°C or -80°C upon receipt.
-
Spill Procedures : In the event of a spill, wear a lab coat, chemical-resistant gloves, and safety glasses. Absorb the spill with a suitable material and dispose of it properly. Clean the spill area thoroughly.[2]
Disposal Plan
All waste contaminated with synthetic nucleic acids, including siRNA, should be handled and disposed of in accordance with institutional and local regulations for biohazardous or chemical waste.
-
Solid Waste : All solid waste, such as pipette tips, tubes, and gloves, that has come into contact with siRNA should be disposed of in a designated biohazardous waste container.[3]
-
Liquid Waste : Liquid waste containing siRNA should be decontaminated before disposal, typically by treatment with a 10% bleach solution for at least 30 minutes or by autoclaving.[4] Following decontamination, it may be permissible to dispose of it down the sink, but institutional guidelines should always be followed.[4]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of siRNA.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
